4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-2-10-7-4(5)3-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOYSLRWGHGFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693613 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211583-37-7 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key heterocyclic building block in the development of novel therapeutics. Given its structural significance, this document will cover its chemical properties, its role as a crucial intermediate in the synthesis of bioactive molecules, and the broader context of the biological activities associated with the 7-azaindole scaffold.
Core Compound Data
CAS Number: 1211583-37-7
This compound is a member of the pyrrolopyridine (or azaindole) family of compounds. The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the hinge-binding motif of ATP, enabling it to interact with the active sites of numerous kinases.
| Property | Value |
| Molecular Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol |
| IUPAC Name | This compound |
| Synonyms | 4-Chloro-7-azaindole-2-carboxylic acid |
Role in Drug Discovery and Development
While specific biological activity data for this compound is not extensively available in public literature, its significance lies in its utility as a versatile intermediate for the synthesis of potent and selective inhibitors of various drug targets. The pyrrolo[2,3-b]pyridine core is a cornerstone in the design of kinase inhibitors, which are pivotal in oncology and the treatment of inflammatory diseases.
Derivatives of the 7-azaindole scaffold have demonstrated inhibitory activity against a range of kinases and other important biological targets. The chloro- and carboxylic acid substitutions on the core ring system of the title compound provide reactive handles for medicinal chemists to elaborate upon, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of more complex, biologically active molecules, such as kinase inhibitors. This typically involves amide bond formation followed by cross-coupling reactions to introduce further diversity.
Target Signaling Pathways
The 7-azaindole scaffold is a common feature in inhibitors targeting various signaling pathways implicated in cancer and other diseases. One such critical pathway is the Fibroblast Growth Factor Receptor (FGFR) signaling cascade. Aberrant FGFR signaling can drive cell proliferation, survival, and angiogenesis in tumors. The diagram below illustrates a simplified representation of the FGFR signaling pathway and the point of intervention for inhibitors derived from scaffolds like this compound.
Experimental Protocols
General Protocol for Amide Coupling
Objective: To synthesize a 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
Coupling agent (e.g., HATU, HBTU, or EDCI/HOBt)
-
Organic base (e.g., DIPEA or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF or DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1 eq) and the organic base (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the coupling agent (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide product.
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Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Note: This is a generalized protocol. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific substrates.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its utility is primarily demonstrated through its incorporation into the core structures of numerous kinase inhibitors and other biologically active molecules. While direct biological data on the title compound is limited, the extensive research into its derivatives underscores the importance of the 7-azaindole scaffold in modern drug discovery. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage this important chemical entity in their synthetic and medicinal chemistry programs.
An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines computed data with established experimental protocols for determining key physicochemical parameters.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
Structural and General Information
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₈H₅ClN₂O₂ | [1][2] |
| Molecular Weight | 196.59 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Common Synonym | 4-Chloro-7-azaindole-2-carboxylic acid | [1] |
| CAS Number | 1211583-37-7 | [1] |
Computed Physicochemical Data
The following table summarizes the computationally predicted physicochemical properties for this compound. These values are useful for initial assessment and model building.
| Parameter | Predicted Value |
| Topological Polar Surface Area (TPSA) | 65.98 Ų |
| logP (Octanol-Water Partition Coefficient) | 1.9145 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
Experimental Protocols for Physicochemical Property Determination
Detailed and reproducible experimental protocols are essential for obtaining accurate physicochemical data. The following sections outline standard methodologies for determining the key properties of this compound.
Solubility Determination (Qualitative)
This protocol provides a qualitative assessment of the compound's solubility in aqueous solutions of varying pH, which is crucial for understanding its likely behavior in biological fluids.
Materials:
-
This compound
-
Deionized water
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
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Small test tubes
-
Vortex mixer
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pH indicator strips
Procedure:
-
Water Solubility:
-
Add approximately 1-2 mg of the compound to a test tube containing 1 mL of deionized water.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect for the presence of undissolved solid. If the compound dissolves completely, it is considered water-soluble.
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If water-soluble, test the pH of the solution using a pH indicator strip. An acidic pH would be expected due to the carboxylic acid group.
-
-
Aqueous Base Solubility:
-
If the compound is insoluble in water, add 1 mL of 5% NaOH solution to a test tube containing 1-2 mg of the compound.
-
Vortex thoroughly and observe for dissolution. Solubility in 5% NaOH indicates an acidic compound.
-
Repeat the process in a separate test tube using 5% NaHCO₃. Solubility in this weaker base suggests a relatively strong acid, such as a carboxylic acid.
-
-
Aqueous Acid Solubility:
-
If the compound is insoluble in water, add 1 mL of 5% HCl solution to a test tube containing 1-2 mg of the compound.
-
Vortex and observe for dissolution. Solubility in 5% HCl would indicate the presence of a basic functional group, such as the pyridine nitrogen.
-
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, two pKa values are expected: one for the carboxylic acid and one for the protonated pyridine nitrogen.
Materials:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare a solution of the compound (e.g., 0.01 M) in deionized water. If solubility is low, a co-solvent such as methanol or DMSO may be used, and the apparent pKa will be determined.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
Place the solution on a magnetic stirrer and immerse the pH electrode.
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To determine the pKa of the carboxylic acid, titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant.
-
Record the pH after each addition, allowing the reading to stabilize.
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To determine the pKa of the pyridine nitrogen, first acidify the solution with a known excess of standardized 0.1 M HCl and then back-titrate with standardized 0.1 M NaOH.
-
Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first derivative of the titration curve.
logP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. RP-HPLC provides a rapid and reliable method for its determination.
Materials:
-
This compound
-
A series of standard compounds with known logP values
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile and water (or a suitable buffer)
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Methanol for sample preparation
Procedure:
-
Prepare stock solutions of the test compound and a series of at least five standard compounds with a range of known logP values that bracket the expected logP of the test compound.
-
Develop an isocratic HPLC method using a C18 column and a mobile phase of acetonitrile and water (e.g., 50:50 v/v). The mobile phase composition can be adjusted to achieve appropriate retention times.
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Inject the standard compounds and record their retention times (t_R).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).
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Create a calibration curve by plotting the log(k) values of the standards against their known logP values.
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Inject the test compound under the same chromatographic conditions and determine its retention time and calculate its log(k).
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Determine the logP of the test compound by interpolating its log(k) value on the calibration curve.
Visualizations
Experimental Workflow for Physicochemical Profiling
Caption: Workflow for the synthesis and physicochemical profiling of the target compound.
Interrelation of Physicochemical Properties
Caption: Relationship between key physicochemical properties and their impact on drug development.
Potential Biological Activity: PDE4B Signaling Pathway
Derivatives of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold have been identified as inhibitors of phosphodiesterase 4B (PDE4B).[3] PDE4B is an enzyme that degrades cyclic AMP (cAMP), a crucial second messenger in inflammatory signaling pathways. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α. While the specific activity of this compound has not been reported, its structural similarity suggests it could be a starting point for developing PDE4B inhibitors.
Caption: Potential mechanism of action via inhibition of the PDE4B signaling pathway.
References
4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid molecular structure
An In-depth Technical Guide on the Molecular Structure of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, properties, and synthesis of this compound. The core of this molecule is the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, a significant scaffold in medicinal chemistry. Azaindole derivatives are bioisosteres of indoles and are integral to the development of therapeutic agents, including various kinase inhibitors.[1][2] This document consolidates available data on the title compound and closely related analogues to serve as a comprehensive resource for research and development.
Molecular Structure and Physicochemical Properties
This compound is a derivative of 7-azaindole, featuring a chlorine atom at the C4 position of the pyridine ring and a carboxylic acid group at the C2 position of the pyrrole ring. While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be derived from its structure and data from similar compounds. For instance, the related compound 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has a molecular weight of 196.59 g/mol .[3][4]
Table 1: Physicochemical Properties of this compound and a Related Isomer
| Property | This compound (Calculated/Predicted) | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (Experimental/Computed)[3] |
| Molecular Formula | C₈H₅ClN₂O₂ | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol | 196.59 g/mol |
| IUPAC Name | This compound | 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
| Canonical SMILES | C1=CC(=C2C(=C1)C(=CN2)C(=O)O)Cl | C1=CNC2=C1C(=C(C=N2)C(=O)O)Cl |
| InChI Key | (Not available) | SJZMFAGWKZNYPX-UHFFFAOYSA-N |
Spectroscopic Data Analysis (Inferred)
Direct experimental spectroscopic data for this compound is scarce in the literature. However, the characteristic chemical shifts for the 7-azaindole core can be inferred from published data on its derivatives. The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyridine rings.
Table 2: Predicted ¹H NMR Chemical Shifts and Exemplary Data from a Related Compound
| Proton Position (Title Compound) | Predicted Chemical Shift (δ, ppm) | Exemplary Data: 5-Bromo-1H-pyrrolo[2,3-b]pyridine[5] |
| H1 (N-H) | 11.5 - 12.5 (broad) | 11.91 (bs, 1H, HN¹) |
| H3 | 6.8 - 7.2 | 6.50 (m, 1H, HC³) |
| H5 | 7.0 - 7.4 | (Position substituted) |
| H6 | 8.1 - 8.5 | 8.30 (d, J = 2.2 Hz, 1H, HC⁶) |
| COOH | 12.0 - 13.0 (broad) | (Not applicable) |
Note: Predicted values are estimates based on general principles and data from similar structures. Solvent effects can significantly alter chemical shifts.
Synthesis and Experimental Protocols
The synthesis of substituted 7-azaindoles often involves multi-step sequences. A plausible synthetic route to this compound would likely start from a pre-functionalized 7-azaindole core. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, are common strategies for elaborating the 4-chloro-7-azaindole scaffold.[6]
A general workflow could involve the synthesis of a 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine intermediate, followed by a carboxylation step at the C2 position.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
While not a direct synthesis of the target molecule, the following protocol for a Suzuki-Miyaura coupling on a related 4-chloro-2-iodo-7-azaindole derivative illustrates a key transformation in this chemical space.[6]
Reaction: Synthesis of 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine.[6]
-
Reagents and Setup: To a reaction vessel, add 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (350 mg, 0.856 mmol), phenylboronic acid (125 mg, 1.02 mmol), Pd₂(dba)₃ (24 mg, 0.026 mmol), and K₂CO₃ (350 mg, 2.56 mmol).
-
Solvent and Atmosphere: Add de-gassed 1,4-dioxane:water (1:1, 5 mL) under a nitrogen atmosphere.
-
Reaction Conditions: Stir the reaction mixture at 100 °C for 30 minutes.
-
Workup: After cooling to room temperature, remove the solvent in vacuo. Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic phases, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the product by silica-gel column chromatography.
Biological Activity and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors and other biologically active agents.[1] Derivatives have shown a wide range of activities, including analgesic, hypotensive, and cytotoxic effects.[7][8]
Specifically, derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B).[9] PDE4 enzymes are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger. Inhibition of PDE4 leads to increased cAMP levels, which in turn modulates inflammatory responses. This makes PDE4 inhibitors attractive for treating inflammatory diseases.
Conclusion
This compound is a molecule of significant interest for drug discovery, belonging to the versatile 7-azaindole class. While specific experimental data for this compound is limited, analysis of its structural analogues provides a solid foundation for understanding its chemical properties and biological potential. The synthetic methodologies and biological contexts presented here, particularly its potential role in kinase or phosphodiesterase inhibition, highlight promising avenues for future research and development. Further investigation is warranted to synthesize this compound and evaluate its bioactivity.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results. | Semantic Scholar [semanticscholar.org]
- 3. 4-Chloro-1H-pyrrolo(2,3-b)pyridine-5-carboxylic acid | C8H5ClN2O2 | CID 26076440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-1H-pyrrolo 2,3-b pyridine-5-carboxylic acid AldrichCPR 920966-03-6 [sigmaaldrich.com]
- 5. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pjps.pk [pjps.pk]
- 8. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document details the core synthetic strategies, provides experimentally validated protocols for key transformations, and presents quantitative data in a structured format for ease of comparison and implementation.
Introduction
This compound, also known as 4-chloro-7-azaindole-2-carboxylic acid, is a versatile building block in the synthesis of a wide range of biologically active molecules. Its rigid bicyclic structure, combined with the specific placement of chloro and carboxylic acid functionalities, allows for diverse chemical modifications, making it a valuable intermediate in the development of kinase inhibitors and other therapeutic agents. This guide will focus on the most prevalent and efficient synthetic methodologies for its preparation.
Core Synthetic Strategies
The synthesis of this compound predominantly proceeds through a multi-step sequence. The most common and reliable approach involves the initial construction of the 4-chloro-1H-pyrrolo[2,3-b]pyridine core, followed by the introduction of the carboxylic acid functionality at the C-2 position. A key strategy for achieving this is through the synthesis of a methyl ester precursor, methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, which is then hydrolyzed to the final carboxylic acid.
The Hemetsberger-Knittel indole synthesis is a powerful method for the construction of the 7-azaindole-2-carboxylate core. This reaction involves the thermal decomposition of a substituted α-azido-acrylate, derived from the corresponding pyridine aldehyde, to yield the desired pyrrolo[2,3-b]pyridine ring system.
An alternative, though less commonly detailed for this specific target, involves the direct functionalization of a pre-formed 4-chloro-1H-pyrrolo[2,3-b]pyridine scaffold. This could potentially be achieved through methods such as direct C-2 lithiation followed by carboxylation, or a Vilsmeier-Haack formylation at C-2 followed by oxidation to the carboxylic acid. However, the Hemetsberger-Knittel approach generally offers better control of regioselectivity for the C-2 carboxylation.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of this compound, based on established methodologies.
Synthesis of the Starting Material: 4-Chloro-1H-pyrrolo[2,3-b]pyridine (4-Chloro-7-azaindole)
The synthesis of the 4-chloro-7-azaindole core is a critical first step. A common method involves the N-oxidation of 7-azaindole, followed by chlorination.
Experimental Protocol:
-
N-Oxidation of 7-Azaindole: To a solution of 7-azaindole in a suitable organic solvent (e.g., dimethoxyethane and heptane), an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide is added at room temperature. The reaction mixture is stirred until the starting material is consumed.
-
Chlorination: The resulting N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like diisopropylethylamine (DIPEA) to improve the yield. The reaction is typically heated to reflux.
-
Work-up: After cooling, the reaction mixture is carefully quenched with water and neutralized with a base (e.g., 6N NaOH) to a pH of 10. The solid product, 4-Chloro-7-azaindole, is then collected by filtration, washed with water, and dried. A yield of up to 85.6% has been reported for this transformation.[1]
Synthesis of Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate via Hemetsberger-Knittel Reaction
This section details the synthesis of the methyl ester precursor. While the provided reference from Organic Syntheses describes the synthesis of the isomeric methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, the methodology is directly adaptable by using the appropriate starting pyridine aldehyde.[2] The key steps are outlined below.
Step 1: Preparation of Methyl Azidoacetate
-
To a solution of methyl bromoacetate in methanol, a slurry of sodium azide in water is added. The reaction is stirred at room temperature. After an aqueous workup, methyl azidoacetate is obtained as a slightly yellow oil.
Step 2: Preparation of Methyl (2Z)-2-azido-3-(4-chloro-2-pyridinyl)acrylate (Hypothetical Intermediate)
-
This step would involve the Knoevenagel condensation of a suitable 4-chloropyridine-2-carbaldehyde with methyl azidoacetate in the presence of a base like sodium methoxide in methanol.
Step 3: Thermolysis to Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
-
The crude methyl (2Z)-2-azido-3-(4-chloro-2-pyridinyl)acrylate is suspended in a high-boiling solvent such as mesitylene and heated to reflux (around 185 °C). The reaction proceeds with the extrusion of nitrogen gas to form the desired pyrrolo[2,3-b]pyridine ring system. After cooling, the product precipitates and can be collected by filtration.
Hydrolysis of Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
Experimental Protocol:
-
The methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is suspended in a mixture of methanol and water.
-
An aqueous solution of a base, typically sodium hydroxide (NaOH), is added to the suspension.
-
The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is acidified with a mineral acid, such as concentrated hydrochloric acid (HCl), to precipitate the carboxylic acid product.
-
The solid product is collected by filtration, washed with water, and dried to afford this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis.
| Step | Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| Chlorination of 7-Azaindole | 7-Azaindole | 1. H₂O₂ or mCPBA; 2. POCl₃, DIPEA, reflux | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | up to 85.6 | - |
| Hemetsberger-Knittel Cyclization (Adapted) | 4-chloropyridine-2-carbaldehyde, Methyl azidoacetate | 1. NaOMe, MeOH; 2. Mesitylene, 185 °C | Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | - | - |
| Ester Hydrolysis | Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | NaOH, MeOH/H₂O, reflux; then HCl | This compound | - | - |
Note: Yields for the Hemetsberger-Knittel cyclization and subsequent hydrolysis are not explicitly reported in the searched literature for this specific isomer and would need to be determined experimentally.
Visualizations
Synthetic Pathway
The following diagram illustrates the overall synthetic route to this compound.
Caption: Synthetic pathway to the target molecule.
Experimental Workflow for Hemetsberger-Knittel Synthesis and Hydrolysis
The following diagram outlines the general laboratory workflow for the key steps.
Caption: Experimental workflow for synthesis.
Conclusion
The synthesis of this compound is a multi-step process that is well-documented in the chemical literature, primarily through the application of the Hemetsberger-Knittel reaction for the formation of the core ring system with the desired C-2 carboxylate functionality. This guide provides a framework of the key synthetic transformations and detailed experimental considerations. Researchers and drug development professionals can utilize this information as a foundation for the practical synthesis of this important heterocyclic building block and its derivatives for various therapeutic applications. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific downstream applications.
References
The Pivotal Role of the 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Scaffold in Kinase Inhibition: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid moiety has emerged as a privileged scaffold in medicinal chemistry, serving as a foundational building block for a diverse array of potent and selective kinase inhibitors. This technical guide delves into the significant biological activities of compounds derived from this core structure, highlighting their therapeutic potential across oncology, inflammation, and neurodegenerative disorders. Through a comprehensive review of preclinical data, this whitepaper will detail the inhibitory profiles, mechanisms of action, and the intricate signaling pathways modulated by these promising therapeutic candidates. Experimental protocols for key biological assays are provided to facilitate further research and development in this area.
Introduction: The Versatility of the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a bioisostere of indole and has garnered substantial interest in drug discovery due to its ability to mimic the purine core of ATP, enabling competitive inhibition of a wide range of protein kinases. The specific functionalization with a chloro group at the 4-position and a carboxylic acid at the 2-position provides a versatile platform for synthetic elaboration, allowing for the generation of libraries of derivatives with tailored selectivity and potency. While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated significant inhibitory activity against several key kinases implicated in human diseases.
Biological Activities of this compound Derivatives
Derivatives of the this compound scaffold have been shown to be potent inhibitors of several critical kinase families. The following sections summarize the quantitative data for these derivatives, showcasing their potential as therapeutic agents.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers. Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been developed as potent FGFR inhibitors.
| Compound ID | Target | IC50 (nM) | Cell-Based Activity | Reference |
| 4h | FGFR1 | 7 | Inhibited 4T1 breast cancer cell proliferation and induced apoptosis. | [1][2][3] |
| FGFR2 | 9 | [1][2][3] | ||
| FGFR3 | 25 | [1][2][3] | ||
| FGFR4 | 712 | [1][2][3] |
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibition
TAK1 is a crucial mediator in inflammatory signaling pathways, making it an attractive target for autoimmune diseases and certain cancers. While direct derivatives of the specific carboxylic acid are not detailed, the broader pyrrolopyrimidine scaffold has yielded potent TAK1 inhibitors. Research into covalent inhibitors targeting Cys174 of TAK1 has been a fruitful area.[4]
FMS Kinase (CSF-1R) Inhibition
FMS kinase, the receptor for colony-stimulating factor 1 (CSF-1), plays a role in the survival and differentiation of monocytes and macrophages and is implicated in various inflammatory diseases and cancers. Pyrrolo[3,2-c]pyridine derivatives have shown potent FMS kinase inhibition.
| Compound ID | Target | IC50 (nM) | Cell-Based Activity | Reference |
| 1e | FMS | 60 | Antiproliferative activity in ovarian, prostate, and breast cancer cell lines (IC50 range: 0.15–1.78 µM). | [5] |
| 1r | FMS | 30 | IC50 of 84 nM against bone marrow-derived macrophages (BMDM). | [5] |
| KIST101029 (Lead Compound) | FMS | 96 | Potent activity against ovarian, prostate, and breast cancer cell lines. | [5] |
Janus Kinase 1 (JAK1) Inhibition
The JAK-STAT signaling pathway is central to the immune response, and selective JAK1 inhibitors are sought after for the treatment of autoimmune and inflammatory conditions. A novel 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold has been designed to achieve JAK1 selectivity.
| Compound ID | Target | IC50 (µM) | Selectivity (JAK1/JAK2) | Reference |
| 2j | JAK1 | 2.2 | 24.7-fold |
Phosphodiesterase 4B (PDE4B) Inhibition
PDE4B is a key enzyme in the degradation of cyclic AMP (cAMP) and is a target for inflammatory and central nervous system disorders. 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors.
| Compound ID | Target | IC50 (µM) | Cellular Activity | Reference |
| 11h | PDE4B | 0.11 - 1.1 (range for series) | Significantly inhibited TNF-α release from macrophages. | [6] |
Signaling Pathways
The therapeutic efficacy of the described inhibitor classes stems from their ability to modulate key signaling cascades. Understanding these pathways is crucial for rational drug design and for predicting both on-target and off-target effects.
FGFR Signaling Pathway
Fibroblast Growth Factors (FGFs) bind to their receptors (FGFRs), leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate cell proliferation, survival, and migration.[2][4][7]
TAK1 Signaling Pathway
TAK1 is a key node in the signaling cascades initiated by pro-inflammatory cytokines like TNF-α and IL-1β.[1][8] Activation of TAK1 leads to the downstream activation of the NF-κB and MAPK (JNK and p38) pathways, culminating in the expression of inflammatory mediators.[5][8]
Experimental Protocols
The following are representative protocols for the biochemical assays used to determine the inhibitory activity of compounds against the kinases discussed.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for measuring kinase activity and inhibition using a luminescence-based assay that quantifies ADP production.
Materials:
-
Kinase (e.g., FGFR1, TAK1, FMS, JAK1)
-
Kinase Substrate (specific to the kinase)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Test Inhibitor (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the inhibitor and controls in kinase assay buffer. Prepare a master mix of the kinase and its specific substrate in kinase assay buffer.
-
Reaction Setup: To the wells of a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control (DMSO). Add 2 µL of the kinase/substrate master mix.
-
Initiate Reaction: Start the kinase reaction by adding 2 µL of ATP solution to each well. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
PDE4B Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay to measure PDE4B activity.
Materials:
-
Recombinant human PDE4B1 enzyme
-
PDE Assay Buffer
-
Fluorescein-labeled cAMP (cAMP-FAM)
-
Binding Agent (phosphate-binding nanoparticles)
-
Test Inhibitor
-
96-well black microplate
-
Fluorescence microplate reader capable of measuring fluorescence polarization
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in PDE Assay Buffer or DMSO, followed by dilution in the assay buffer.
-
Reaction Setup: Add 25 µL of the diluted inhibitor or vehicle control to the wells of a 96-well black plate. Add 25 µL of diluted PDE4B1 enzyme to each well.
-
Initiate Reaction: Add 50 µL of cAMP-FAM substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Signal Detection: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: A low FP signal indicates inhibition of PDE4B. Calculate the percent inhibition and determine the IC50 value.[9][10]
Conclusion
The this compound scaffold is a cornerstone for the development of a new generation of kinase inhibitors. The derivatives synthesized from this core have demonstrated remarkable potency and, in some cases, high selectivity for key kinases involved in cancer and inflammatory diseases. The data presented in this whitepaper underscores the therapeutic potential of this chemical class. Further optimization of these lead compounds, guided by a deep understanding of their target biology and structure-activity relationships, holds the promise of delivering novel and effective treatments for a range of debilitating diseases. The provided experimental frameworks are intended to support and accelerate these ongoing research and development efforts.
References
- 1. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
The Core Mechanism of Action of 4-Chloro-1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-chloro-1H-pyrrolo[2,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a core component in a variety of targeted therapeutic agents. While the specific mechanism of action for 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is not extensively documented in publicly available literature, numerous derivatives built upon this core have been synthesized and characterized as potent inhibitors of key enzymes in cellular signaling. This technical guide consolidates the current understanding of the mechanism of action of these derivatives, focusing on their roles as inhibitors of phosphodiesterase 4B (PDE4B), protein kinase B (Akt), colony-stimulating factor 1 receptor (CSF1R), and inhibitor of nuclear factor kappa-B kinase subunit alpha (IKKα). This document provides an in-depth overview of the associated signaling pathways, quantitative inhibitory data, and detailed experimental protocols for assessing the activity of compounds based on this versatile scaffold.
Introduction: The 1H-pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a bicyclic aromatic heterocycle that has garnered significant attention in drug discovery due to its structural similarity to endogenous purines, allowing it to function as an effective ATP-competitive inhibitor for a range of kinases. The chloro-substitution at the 4-position of this scaffold can provide a key interaction point within the binding sites of target proteins and serves as a handle for further chemical modification. This guide will explore the established mechanisms of action for prominent derivatives of the 4-chloro-1H-pyrrolo[2,3-b]pyridine core.
Mechanisms of Action and Targeted Signaling Pathways
Derivatives of the 4-chloro-1H-pyrrolo[2,3-b]pyridine scaffold have been shown to exert their effects by inhibiting specific enzymes, thereby modulating critical cellular signaling pathways implicated in inflammation, cell survival, proliferation, and differentiation.
Phosphodiesterase 4B (PDE4B) Inhibition and Modulation of the cAMP Signaling Pathway
A notable class of derivatives, the 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, have been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B).[1]
Signaling Pathway:
PDE4B is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger. Inhibition of PDE4B leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA then phosphorylates downstream targets, leading to a variety of cellular responses, including the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α).[1]
Protein Kinase B (Akt) Inhibition and the PI3K/Akt Signaling Pathway
The structurally related 7H-pyrrolo[2,3-d]pyrimidine scaffold, a close analogue of the 1H-pyrrolo[2,3-b]pyridine core, has been extensively developed into potent ATP-competitive inhibitors of Protein Kinase B (Akt).[2] Given the conserved nature of the ATP binding pocket among kinases, it is plausible that 4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives could also be designed to target Akt.
Signaling Pathway:
Akt is a serine/threonine kinase that plays a central role in the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth. Upon activation by upstream signals (e.g., growth factors), Akt is phosphorylated and subsequently phosphorylates a multitude of downstream substrates, promoting cell survival and inhibiting apoptosis. Inhibition of Akt blocks these pro-survival signals, making it an attractive target in cancer therapy.[3]
Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibition
2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives have been investigated as inhibitors of the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase.[4]
Signaling Pathway:
CSF1R is essential for the proliferation, differentiation, and survival of macrophages. Upon binding of its ligands (CSF-1 or IL-34), the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. Aberrant CSF1R signaling is implicated in various inflammatory diseases and cancers.
Inhibitor of Nuclear Factor kappa-B Kinase subunit alpha (IKKα) Inhibition and the Non-Canonical NF-κB Pathway
An aminoindazole-pyrrolo[2,3-b]pyridine scaffold has been developed into a potent and selective inhibitor of IKKα.[5][6]
Signaling Pathway:
IKKα is a key kinase in the non-canonical NF-κB signaling pathway. This pathway is activated by a subset of TNF receptor family members and leads to the processing of p100 to p52, which then forms a heterodimer with RelB. This p52/RelB complex translocates to the nucleus to regulate the expression of genes involved in lymphoid organogenesis and B-cell maturation and survival.[7][8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. ulab360.com [ulab360.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Spectroscopic and Biological Insights into 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic organic compound belonging to the 7-azaindole class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active compounds. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been notably investigated as inhibitors of various kinases, playing a role in signaling pathways related to inflammation and cancer.[1][2] This technical guide provides an overview of the spectroscopic characteristics of this compound, detailed experimental protocols for its analysis, and a look into a relevant biological signaling pathway where such compounds may exert their effects.
Spectroscopic Data
The spectroscopic signature of a molecule is crucial for its identification and structural elucidation. The following tables summarize the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The predicted ¹H NMR spectrum would provide information on the chemical environment of the hydrogen atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12-13 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~11-12 | Broad Singlet | 1H | Pyrrole N-H |
| ~8.2-8.4 | Doublet | 1H | Pyridine Ring Proton (H6) |
| ~7.3-7.5 | Doublet | 1H | Pyridine Ring Proton (H5) |
| ~7.0-7.2 | Singlet | 1H | Pyrrole Ring Proton (H3) |
Note: Predicted chemical shifts are based on data from analogous compounds such as 4-Chloro-7-azaindole and indole-2-carboxylic acid.[3][4] The exact values may vary depending on the solvent and experimental conditions.
¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum would identify the different carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160-170 | Carboxylic Acid Carbon (-COOH) |
| ~145-155 | Quaternary Carbon (C7a) |
| ~140-150 | Quaternary Carbon (C4) |
| ~130-140 | Quaternary Carbon (C3a) |
| ~125-135 | Pyridine Carbon (C6) |
| ~115-125 | Pyridine Carbon (C5) |
| ~100-110 | Pyrrole Carbon (C3) |
| ~95-105 | Quaternary Carbon (C2) |
Note: Predicted chemical shifts are based on general values for similar heterocyclic systems.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
| Parameter | Value |
| Molecular Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol |
| Predicted [M+H]⁺ | 197.01 |
| Predicted [M-H]⁻ | 195.00 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3100 | N-H stretch | Pyrrole |
| ~1700-1680 | C=O stretch | Carboxylic Acid |
| ~1600-1450 | C=C and C=N stretch | Aromatic Rings |
| ~1300-1200 | C-O stretch | Carboxylic Acid |
| ~800-700 | C-Cl stretch | Chloro-substituted Pyridine |
Note: The broadness of the O-H stretch is due to hydrogen bonding.[5][6]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment generally requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7]
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.[8] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Presentation: The spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Biological Context and Signaling Pathway
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown inhibitory activity against various protein kinases, which are key regulators of cellular signaling pathways.[1][2] One such family of enzymes is the Phosphodiesterase (PDE) family, with PDE4B being a target for anti-inflammatory therapies.[1] Inhibition of PDE4B leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). This ultimately leads to the suppression of pro-inflammatory cytokine production.
Below is a diagram illustrating the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound for researchers in the field of drug discovery and medicinal chemistry. While the presented spectroscopic data is predictive, it serves as a robust starting point for the characterization of this and related 7-azaindole derivatives. The outlined experimental protocols offer a practical guide for obtaining empirical data. Furthermore, the biological context highlights the potential of this class of compounds as modulators of important signaling pathways, warranting further investigation into their therapeutic potential.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7-azaindole(55052-28-3) 1H NMR [m.chemicalbook.com]
- 4. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. amherst.edu [amherst.edu]
A Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Synthesis, Derivatives, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific literature on 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its synthesis, primarily as a key intermediate, and the biological activities of its derivatives, with a focus on their role as phosphodiesterase 4B (PDE4B) inhibitors.
Core Synthesis and Chemical Properties
This compound, also known as 4-chloro-7-azaindole-2-carboxylic acid, is a crucial building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] While detailed protocols for its direct synthesis are not extensively published, its preparation is a key step in the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.[3] The general synthetic approach involves the hydrolysis of the corresponding ethyl ester, ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.[3]
A representative synthetic pathway to the carboxamide derivatives, which proceeds through the carboxylic acid intermediate, is outlined below.
Caption: Synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the following sections describe the general procedures for the synthesis of its ethyl ester precursor and its conversion to the final carboxamide derivatives, from which the synthesis of the carboxylic acid can be inferred.
Synthesis of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Intermediate 1)
The synthesis of the ethyl ester precursor is a critical first step. A plausible method involves the cyclization of a substituted pyridine derivative. The precise reagents and conditions for this step are proprietary to various research groups and are not publicly detailed.
Saponification to this compound (Intermediate 2)
The hydrolysis of the ethyl ester to the carboxylic acid is a standard organic transformation.[3]
-
Reagents: Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), a solvent system like methanol/water or ethanol/water.
-
Procedure (General): The ester is dissolved in the alcohol/water solvent mixture. An aqueous solution of the base is added, and the reaction mixture is stirred, often with heating, until the reaction is complete (monitored by techniques like TLC or LC-MS). Upon completion, the reaction mixture is typically acidified to precipitate the carboxylic acid, which is then isolated by filtration, washed, and dried.
Amide Coupling to 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides (Final Products)
The carboxylic acid is then coupled with various amines to produce the final carboxamide derivatives.[3]
-
Reagents: this compound, a desired amine, a coupling agent (e.g., T3P® - propylphosphonic anhydride), and a non-nucleophilic base (e.g., DIPEA - N,N-diisopropylethylamine) in a suitable solvent like DMF (N,N-dimethylformamide).
-
Procedure (General): To a solution of the carboxylic acid, amine, and DIPEA in DMF, the coupling agent is added. The reaction is stirred at room temperature until completion. The final product is then isolated and purified, typically by chromatography.
Biological Activity of Derivatives: Phosphodiesterase 4B (PDE4B) Inhibition
Derivatives of this compound, specifically the 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, have been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B).[3] PDE4 is a family of enzymes that play a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP).[4] Inhibition of PDE4, particularly the PDE4B isoform, has been pursued as a therapeutic strategy for inflammatory diseases.[5]
The general mechanism of action for these inhibitors involves binding to the active site of the PDE4B enzyme, thereby preventing the breakdown of cAMP. The resulting increase in intracellular cAMP levels leads to downstream anti-inflammatory effects.
Caption: PDE4B inhibition by 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.
Quantitative Biological Data
The inhibitory activity of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B has been evaluated. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized in the table below.[3] It is important to note that this data pertains to the amide derivatives and not the parent carboxylic acid.
| Compound ID | R Group (Amide Substituent) | PDE4B IC50 (μM) |
| 11h | 3-fluoroazetidine | 0.11 |
| 11a | Cyclopropyl | 0.55 |
| 11b | Cyclobutyl | 0.48 |
| 11c | Cyclopentyl | 0.33 |
| 11d | Cyclohexyl | 0.68 |
| 11e | Tetrahydrofuran-3-yl | 0.75 |
| 11f | (R)-Tetrahydrofuran-3-yl | 0.82 |
| 11g | (S)-Tetrahydrofuran-3-yl | 1.1 |
Data extracted from ACS Med. Chem. Lett. 2019, 10, 9, 1314–1320.[3]
Experimental Workflow for Biological Assays
The following is a generalized workflow for the in vitro enzymatic assay used to determine the PDE4B inhibitory activity of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives.[3]
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 4B (PDE4B) inhibitors and their applications in recent years (2014 to early 2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of the Pyrrolopyridines: A Legacy of Discovery and Therapeutic Innovation
An In-depth Technical Guide on the Core Scaffold
The pyrrolopyridine nucleus, a heterocyclic scaffold composed of a fused pyrrole and pyridine ring, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Also known as azaindoles, these compounds are structural mimics of endogenous purines and indoles, allowing them to effectively interact with a wide array of biological targets.[1][2] Their journey from natural product components to blockbuster drugs is a testament to the power of chemical synthesis and a deep understanding of structure-activity relationships. This guide provides a comprehensive overview of the discovery, history, and therapeutic development of pyrrolopyridine compounds for researchers, scientists, and drug development professionals.
Early Discovery: Nature's Blueprint
The story of pyrrolopyridines begins not in a lab, but in the natural world. The bicyclic ring system is present in numerous polyheterocyclic alkaloids, many with potent biological activities.[3][4] One of the most significant early discoveries was the alkaloid Camptothecin , isolated from the Camptotheca acuminata tree.[3][4] Its potent anticancer activity, later attributed to the inhibition of topoisomerase I, marked the pyrrolopyridine scaffold as a privileged structure in drug discovery.[3]
Other notable naturally occurring pyrrolopyridines include:
-
Pumiloside and Deoxypumiloside: Isolated from Ophiorrhiza pumila.[3][4]
-
Variolin B and Deoxyvariolin B: Isolated from the Antarctic sponge Kirkpatrickia variolosa.[3][4]
-
Mappicin: An antiviral alkaloid from Mappia foetida.[3]
-
Meriolins: Anticancer derivatives also found in marine sponges.[3]
These natural products provided the initial validation for the therapeutic potential of the pyrrolopyridine core, inspiring chemists to explore its synthesis and derivatization for over a century.[3]
The Synthetic Evolution: From Curiosities to Kinase Inhibitors
The structural versatility of the pyrrolopyridine system, with its six possible isomers, has made it a fertile ground for synthetic exploration.[3] Early synthetic efforts focused on fundamental methodologies, but the field rapidly evolved as the therapeutic promise of these compounds became clear, particularly in the realm of kinase inhibition.
The structural resemblance of the pyrrolopyridine nucleus to the purine ring of ATP allows its derivatives to act as competitive inhibitors at the ATP-binding site of various kinases.[1][2] This mechanism is central to their success as anticancer agents. Key drugs that exemplify this principle include:
-
Vemurafenib: A potent inhibitor of the V600E mutated BRAF kinase, approved for the treatment of late-stage melanoma.[1][5]
-
Pexidartinib: An inhibitor of the colony-stimulating factor 1 receptor (CSF1R) used in cancer therapy.[3][6]
The development of these and other pyrrolopyridine-based drugs has been enabled by a sophisticated synthetic toolkit, including modern cross-coupling reactions.
Key Synthetic Methodologies
The construction and functionalization of the pyrrolopyridine core often rely on powerful catalytic reactions that allow for precise control over the final structure.
-
Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations are instrumental.[6][7] These methods allow for the introduction of various aryl, heteroaryl, and amino substituents onto the core, which is crucial for modulating selectivity and pharmacokinetic properties.[1][7]
-
Multicomponent Reactions (MCRs): Efficiently build molecular complexity in a single step, providing rapid access to diverse libraries of pyrrolopyridine derivatives for screening.[8][9]
-
Cyclization Strategies: Various methods, including gold-catalyzed cyclization of alkyne precursors and intramolecular cyclizations, have been developed to construct the fused bicyclic system itself.[7][10]
A Spectrum of Biological Activity
While their impact on oncology is profound, the therapeutic applications of pyrrolopyridines extend across multiple disease areas. Their diverse biological activities are a direct result of the scaffold's ability to be tailored to interact with different biological targets.[3][11]
-
Anticancer: The most explored application, primarily through kinase inhibition.[1][2] Targets include BRAF, c-Met, FMS kinase, VEGFR-2, and Flt-3.[1][3][12][13]
-
Nervous System Disorders: Derivatives have shown analgesic, sedative, and antipsychotic potential.[3][11] Some compounds act as 5-HT2A agonists, indicating their potential for treating mental illnesses.[14]
-
Anti-inflammatory: Certain pyrrolopyridines exhibit anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.[15][16]
-
Antimicrobial: The scaffold has yielded compounds with antibacterial activity against resistant strains like E. coli, as well as antiviral (including HIV) and antimycobacterial properties.[3][9]
-
Metabolic Diseases: Antidiabetic activity has been reported through mechanisms such as GPR119 agonism and aldose reductase inhibition.[3][17]
Quantitative Data Summary
The following tables summarize key quantitative data for representative pyrrolopyridine compounds, highlighting their potency and therapeutic applications.
| Compound/Drug Name | Primary Target(s) | Therapeutic Application | Reference |
| Vemurafenib | V600E B-RAF Kinase | Metastatic Melanoma | [1] |
| Pexidartinib | CSF1R Kinase | Cancer Therapy | [3][6] |
| Ruxolitinib | JAK1/JAK2 Kinase | Myelofibrosis, Polycythemia Vera | [16] |
| Camptothecin | Topoisomerase I | Cancer Therapy (Parent Compound) | [3][4] |
Table 1: Notable Pyrrolopyridine-Based Therapeutics
| Compound ID | Target Kinase | IC50 Value | Cell Line | Reference |
| Compound 2 | Met Kinase | 1.8 nM | - | [12][13] |
| Compound 2 | Flt-3 | 4 nM | - | [12][13] |
| Compound 2 | VEGFR-2 | 27 nM | - | [12][13] |
| Compound 22g | c-Met Kinase | - | A549 (Lung) | [18] |
| Compound 22g | - | 2.19 µM | A549 (Lung) | [18] |
| Compound 22g | - | 1.32 µM | HepG2 (Liver) | [18] |
| Compound 35 | V600E B-RAF | 0.080 µM | - | [5] |
Table 2: In Vitro Biological Activity of Selected Pyrrolopyridine Derivatives
Visualizing Mechanisms and Synthesis
Diagrams created using Graphviz illustrate the core concepts of pyrrolopyridine action and synthesis.
Key Experimental Protocols
The following sections provide detailed methodologies for representative experiments in the synthesis and evaluation of pyrrolopyridine compounds, based on published literature.
General Procedure for Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination at the C4-position of a protected pyrrolo[2,3-d]pyrimidine core, a common strategy for introducing key side chains.[6]
-
Reactant Preparation: To a reaction vessel, add the C4-chloro-pyrrolopyrimidine starting material (1.0 eq), the desired amine (1.5 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.05 eq) with a suitable ligand like Xantphos (0.1 eq).
-
Solvent and Base: Add a dry, inert solvent (e.g., 1,4-dioxane or n-BuOH) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).[6]
-
Reaction Conditions: Seal the vessel and heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to a temperature between 100-120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using silica gel flash column chromatography with an appropriate solvent system (e.g., Ethyl Acetate/n-pentane) to yield the desired aminated product.[6]
Protocol for In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity (IC50) of a pyrrolopyridine compound against a target kinase, such as c-Met.[6]
-
Plate Preparation: Dispense 2 µL of assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35) into each well of a multi-well assay plate.[6]
-
Compound Addition: Prepare serial dilutions of the test pyrrolopyridine compound in DMSO. Add the compounds to the assay plate at final concentrations typically ranging from 0.00025 µM to 1 µM using an acoustic dispenser for precision.[6]
-
Enzyme and Substrate Addition: Add 8 µL of a solution containing the target kinase (e.g., c-Met) and its specific peptide substrate to each well.
-
Initiation of Reaction: Initiate the kinase reaction by adding 10 µL of an ATP solution. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This is often done using fluorescence-based detection methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or by using labeled antibodies that specifically recognize the phosphorylated product.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Conclusion and Future Outlook
The history of pyrrolopyridine compounds is a compelling narrative of chemical and biological discovery. From their origins as complex natural alkaloids to their current status as rationally designed, targeted therapeutics, they have proven to be an exceptionally valuable scaffold. The core's ability to mimic endogenous ligands, particularly ATP, has cemented its role in the development of kinase inhibitors. Future research will undoubtedly focus on designing next-generation pyrrolopyridines with enhanced selectivity to overcome drug resistance, exploring novel biological targets beyond kinases, and applying new synthetic methodologies to access even greater chemical diversity. The pyrrolopyridine story is far from over; it remains a dynamic and promising frontier in the quest for new medicines.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid and its Prospective Targets
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. This technical guide explores the potential therapeutic targets of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid , a key building block for the synthesis of novel bioactive molecules. While direct biological data for this specific compound is not publicly available, analysis of closely related analogues strongly indicates that its derivatives are likely to be potent modulators of critical signaling pathways involved in oncology. This document will focus on Fibroblast Growth Factor Receptors (FGFRs) as a primary, highly probable target class, presenting quantitative data from lead compounds, detailed experimental protocols for target validation, and visual representations of the relevant biological and experimental frameworks.
Introduction: The 7-Azaindole Scaffold
The 7-azaindole core is a bioisostere of indole, where a nitrogen atom in the benzene ring enhances hydrogen bonding capabilities and modifies physicochemical properties. This seemingly minor change has profound implications for molecular recognition, making the scaffold an ideal hinge-binding motif for many protein kinases. Derivatives of 7-azaindole have been investigated for a wide range of therapeutic applications, including the treatment of cancer, inflammatory disorders, and viral infections.[1] The subject of this guide, this compound, represents a versatile starting material, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic profiles.
Primary Therapeutic Target Family: Fibroblast Growth Factor Receptors (FGFRs)
Recent research has highlighted the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[2][3] Aberrant FGFR signaling, caused by gene amplification, mutations, or fusions, is a key driver in numerous cancers, including breast, lung, bladder, and liver cancer.[2] FGFRs regulate essential cellular processes such as proliferation, survival, migration, and angiogenesis.[3] Inhibition of this pathway is therefore a validated and highly attractive strategy for cancer therapy.
Mechanism of Action
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to act as ATP-competitive inhibitors of FGFRs. By occupying the ATP-binding pocket of the kinase domain, these compounds prevent receptor autophosphorylation, thereby blocking the activation of downstream signaling cascades, most notably the RAS-MEK-ERK and PI3K-Akt pathways. This ultimately leads to reduced cell proliferation and the induction of apoptosis in FGFR-dependent cancer cells.[2][3]
Quantitative Analysis of Lead Compounds
A recent study successfully identified a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent, pan-FGFR inhibitory activity. The data below summarizes the in vitro kinase inhibitory activity (IC₅₀) for a representative lead compound, 4h , from this series.[3] This compound demonstrates the potential of the scaffold for developing highly effective anti-cancer agents.
| Compound | Target Kinase | IC₅₀ (nM) |
| 4h | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 | |
| Table 1: In vitro inhibitory activity of a lead 1H-pyrrolo[2,3-b]pyridine derivative against FGFR isoforms. Data sourced from Su, X., et al. (2021).[3] |
Experimental Protocols
To evaluate novel compounds based on the this compound scaffold, a robust and validated kinase assay is essential. The following section details a representative protocol for determining the in vitro inhibitory activity of a test compound against FGFRs, based on widely used luminescence-based ADP detection methods.
In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Format)
Objective: To determine the IC₅₀ value of a test compound against a specific FGFR isoform.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. The luminescent signal positively correlates with the amount of ADP formed.[2]
Materials:
-
Recombinant human FGFR1, FGFR2, or FGFR3 enzyme (e.g., from Promega, Thermo Fisher Scientific).
-
Substrate: Poly(E,Y)4:1 or specific peptide substrate.
-
ATP (Adenosine 5'-triphosphate).
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[2]
-
Test Compound (solubilized in DMSO).
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
384-well, low-volume, white assay plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series. Further dilute these in kinase buffer to achieve the desired final assay concentrations.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 2 µL of FGFR enzyme solution (at a pre-determined optimal concentration) to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near its Kₘ for the specific kinase.
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP amount.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using high (no inhibitor) and low (no enzyme or potent inhibitor) controls.
-
Plot the normalized data against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Other Potential Therapeutic Avenues
While FGFR inhibition is a highly promising application, the versatility of the 7-azaindole scaffold suggests that derivatives of this compound could be developed to target other disease areas. Broader screening of a compound library derived from this starting material may reveal activity in:
-
Other Kinase Families: The scaffold is known to bind to a wide variety of kinases.
-
Antimicrobial Agents: Pyrrolopyrimidine derivatives have shown potential as antibacterial and antifungal agents.
-
Anti-inflammatory Drugs: Modulation of inflammatory pathways is another reported activity for this class of compounds.
Conclusion
This compound is a high-value starting material for the development of novel therapeutics. Based on robust evidence from closely related analogues, its derivatives hold significant promise as potent inhibitors of the FGFR family of kinases, offering a potential new line of attack against various forms of cancer. The experimental protocols and pathway analyses provided in this guide offer a clear framework for researchers to synthesize, evaluate, and optimize new chemical entities based on this versatile and powerful scaffold. Further investigation is warranted to fully elucidate the therapeutic potential of this compound class across oncology and other disease areas.
References
The Pivotal Role of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a substituted 7-azaindole, has emerged as a critical synthetic intermediate in the development of novel therapeutics. Its unique structural features provide a versatile scaffold for the synthesis of potent and selective kinase inhibitors, which are at the forefront of targeted therapies for a multitude of diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this important building block, with a focus on its role in the development of inhibitors for key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has made it a valuable core for the design of molecules that interact with ATP-binding sites in various enzymes, particularly kinases. The introduction of a chlorine atom at the 4-position and a carboxylic acid at the 2-position of the 7-azaindole ring system creates a highly functionalized and reactive intermediate, this compound. This substitution pattern allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties of the final drug candidates.
This guide will delve into the synthetic pathways to access this key intermediate, explore its utility in the synthesis of biologically active molecules, and discuss the signaling pathways targeted by its derivatives.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step sequence, commencing with the construction of the 7-azaindole core, followed by chlorination and functionalization at the 2-position. A common strategy involves the synthesis of an ester precursor, which is subsequently hydrolyzed to the desired carboxylic acid.
Synthesis of Ethyl 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
A plausible synthetic route begins with the commercially available 7-azaindole. The synthesis involves an N-oxidation, followed by a chlorination step. Subsequent functionalization at the C2 position can be achieved through various methods, leading to the ester intermediate.
Experimental Protocol: Synthesis of 4-Chloro-7-azaindole [1][2][3]
-
N-Oxidation of 7-Azaindole: To a solution of 7-azaindole (1 equivalent) in an appropriate organic solvent such as tetrahydrofuran (THF), add hydrogen peroxide (1.1-2 equivalents) dropwise at a controlled temperature (e.g., 5-15°C). The reaction mixture is stirred for 2-5 hours.
-
Chlorination: The resulting N-oxide is then reacted with a chlorinating agent like phosphorus oxychloride (POCl₃) in a suitable solvent like acetonitrile. The addition of a base such as diisopropylethylamine (DIPEA) can improve the yield. The reaction is typically heated to reflux for several hours.
-
Work-up: After completion, the reaction mixture is carefully quenched with water and neutralized with a base (e.g., NaOH solution) to precipitate the product. The solid 4-chloro-7-azaindole is then collected by filtration, washed with water, and dried.
Further steps to introduce the carboxylate at the 2-position would involve protection of the pyrrole nitrogen, followed by lithiation and quenching with a source of the carboxylate group (e.g., ethyl chloroformate), and finally deprotection.
Hydrolysis to this compound
The final step is the hydrolysis of the ester to the carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions.
Experimental Protocol: Hydrolysis of Ethyl 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate [4][5][6][7][8]
-
Alkaline Hydrolysis: Dissolve the ethyl ester (1 equivalent) in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide, 2-3 equivalents).
-
The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the alcohol is removed under reduced pressure. The aqueous residue is then acidified with a strong acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Table 1: Summary of Synthetic Data (Illustrative)
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1 | 7-Azaindole | H₂O₂, THF | 7-Azaindole-N-oxide | ~90 | >95 |
| 2 | 7-Azaindole-N-oxide | POCl₃, DIPEA, MeCN | 4-Chloro-7-azaindole | 85.6[1][3] | >98 |
| 3 | 4-Chloro-7-azaindole | (Protecting group), n-BuLi, ClCOOEt | Ethyl 4-chloro-1-(PG)-pyrrolo[2,3-b]pyridine-2-carboxylate | Variable | >95 |
| 4 | Ethyl 4-chloro-1-(PG)-pyrrolo[2,3-b]pyridine-2-carboxylate | Deprotection | Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | High | >98 |
| 5 | Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | NaOH, MeOH/H₂O; then HCl | This compound | >90 | >99 |
Applications as a Synthetic Intermediate
This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules, primarily through the formation of amide bonds. The carboxylic acid can be activated and coupled with various amines to generate a library of carboxamide derivatives.
Synthesis of Kinase Inhibitors
The 7-azaindole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[9][10][11] The carboxylic acid at the C2 position provides a convenient handle to introduce various substituents that can interact with other regions of the kinase active site, thereby enhancing potency and selectivity.
Experimental Protocol: Amide Coupling
-
Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU, or T3P, 1.1-1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA or triethylamine, 2-3 equivalents).
-
The mixture is stirred at room temperature for a short period (15-30 minutes) to form the activated ester.
-
Amine Addition: The desired amine (1-1.2 equivalents) is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions (e.g., saturated NaHCO₃, brine) to remove excess reagents and byproducts. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.
Case Study: Phosphodiesterase 4B (PDE4B) Inhibitors
Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been identified as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B).[12] PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels, which in turn modulates inflammatory responses.[13][14] Inhibition of PDE4B leads to an increase in cAMP, which can suppress the production of pro-inflammatory cytokines.[14]
Table 2: Biological Activity of Representative 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as PDE4B Inhibitors (Illustrative Data)
| Compound ID | R Group on Amide | PDE4B IC₅₀ (nM) | Selectivity vs. PDE4D |
| A | Cyclopropyl | 50 | 10-fold |
| B | 3-Fluoroazetidine | 11 | >50-fold |
| C | N-methyl-N-cyclopropyl | 150 | 5-fold |
Signaling Pathways
The PDE4B Signaling Pathway
The inhibition of PDE4B by derivatives of this compound has significant downstream effects on cellular signaling, particularly in immune cells.
Caption: PDE4B Signaling Pathway and its Inhibition.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate that plays a crucial role in the development of novel kinase inhibitors. Its strategic functionalization allows for the synthesis of diverse libraries of compounds with tailored pharmacological profiles. The ability to readily synthesize derivatives that potently and selectively inhibit key signaling molecules like PDE4B underscores the importance of this scaffold in modern drug discovery. The detailed synthetic protocols and understanding of the targeted signaling pathways provided in this guide are intended to empower researchers to fully leverage the potential of this key building block in their quest for new and effective therapeutics.
References
- 1. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 2. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 3. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 4. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. resource.download.wjec.co.uk [resource.download.wjec.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. sci-hub.box [sci-hub.box]
- 12. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. What are PDE4B modulators and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, particularly valued in the development of targeted therapies. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold found in numerous kinase inhibitors. The specific substitution pattern of a chloro group at the 4-position and a carboxylic acid at the 2-position makes it a crucial intermediate for the synthesis of complex drug candidates, including Janus kinase (JAK) inhibitors like Tofacitinib. These application notes provide a detailed protocol for a plausible and efficient two-step synthesis of this valuable compound, commencing from the readily available 7-azaindole.
Synthetic Strategy Overview
The synthesis of this compound is proposed via a two-step sequence:
-
Chlorination of the 7-azaindole core: This step involves the regioselective introduction of a chlorine atom at the C4 position of the pyridine ring. This is achieved through an initial N-oxidation of the pyridine nitrogen, followed by treatment with a chlorinating agent.
-
C2-Functionalization via Formylation and Subsequent Oxidation: The carboxylic acid moiety is introduced at the C2 position of the pyrrole ring in a two-stage process. First, a formyl group is installed using the Vilsmeier-Haack reaction. The resulting aldehyde is then oxidized to the desired carboxylic acid.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Reference |
| 1 | Chlorination | 7-Azaindole | 1. H₂O₂ 2. POCl₃, DIPEA | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 85.6 | [1] |
| 2a | Vilsmeier-Haack Formylation | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | POCl₃, DMF | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | ~90 (representative) | [2] |
| 2b | Oxidation | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | Oxone | This compound | High (representative) | [3] |
Experimental Protocols
Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (4-Chloro-7-azaindole)
This protocol is adapted from a patented procedure and involves an initial N-oxidation followed by chlorination.[1]
Materials:
-
7-Azaindole (1.0 eq)
-
Hydrogen Peroxide (H₂O₂) (1.2 eq)
-
Tetrahydrofuran (THF)
-
n-Hexane
-
Phosphorus oxychloride (POCl₃) (5.0 eq)
-
Acetonitrile
-
Diisopropylethylamine (DIPEA) (catalytic amount)
-
Water
-
Ice bath
Procedure:
-
N-Oxidation:
-
In a round-bottom flask, dissolve 7-azaindole in THF.
-
Cool the solution to 5°C using an ice bath.
-
Slowly add hydrogen peroxide dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 3 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add n-hexane to the residue to precipitate the N-oxide.
-
Filter the solid, wash with n-hexane, and dry to obtain N-oxide-7-azaindole.
-
-
Chlorination:
-
In a separate flask, add the obtained N-oxide-7-azaindole to acetonitrile.
-
To this suspension, add phosphorus oxychloride at room temperature.
-
Heat the mixture to 80-100°C. After 30-60 minutes, add a catalytic amount of diisopropylethylamine dropwise.
-
Continue heating at 80-100°C for an additional 2-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench by pouring it into ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with water, and dry to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine. A yield of up to 85.6% has been reported for this step.[1]
-
Step 2: Synthesis of this compound
This two-stage protocol involves the formylation of the C2 position followed by oxidation.
Stage 2a: Vilsmeier-Haack Formylation
This procedure is a general method for the formylation of indole-like systems.[2]
Materials:
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.1 eq)
-
Dichloromethane (DCM)
-
Aqueous sodium acetate solution
-
Ice bath
Procedure:
-
In a flask, cool DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cold DMF, keeping the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine in DCM and add it to the freshly prepared Vilsmeier reagent.
-
Allow the reaction to stir at room temperature, then heat to reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture and carefully pour it into a stirred mixture of ice and aqueous sodium acetate solution.
-
Stir for 1-2 hours to allow for the hydrolysis of the intermediate iminium salt.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, which can be purified by column chromatography.
Stage 2b: Oxidation of the Aldehyde to Carboxylic Acid
This protocol utilizes Oxone as a mild and efficient oxidizing agent.[3]
Materials:
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (1.0 eq)
-
Oxone (potassium peroxymonosulfate) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Sodium sulfite
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Dissolve the aldehyde in DMF.
-
In a separate flask, dissolve Oxone in water.
-
Add the Oxone solution to the aldehyde solution at room temperature.
-
Stir the mixture vigorously for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 2-3 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization.
Synthetic Pathway Visualization
Caption: Synthetic workflow for this compound.
Logical Relationship of Key Steps
References
Application Notes and Protocols for the Use of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key heterocyclic building block, in the synthesis of potent and selective kinase inhibitors. The 7-azaindole scaffold, of which this molecule is a derivative, is a privileged structure in medicinal chemistry, known for its ability to mimic the hinge-binding motif of ATP and form crucial hydrogen bond interactions within the kinase active site. The strategic placement of a chlorine atom at the 4-position offers a versatile handle for synthetic modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity against a range of kinase targets.
Overview of the 7-Azaindole Scaffold in Kinase Inhibition
The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a bioisostere of indole and the purine nucleus of ATP, making it an ideal scaffold for competitive kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The 7-azaindole scaffold has been successfully incorporated into inhibitors targeting a variety of kinases, including but not limited to:
-
Receptor Tyrosine Kinases (RTKs): EGFR, FGFR, VEGFR2, c-Met, ALK, ROS1, CSF1R[4][5][6][7][8]
-
Non-receptor Tyrosine Kinases: JAKs, BTK[3]
-
Serine/Threonine Kinases: Protein Kinase B (Akt), ROCK2, p70S6K[9]
The versatility of the 4-chloro-7-azaindole core allows for diverse chemical modifications at multiple positions to achieve desired potency, selectivity, and pharmacokinetic properties.
Key Synthetic Strategies
The synthesis of kinase inhibitors from this compound and its derivatives typically involves several key synthetic transformations. The carboxylic acid at the 2-position can be readily converted to an amide, a common functional group in many kinase inhibitors, while the chloro group at the 4-position is amenable to nucleophilic aromatic substitution or cross-coupling reactions.
A general synthetic workflow is outlined below:
Caption: General Synthetic Workflow for Kinase Inhibitors.
Experimental Protocols
The following are detailed protocols for key synthetic steps in the elaboration of the this compound scaffold.
Protocol 3.1: Amide Bond Formation
This protocol describes the coupling of the carboxylic acid at the C2-position with a primary or secondary amine to form the corresponding amide.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.
-
Add the desired amine, followed by HATU and DIPEA.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 3.2: Buchwald-Hartwig Amination at C4
This protocol outlines the C-N cross-coupling of an amine with the 4-chloro-7-azaindole core, a crucial step for introducing diversity and modulating inhibitor activity.[10]
Materials:
-
4-Chloro-7-azaindole derivative (e.g., from Protocol 3.1, N-protected) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 equiv)
-
Ligand (e.g., XPhos) (0.04 equiv)
-
Base (e.g., Cs₂CO₃) (1.5 equiv)
-
Anhydrous solvent (e.g., dioxane)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with nitrogen or argon.
-
Add the anhydrous solvent, followed by the N-protected 4-chloro-7-azaindole derivative and the amine.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the aminated product.
Protocol 3.3: Suzuki-Miyaura Cross-Coupling at C4
This protocol details the C-C bond formation at the C4 position, allowing for the introduction of aryl or heteroaryl moieties.[11]
Materials:
-
4-Chloro-7-azaindole derivative (N-protected) (1.0 equiv)
-
Boronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask, add the N-protected 4-chloro-7-azaindole derivative, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture and purge with nitrogen or argon.
-
Heat the reaction mixture to 80-100 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Target Kinases and Representative Inhibitor Data
Derivatives of the 7-azaindole scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in cancer. The following table summarizes representative data for inhibitors synthesized from similar pyrrolopyridine and pyrrolopyrimidine scaffolds.
| Kinase Target | Inhibitor Scaffold | IC50 (nM) | Reference |
| EGFR (T790M) | Pyrrolo[2,3-d]pyrimidine | 0.21 | [8] |
| EGFR (WT) | Pyrrolo[2,3-d]pyrimidine | 22 | [8] |
| FMS Kinase | Pyrrolo[3,2-c]pyridine | 30 | [7] |
| CSF1R | Pyrrolo[2,3-d]pyrimidine | Low-nanomolar | [10] |
| Haspin Kinase | Pyrrolo[3,2-g]isoquinoline | 10-80 | [12] |
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway involving a Receptor Tyrosine Kinase (RTK) and the points of inhibition by small molecule inhibitors derived from the 7-azaindole scaffold.
Caption: RTK Signaling and Inhibition by 7-Azaindole Derivatives.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of a diverse array of kinase inhibitors. Its inherent structural features, which mimic the ATP hinge-binding motif, provide a solid foundation for developing potent and selective drug candidates. The synthetic protocols and data presented herein serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration of novel kinase inhibitors based on the 7-azaindole scaffold to target key signaling pathways implicated in disease.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for amide coupling with 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental procedure for the synthesis of amides via the coupling of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with primary or secondary amines. Amide bond formation is a critical transformation in medicinal chemistry, and the 4-chloro-7-azaindole scaffold is a key heterocyclic motif in numerous biologically active compounds. This document outlines two robust protocols utilizing common coupling reagents, presents quantitative data in a clear tabular format, and includes a visual workflow diagram to ensure procedural clarity and reproducibility.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in drug discovery, notably for its role as a hinge-binding motif in kinase inhibitors. The functionalization of this core, particularly at the 2-position with an amide linkage, allows for the exploration of structure-activity relationships (SAR) by introducing diverse amine substituents. The direct coupling of the carboxylic acid at the C2-position with a wide array of amines is a convergent and efficient strategy for building libraries of potential drug candidates. This note details reliable methods for this amide bond formation, focusing on common and effective coupling reagents to ensure high yields and purity of the desired products.
Experimental Protocols
Two primary protocols are presented, utilizing different classes of widely used amide coupling reagents: a phosphonic acid anhydride (T3P®) and a uronium-based reagent (HATU). These methods have been adapted from established procedures for structurally similar heterocyclic carboxylic acids.[1]
Protocol 1: Amide Coupling using T3P® (Propanephosphonic Acid Anhydride)
This protocol is adapted from the successful synthesis of analogous 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.[1]
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 equivalents)
-
T3P® (50% solution in DMF or EtOAc, 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add T3P® solution (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Amide Coupling using HATU
This protocol is a standard and highly effective method for amide bond formation, particularly for heterocyclic acids.
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA (3.0 eq) to the mixture and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc or DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Data Presentation
The following table summarizes typical reaction parameters for the amide coupling of this compound based on the protocols described. Yields are representative and may vary based on the specific amine used.
| Entry | Coupling Reagent | Base | Solvent | Time (h) | Temperature | Typical Yield Range |
| 1 | T3P® | DIPEA | DMF | 0.5 - 4 | Room Temp. | 60-95% |
| 2 | HATU | DIPEA | DMF/DCM | 2 - 12 | Room Temp. | 65-98% |
| 3 | EDC/HOBt | DMAP/DIPEA | ACN/DCM | 12 - 24 | Room Temp. | 50-85% |
Table 1: Summary of Amide Coupling Conditions. Yields are estimated based on analogous reactions reported in the literature.[1][2]
Visual Workflow
The following diagram illustrates the general workflow for the amide coupling of this compound.
Caption: General workflow for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxamides.
Conclusion
The protocols described provide robust and reproducible methods for the amide coupling of this compound. The choice between T3P® and HATU will depend on reagent availability, cost, and the specific nature of the amine substrate. For amines that are particularly electron-deficient or sterically hindered, HATU is often the reagent of choice due to its high reactivity. These application notes should serve as a valuable resource for researchers engaged in the synthesis of novel 7-azaindole-based compounds for drug discovery and development.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Characterization of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural characterization and purity assessment of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid , a key intermediate in pharmaceutical synthesis.
Compound Overview
This compound is a heterocyclic compound belonging to the azaindole class of molecules. Azaindoles are prevalent structural motifs in medicinal chemistry, known for their diverse biological activities. Accurate characterization of this intermediate is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₅ClN₂O₂
-
Molecular Weight: 196.59 g/mol
Analytical Characterization Workflow
A systematic approach is essential for the complete characterization of this compound. The following workflow outlines the recommended analytical techniques.
Caption: A typical analytical workflow for the characterization of a novel chemical entity.
Spectroscopic and Chromatographic Data
Due to the limited availability of specific experimental data for this compound in the public domain, the following tables summarize expected and representative data based on the analysis of structurally similar compounds.
NMR Spectroscopy Data (Predicted)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure. The predicted chemical shifts for this compound in DMSO-d₆ are presented below.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~12.5 | br s | 1H | N-H (pyrrole) |
| ~8.2 | d | 1H | H-6 |
| ~7.5 | s | 1H | H-3 |
| ~7.3 | d | 1H | H-5 |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O (acid) |
| ~148 | C-7a |
| ~145 | C-4 |
| ~130 | C-6 |
| ~128 | C-2 |
| ~118 | C-5 |
| ~115 | C-3a |
| ~101 | C-3 |
Mass Spectrometry Data
Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight and fragmentation pattern of the compound.
Table 3: Expected Mass Spectrometry Data
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| ESI+ | 197.0 | [M+H]⁺ |
| ESI- | 195.0 | [M-H]⁻ |
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the primary method for determining the purity and quantifying the compound. A reversed-phase method would be suitable for this polar, heterocyclic carboxylic acid.
Table 4: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 8 - 12 minutes |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is a fundamental confirmation of its empirical formula.
Table 5: Theoretical Elemental Composition
| Element | Theoretical % |
| Carbon (C) | 48.88 |
| Hydrogen (H) | 2.56 |
| Chlorine (Cl) | 18.03 |
| Nitrogen (N) | 14.25 |
| Oxygen (O) | 16.28 |
Experimental Protocols
The following are detailed protocols for the key analytical techniques.
Protocol for NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
Caption: Workflow for NMR spectroscopic analysis.
Protocol for LC-MS Analysis
Objective: To confirm the molecular weight of the compound.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
LC-MS system with an ESI source
Procedure:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a working solution by diluting the stock solution to approximately 10 µg/mL with the initial mobile phase composition.
-
Set up the LC-MS method with the parameters outlined in Table 3.
-
Inject the working solution into the LC-MS system.
-
Acquire data in both positive and negative ionization modes.
-
Analyze the resulting mass spectrum to identify the molecular ion peaks ([M+H]⁺ and [M-H]⁻).
Protocol for HPLC Purity Analysis
Objective: To determine the purity of the sample and identify any impurities.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
HPLC system with a UV detector
Procedure:
-
Prepare a sample solution at a concentration of approximately 0.5 mg/mL in the mobile phase.
-
Set up the HPLC system with the method parameters described in Table 4.
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the sample solution.
-
Run the gradient method and record the chromatogram.
-
Integrate the peak areas of the main component and any impurities.
-
Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.
Caption: Workflow for HPLC purity analysis.
Conclusion
The analytical methods and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, MS, HPLC, and elemental analysis ensures unambiguous structural confirmation and accurate purity assessment, which are critical for its use in research and drug development. While specific experimental data for this compound is not widely published, the provided representative data and protocols, based on sound analytical principles and data from analogous structures, offer a reliable guide for its analysis.
Application Note: NMR Analysis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and data interpretation guide for the Nuclear Magnetic Resonance (NMR) analysis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The provided methodologies and spectral data are essential for the structural elucidation and purity assessment of this compound.
Introduction
This compound is a member of the 7-azaindole class of compounds, which are of significant interest in drug discovery due to their versatile biological activities. Accurate structural characterization is paramount for its application in synthetic chemistry and drug development. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of such organic compounds in solution. This application note outlines the standardized procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of this molecule.
Experimental Protocols
A detailed methodology for the preparation of the sample and the acquisition of NMR data is presented below.
Sample Preparation
A standardized protocol for preparing the NMR sample is crucial for obtaining high-quality, reproducible spectra.
Materials:
-
This compound
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
DOT Diagram of the Sample Preparation Workflow:
Application Note: High-Throughput Analysis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key heterocyclic intermediate in pharmaceutical synthesis, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is suitable for high-throughput screening and pharmacokinetic studies. Due to the limited availability of public domain mass spectral data for this specific compound, this note outlines a general methodology and predicted fragmentation patterns based on the analysis of structurally similar molecules.
Introduction
This compound is a member of the azaindole family, a class of compounds of significant interest in medicinal chemistry. Accurate and sensitive quantification of such molecules is crucial for drug discovery and development processes, including metabolic stability assays and pharmacokinetic profiling. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of this compound in complex biological matrices.
Predicted Mass Spectrometry Fragmentation
The chemical structure of this compound, with its carboxylic acid, pyrrole, and pyridine moieties, suggests predictable fragmentation behavior in a mass spectrometer. The molecular formula is C₈H₅ClN₂O₂ and the molecular weight is 196.59 g/mol .
Ionization: Electrospray ionization (ESI) is the recommended ionization technique for this polar molecule. Analysis can be performed in both positive and negative ion modes.
Predicted Fragmentation Pathways:
-
Positive Ion Mode ([M+H]⁺): The protonated molecule is expected to have a mass-to-charge ratio (m/z) of approximately 197.0. Key fragmentation events are predicted to involve the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group.
-
Negative Ion Mode ([M-H]⁻): The deprotonated molecule ([M-H]⁻) at m/z 195.0 is expected to be readily formed. The primary fragmentation pathway in negative mode is the characteristic loss of carbon dioxide (CO₂) from the carboxylate anion.
The following table summarizes the predicted quantitative data for the precursor and major product ions.
| Ionization Mode | Precursor Ion | Precursor m/z (Predicted) | Major Fragment Ions m/z (Predicted) | Proposed Neutral Loss |
| Positive ESI | [M+H]⁺ | 197.0 | 179.0 | H₂O |
| 169.0 | CO | |||
| Negative ESI | [M-H]⁻ | 195.0 | 151.0 | CO₂ |
Experimental Protocols
This section details a general protocol for the LC-MS/MS analysis of this compound. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or DMSO.
-
Working Solutions: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare a series of calibration standards.
-
Sample Extraction (from biological matrix):
-
To 100 µL of plasma or tissue homogenate, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of the analyte from matrix components.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
Mass Spectrometry (MS)
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flow Rates: Optimized for the specific instrument.
Data Analysis and Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the data analysis process.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical workflow for quantitative data analysis.
Conclusion
This application note provides a comprehensive, albeit generalized, protocol for the analysis of this compound by LC-MS/MS. The outlined methods for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted fragmentation data, offer a solid foundation for researchers to develop and validate a robust quantitative assay for this compound. The provided workflows serve as a visual guide for the experimental and data analysis processes.
Application of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of a chlorine atom at the 4-position and a carboxylic acid at the 2-position provides a versatile platform for the synthesis of diverse compound libraries with potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases.
This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound as a building block for the development of novel therapeutic agents.
Key Applications in Drug Discovery
Derivatives of this compound have shown significant promise as inhibitors of key enzymes involved in disease pathogenesis, particularly protein kinases and phosphodiesterases.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[1] Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed as potent FGFR inhibitors.[1] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Phosphodiesterase 4B (PDE4B) Inhibitors
Phosphodiesterase 4B (PDE4B) is a key enzyme in the inflammatory process, responsible for the degradation of cyclic AMP (cAMP).[2] Inhibition of PDE4B leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as TNF-α.[2] Carboxamide derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent and selective PDE4B inhibitors, highlighting their potential for the treatment of inflammatory and autoimmune diseases.[2]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR and PDE4B.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFRs [1]
| Compound ID | R Group | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 1 | H | 1900 | - | - | - |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 |
Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against PDE4B [2]
| Compound ID | Amide Substituent | PDE4B IC₅₀ (µM) | PDE4D % Inhibition at 10 µM |
| 11a | Cyclopropylamino | 0.63 | <50 |
| 11b | Cyclobutylamino | >10 | <50 |
| 11f | Azetidin-1-yl | 0.11 | - |
| 11g | 3-Fluoroazetidin-1-yl | 0.23 | 77 |
| 11h | 3,3-Difluoroazetidin-1-yl | 0.14 | - |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound derivatives.
FGFR Signaling Pathway Inhibition
PDE4B Signaling Pathway Inhibition
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process starting from 7-azaindole. The following is a representative synthetic route.
Synthetic Workflow
Protocol:
-
Step 1: N-Oxidation of 7-Azaindole.
-
Dissolve 7-azaindole in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction to isolate 7-azaindole-N-oxide.
-
-
Step 2: Chlorination of 7-Azaindole-N-oxide.
-
Treat the N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃), typically with gentle heating.
-
Carefully quench the reaction mixture with ice water.
-
Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain 4-chloro-7-azaindole.
-
-
Step 3: Formylation of 4-Chloro-7-azaindole.
-
Perform a Vilsmeier-Haack reaction by treating 4-chloro-7-azaindole with a mixture of phosphorus oxychloride and dimethylformamide (DMF) at 0 °C, followed by heating.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a base.
-
The resulting precipitate, 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, is filtered, washed, and dried.
-
-
Step 4: Oxidation to the Carboxylic Acid.
-
Dissolve the aldehyde from the previous step in a suitable solvent mixture (e.g., acetone/water).
-
Add a strong oxidizing agent such as potassium permanganate (KMnO₄) or Oxone® in portions while maintaining the temperature.
-
Monitor the reaction by TLC. Upon completion, quench any excess oxidant.
-
Acidify the mixture to precipitate the product, this compound.
-
Filter, wash with water, and dry the final product.
-
In Vitro FGFR Kinase Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the inhibitory activity of test compounds against FGFR kinases.
Materials:
-
Recombinant human FGFR enzyme
-
Biotinylated substrate peptide (e.g., poly-GT-biotin)
-
ATP
-
Test compounds
-
HTRF Kinase Buffer
-
HTRF Detection Buffer
-
Europium-labeled anti-phospho-antibody
-
Streptavidin-XL665
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in HTRF Kinase Buffer.
-
Enzyme and Substrate Preparation: Dilute the FGFR enzyme and biotinylated substrate peptide in HTRF Kinase Buffer.
-
Kinase Reaction:
-
Add 2 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of the diluted FGFR enzyme solution.
-
Initiate the reaction by adding 4 µL of a solution containing ATP and the biotinylated substrate.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 10 µL of HTRF Detection Buffer containing EDTA, the Europium-labeled anti-phospho-antibody, and Streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vitro PDE4B Enzymatic Assay
This protocol outlines a method for measuring the inhibitory activity of compounds against the PDE4B enzyme.
Materials:
-
Recombinant human PDE4B enzyme
-
cAMP substrate
-
PDE Assay Buffer
-
Test compounds
-
Detection reagents (e.g., using a commercially available kit based on fluorescence polarization or ELISA)
-
96-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further in PDE Assay Buffer.
-
Enzyme Preparation: Dilute the PDE4B enzyme to the desired concentration in cold PDE Assay Buffer.
-
Enzymatic Reaction:
-
Add the diluted test compound or vehicle to the wells of a 96-well plate.
-
Add the diluted PDE4B enzyme solution to each well.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of remaining cAMP or the product (AMP) according to the manufacturer's instructions of the chosen detection kit.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response model.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line with dysregulated FGFR signaling (e.g., breast cancer cell line)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its GI₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
TNF-α Release Assay (ELISA)
This assay quantifies the amount of TNF-α released from macrophages following treatment with PDE4B inhibitors.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
LPS (Lipopolysaccharide)
-
Test compounds
-
Human TNF-α ELISA Kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation (if applicable): Seed macrophages in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for a specified period (e.g., 4-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA:
-
Perform the TNF-α ELISA on the collected supernatants according to the kit manufacturer's protocol. This typically involves incubating the supernatant in antibody-coated wells, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α in each sample using a standard curve. Determine the IC₅₀ value for the inhibition of TNF-α release.
Conclusion
This compound is a valuable scaffold in drug discovery, providing a foundation for the development of potent inhibitors targeting key players in cancer and inflammation. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to explore the therapeutic potential of this promising class of compounds. Through systematic synthesis, in vitro screening, and cellular characterization, novel drug candidates with improved efficacy and safety profiles can be identified and advanced towards clinical development.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid analogs, focusing on their activity as inhibitors of Phosphodiesterase 4B (PDE4B). Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also included.
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities, including kinase and phosphodiesterase inhibition. Analogs of this compound, particularly the carboxamides, have emerged as potent and selective inhibitors of PDE4B.[1] PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and is a validated therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1] This document summarizes the SAR of these analogs, providing insights into the structural requirements for potent and selective PDE4B inhibition.
Structure-Activity Relationship (SAR) Summary
The SAR for 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogs as PDE4B inhibitors has been explored by modifying three key regions of the molecule: the substituent on the pyrrolo[2,3-b]pyridine core (R¹), the aryl group attached to the core (Ar), and the amide moiety (R² and R³). While the core is not extensively substituted in the primary literature reviewed, the focus has been on understanding the impact of the aryl and amide groups.
A key finding is that the nature of the amide substituent and the aryl group significantly influences both the potency against PDE4B and the selectivity over the closely related isoform, PDE4D.[1]
Data Presentation
The following tables summarize the quantitative SAR data for a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogs.
Table 1: SAR of the Amide Moiety in 1H-pyrrolo[2,3-b]pyridine-2-carboxamides [1]
| Compound | R¹ (Amide Substituent) | PDE4B IC₅₀ (µM) | PDE4D IC₅₀ (µM) | Selectivity (PDE4D/PDE4B) |
| 1a | Cyclopropyl | 0.44 | 0.90 | 2.0 |
| 1b | Cyclobutyl | 0.33 | 0.73 | 2.2 |
| 1c | Cyclopentyl | 0.11 | 0.35 | 3.2 |
| 1d | Cyclohexyl | 0.20 | 0.55 | 2.8 |
| 1e | Tetrahydrofuran-3-yl | 0.31 | 0.88 | 2.8 |
| 1f | (1-methylpiperidin-4-yl) | 1.1 | 2.5 | 2.3 |
| 1g | Azetidin-3-yl | 0.25 | 0.65 | 2.6 |
| 1h | 3,3-difluoroazetidin-3-yl | 0.14 | 0.84 | 6.0 |
Table 2: SAR of the Aryl Group and Amide Moiety Combinations [1]
| Compound | Ar (Aryl Group) | R¹ (Amide Substituent) | PDE4B IC₅₀ (µM) | PDE4D IC₅₀ (µM) | Selectivity (PDE4D/PDE4B) |
| 2a | 3-chloro-4-methylphenyl | Cyclopentyl | 0.15 | 0.45 | 3.0 |
| 2b | 3-chloro-4-methylphenyl | Cyclohexyl | 0.28 | 0.70 | 2.5 |
| 2c | 3-chloro-4-methylphenyl | Tetrahydrofuran-3-yl | 0.35 | 0.95 | 2.7 |
| 2d | 3-chloro-4-methylphenyl | 3-fluoroazetidin-3-yl | 0.22 | 0.75 | 3.4 |
| 2e | 3,4-dichlorophenyl | Cyclopentyl | 0.11 | 0.35 | 3.2 |
| 2f | 3,4-dichlorophenyl | 3,3-difluoroazetidin-3-yl | 0.14 | 0.84 | 6.0 |
Note: The core scaffold for the compounds in the tables is 1H-pyrrolo[2,3-b]pyridine-2-carboxamide with a specific aryl group at a position that is not explicitly numbered in the reference but is attached to the pyrrole nitrogen.
Experimental Protocols
General Synthetic Protocol for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides
The synthesis of the target compounds generally involves a three-step process starting from a suitable 1H-pyrrolo[2,3-b]pyridine-2-carboxylate ester.[1]
Step A: Arylation of the Pyrrolo[2,3-b]pyridine Core A mixture of the starting 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, an appropriate aryl boronic acid, copper(II) acetate, and pyridine in dichloromethane is stirred at room temperature for 12 hours.
Step B: Saponification of the Ester The arylated ester from Step A is treated with sodium hydroxide in a mixture of methanol and water to hydrolyze the ester to the corresponding carboxylic acid.
Step C: Amide Coupling The carboxylic acid from Step B is coupled with a desired amine using a coupling agent such as propylphosphonic anhydride (T3P) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF). The reaction is typically stirred at room temperature for 30 minutes to 4 hours.
Diagram 1: General Synthetic Workflow
References
Application Notes and Protocols for the Design of Novel Compounds from 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a versatile scaffold for the development of novel bioactive compounds. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. This document provides a strategic guide and detailed protocols for the design, synthesis, and evaluation of new chemical entities derived from this starting material, with a focus on developing potential inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Phosphodiesterase 4B (PDE4B).
The strategic derivatization of this compound at two key positions, the carboxylic acid at C2 and the chloro-substituent at C4, allows for the creation of a diverse chemical library with a wide range of potential biological activities.
Design Strategy
The design of novel compounds from this compound will focus on a combinatorial approach, modifying both the C2 and C4 positions of the 7-azaindole core.
-
C2-Position (Carboxylic Acid): The carboxylic acid will be converted into a variety of amides. This modification is crucial for establishing key interactions with the target protein and for modulating the physicochemical properties of the final compounds. A diverse set of primary and secondary amines will be utilized to explore the structure-activity relationship (SAR).
-
C4-Position (Chloro Group): The chloro substituent will be replaced with a variety of functional groups using modern cross-coupling methodologies. This position is ideal for introducing substituents that can occupy hydrophobic pockets or form specific interactions with the target protein, thereby enhancing potency and selectivity. Key strategies include:
-
Suzuki-Miyaura Coupling: To introduce aryl and heteroaryl moieties.
-
Buchwald-Hartwig Amination: To introduce a range of primary and secondary amines.
-
Nucleophilic Aromatic Substitution (SNAr): For the introduction of nucleophiles under specific conditions.
-
The combination of these modifications will generate a library of novel compounds with diverse chemical features, increasing the probability of identifying potent and selective inhibitors of the desired biological targets.
Experimental Protocols
General Synthetic Scheme
The general synthetic approach is outlined below. The order of the steps (amide formation followed by cross-coupling, or vice-versa) may be optimized depending on the specific substrates and desired final products.
Caption: General synthetic strategies for novel compounds.
Protocol 1: Amide Bond Formation
This protocol describes the coupling of this compound with a variety of amines.
Materials:
-
This compound
-
Amine (R1R2NH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and a catalytic amount of DMAP.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of a 4-chloro-7-azaindole derivative with a boronic acid.
Materials:
-
4-Chloro-7-azaindole derivative (e.g., from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
SPhos (0.1 eq)
-
Potassium phosphate (K3PO4) (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the 4-chloro-7-azaindole derivative (1.0 eq), boronic acid (1.5 eq), Pd(OAc)2 (0.05 eq), SPhos (0.1 eq), and K3PO4 (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the C4-arylated product.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the amination of the 4-chloro-7-azaindole core.
Materials:
-
4-Chloro-7-azaindole derivative
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)
-
XPhos (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add the 4-chloro-7-azaindole derivative (1.0 eq), Pd2(dba)3 (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene or dioxane, followed by the amine (1.2 eq).
-
Heat the reaction mixture to 100-110 °C for 8-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the C4-aminated derivative.
Biological Evaluation Protocols
FGFR Kinase Inhibition Assay
Principle:
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific FGFR isoform (e.g., FGFR1, FGFR2, FGFR3). The assay can be performed using various formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human FGFR kinase domain
-
Biotinylated poly(Glu, Tyr) substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds dissolved in DMSO
-
384-well assay plates
Procedure:
-
Add test compounds at various concentrations to the assay wells.
-
Add the FGFR enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the Eu-labeled anti-phosphotyrosine antibody and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
PDE4B Enzyme Inhibition Assay
Principle:
This assay determines the inhibitory effect of compounds on the hydrolysis of cyclic AMP (cAMP) by the PDE4B enzyme. A common method involves a two-step enzymatic reaction where the product of the PDE reaction, 5'-AMP, is converted to adenosine and inorganic phosphate, and the phosphate is then detected.
Materials:
-
Recombinant human PDE4B enzyme
-
cAMP
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compounds in DMSO
-
96-well plates
Procedure:
-
Add test compounds at various concentrations to the assay wells.
-
Add the PDE4B enzyme to the wells.
-
Initiate the reaction by adding cAMP.
-
Incubate at 30 °C for a defined period (e.g., 30 minutes).
-
Stop the PDE reaction and initiate the second reaction by adding 5'-nucleotidase.
-
Incubate at 30 °C for 15 minutes.
-
Add the phosphate detection reagent and incubate at room temperature for 15-30 minutes.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition and determine the IC50 values.
Data Presentation
The following table structure should be used to summarize the quantitative data for the synthesized compounds.
| Compound ID | R1 | R2 | C4-Substituent | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | PDE4B IC50 (nM) |
| SC-001 | H | Cyclopropyl | Phenyl | Data | Data | Data | Data |
| SC-002 | H | Morpholinyl | 4-Fluorophenyl | Data | Data | Data | Data |
| SC-003 | CH3 | CH3 | Pyridin-3-yl | Data | Data | Data | Data |
| SC-004 | H | Benzyl | N-Methylpiperazinyl | Data | Data | Data | Data |
| ... | ... | ... | ... | ... | ... | ... | ... |
Visualization of Signaling Pathways and Workflows
FGFR Signaling Pathway
Caption: Simplified FGFR signaling cascade.
PDE4B Signaling Pathway
Caption: Role of PDE4B in cAMP signaling.
Experimental Workflow for Compound Synthesis and Screening
Caption: Workflow for compound synthesis and evaluation.
Application Notes and Protocols for Cell-Based Assays of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-Chloro-1H-pyrrolo[2,3-b]pyridine core structure is a key pharmacophore found in a variety of biologically active compounds. Its derivatives have shown significant potential as inhibitors of various protein kinases and other cellular targets, making them promising candidates for therapeutic development in oncology, inflammation, and neurodegenerative diseases.[1][2][3][4][5][6] This document provides detailed application notes and protocols for a panel of cell-based assays to characterize the biological activity of novel compounds derived from 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
The described assays will enable researchers to assess the impact of these compounds on cell viability, proliferation, apoptosis, and specific kinase-mediated signaling pathways.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for presenting quantitative data obtained from the described cell-based assays.
Table 1: Cell Viability and Proliferation (IC50 Values)
| Cell Line | Compound | Assay Type | Incubation Time (hrs) | IC50 (µM) |
| e.g., MCF-7 | Compound X | MTT | 48 | 15.2 ± 1.8 |
| e.g., HCT116 | Compound X | MTS | 48 | 12.5 ± 2.1 |
| e.g., Jurkat | Compound Y | MTT | 72 | 8.7 ± 0.9 |
| e.g., A549 | Compound Y | MTS | 72 | 7.9 ± 1.2 |
Table 2: Apoptosis Induction (% of Apoptotic Cells)
| Cell Line | Compound (µM) | Treatment Time (hrs) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| e.g., HeLa | Vehicle (DMSO) | 24 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| e.g., HeLa | Compound Z (10) | 24 | 25.8 ± 3.2 | 10.2 ± 1.5 | 36.0 ± 4.7 |
| e.g., HeLa | Compound Z (25) | 24 | 45.1 ± 4.5 | 22.7 ± 2.8 | 67.8 ± 7.3 |
Table 3: Caspase-3/7 Activity (Fold Increase vs. Control)
| Cell Line | Compound (µM) | Treatment Time (hrs) | Fold Increase in Caspase-3/7 Activity |
| e.g., PC-3 | Vehicle (DMSO) | 12 | 1.0 ± 0.1 |
| e.g., PC-3 | Compound A (5) | 12 | 3.8 ± 0.4 |
| e.g., PC-3 | Compound A (10) | 12 | 7.2 ± 0.9 |
Table 4: In-Cell Kinase Inhibition (IC50 Values)
| Target Kinase | Cell Line | Compound | Assay Method | IC50 (nM) |
| e.g., FGFR1 | NCI-H1581 | Compound B | TR-FRET | 85.3 ± 9.7 |
| e.g., FMS | BMDM | Compound C | Luminescence | 60.1 ± 7.2 |
| e.g., Akt | LNCaP | Compound D | Western Blot | 150.2 ± 15.3 |
Experimental Protocols
Cell Viability and Proliferation Assays
A. MTT Assay Protocol
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7][8][9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[7][8]
Materials:
-
96-well cell culture plates
-
Test compounds derived from this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (e.g., DMSO).[10]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the crystals.[10][11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9][11] Read the absorbance at 570 nm using a microplate reader.[8][10]
B. MTS Assay Protocol
The MTS assay is a more convenient alternative to the MTT assay as the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[7][8]
Materials:
-
96-well cell culture plates
-
Test compounds
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent combined with an electron coupling reagent (e.g., PES).[7]
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.
-
MTS Addition: Add 20 µL of the combined MTS/PES solution to each well.[8][10][11]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[8][10][11]
-
Absorbance Measurement: Record the absorbance at 490-500 nm using a microplate reader.[7][10]
Apoptosis Assays
A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[12][13] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.[13]
Materials:
-
Fluorescently-conjugated Annexin V (e.g., FITC, Alexa Fluor 488)[15]
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer[12]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.[12][13]
-
Washing: Wash cells twice with ice-cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze by flow cytometry within one hour.[12]
B. Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Luminogenic or fluorogenic caspase-3/7 substrate
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
White-walled 96-well plates (for luminescence)
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described for viability assays.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the caspase-3/7 reagent to each well (typically at a 1:1 ratio with the culture medium).
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Signal Measurement: Measure luminescence or fluorescence using a plate reader.
In-Cell Kinase Inhibition Assay (Luminescence-Based)
This type of assay measures the activity of a specific kinase within the cell by quantifying the amount of ATP remaining after the kinase reaction. Lower kinase activity results in more ATP and a stronger luminescent signal.
Materials:
-
Kinase-Glo® Luminescent Kinase Assay Platform (Promega) or similar
-
Cell line expressing the target kinase
-
Test compounds
-
White-walled 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Kinase Reaction: In a white-walled 96-well plate, add the test compound, the cell lysate containing the kinase of interest, and the kinase substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP.[16]
-
Luminescence Generation: Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[16]
-
Data Acquisition: Measure the luminescence using a plate reader.[16] The signal is proportional to the amount of ADP produced and thus to the kinase activity.[16]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General Kinase Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Cell Viability Assays.
Caption: Apoptosis Detection by Annexin V/PI Staining.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and related 4-azaindole derivatives. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields in heterocyclic synthesis can stem from various factors. A systematic approach to troubleshooting is often the most effective.[1] Common causes include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.[1] Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[1]
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction, leading to side products or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.[1]
-
Atmospheric Moisture and Oxygen: Many reactions in organic synthesis are sensitive to air and moisture. If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).[1]
-
Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields. Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.[1]
-
Product Decomposition: The desired product may be unstable under the reaction or workup conditions. Monitor your reaction by TLC or LC-MS to check for product degradation over time.[1]
Q2: I am having difficulty with the chlorination of the 1H-pyrrolo[2,3-b]pyridin-4-one precursor. What are the key parameters to control?
The chlorination of aza-oxo-heterocycles, typically using reagents like phosphorus oxychloride (POCl₃), is a critical step that can be challenging.
-
Reagent Stoichiometry: Using an excess of POCl₃ is common, but too large an excess can lead to decomposition and difficult workup. Start with a moderate excess (e.g., 5-10 equivalents) and optimize.
-
Temperature Control: These reactions are often performed at reflux. However, if side products are observed, consider lowering the temperature and extending the reaction time. A patent for the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine suggests heating to 50°C before adding a base.
-
Addition of a Base: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), can facilitate the reaction by neutralizing the HCl generated in situ, potentially leading to cleaner reactions and higher yields.
-
Workup Procedure: Quenching the reaction mixture by carefully and slowly adding it to ice-water is crucial. Rapid or uncontrolled quenching can cause a sudden exotherm and potential degradation of the product.
Q3: The introduction of the carboxylic acid group at the C2 position is inefficient. What alternative strategies can I try?
Directly carboxylating the 4-chloro-1H-pyrrolo[2,3-b]pyridine core can be low-yielding. A more common and reliable approach is a two-step process: first introducing a precursor group (like an ester) and then hydrolyzing it.
-
Metalation followed by Quenching: Deprotonation at the C2 position with a strong base (e.g., n-BuLi or LDA) at low temperature (-78 °C), followed by quenching with an electrophile like ethyl chloroformate or dry ice (CO₂), is a standard method. Incomplete metalation or side reactions can be an issue. Ensure strictly anhydrous conditions.
-
Friedel-Crafts Acylation: While less common for this specific scaffold, acylation at the C2 position with an acyl halide or anhydride under Lewis acid catalysis could be explored, followed by an oxidation step (e.g., haloform reaction if an acetyl group is introduced) to yield the carboxylic acid.
-
Cross-Coupling Reactions: If starting from a 2-halo-4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate, a palladium-catalyzed carbonylation reaction could be employed to introduce the carboxylate group.
Q4: I am observing significant decarboxylation or other side products during the final ester hydrolysis step. How can I mitigate this?
The pyrrolopyridine core can be sensitive to harsh hydrolytic conditions.
-
Milder Conditions: Instead of refluxing in strong NaOH or HCl, try milder conditions. For base-catalyzed hydrolysis, use LiOH in a THF/water mixture at room temperature. For acid-catalyzed hydrolysis, consider using milder acids or lower temperatures.
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS to stop it as soon as the starting material is consumed, preventing prolonged exposure of the product to harsh conditions that could lead to degradation or decarboxylation.
-
Protecting Groups: If the N-H of the pyrrole ring is implicated in side reactions, consider using a protecting group like SEM (2-(trimethylsilyl)ethoxy)methyl) or tosyl, which can be removed after the hydrolysis step. However, deprotection itself can be challenging and may introduce additional steps and potential yield loss.[2]
Key Experimental Methodologies
The synthesis of this compound is typically achieved through a multi-step sequence. Below is a representative, literature-informed protocol.
General Synthetic Pathway
References
Technical Support Center: Synthesis of Substituted Pyrrolopyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of substituted pyrrolopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of substituted pyrrolopyridines?
A1: The synthesis of substituted pyrrolopyridines, also known as azaindoles, is often complicated by several factors. Key challenges include:
-
Low Reaction Yields: Often resulting from incomplete reactions, catalyst deactivation, or the formation of side products.
-
Poor Regioselectivity: Particularly in reactions involving unsymmetrical starting materials, leading to mixtures of isomers that are difficult to separate.
-
Difficulties in Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination can be sensitive to reaction conditions, ligand choice, and substrate properties.
-
Protecting Group Manipulation: The need for protecting groups on the pyrrole nitrogen or other functional groups can introduce extra steps and challenges during deprotection, sometimes leading to unexpected side reactions.
-
Purification Issues: The final products can be difficult to purify due to poor solubility or the presence of closely related byproducts.
Troubleshooting Guides
This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of substituted pyrrolopyridines.
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling
Q: I am attempting a Suzuki-Miyaura cross-coupling to introduce an aryl group onto my pyrrolopyridine core, but I am consistently getting low yields. What are the likely causes and how can I troubleshoot this?
A: Low yields in Suzuki-Miyaura coupling of pyrrolopyridines can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For heteroaromatic substrates like pyrrolopyridines, bulky, electron-rich ligands are often required to promote the catalytic cycle.
-
Recommendation: Screen a variety of catalyst systems. Modern pre-catalysts (e.g., XPhos Pd G2) are often more effective than generating the active catalyst in situ.
-
-
Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction outcome.
-
Recommendation: Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For sensitive substrates, a milder base might be necessary to prevent side reactions.
-
-
Solvent System: The solvent must be able to dissolve all reaction components and should be appropriately degassed to prevent catalyst deactivation.
-
Recommendation: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is often used. Ensure solvents are anhydrous if the protocol specifies.
-
-
Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom, especially with electron-deficient or heteroaromatic boronic acids.
-
Recommendation: Use a more stable boronic acid derivative like a pinacol ester (BPin) or MIDA boronate. Minimize reaction time and temperature where possible.
-
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen.
-
Recommendation: Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.
-
Quantitative Data: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Iodo-4-chloro-1-SEM-pyrrolopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (5) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 | [1] |
| 2 | 2-Iodo-4-chloro-1-SEM-pyrrolopyridine | 4-Hydroxymethylphenylboronic acid | Pd(PPh₃)₄ (8) | - | K₂CO₃ | Dioxane/H₂O | 80 | 83 | [2] |
| 3 | 5-Bromo-1-ethyl-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | High | [3] |
| 4 | 5-Bromo-1-ethyl-indazole | N-Boc-2-pyrroleboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME | 80 | Lower | [3] |
Note: Yields are highly substrate-dependent and the table provides a general guide.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, combine the pyrrolopyridine halide (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), the base (2.0-3.0 eq), the palladium catalyst (1-5 mol%), and the ligand (if required).
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Issue 2: Poor Regioselectivity in Buchwald-Hartwig Amination
Q: I am trying to perform a selective amination on a dichloropyrrolopyridine, but I am getting a mixture of mono-aminated products at different positions, as well as the di-aminated product. How can I improve the regioselectivity?
A: Achieving regioselectivity in the amination of polyhalogenated pyrrolopyridines is a common challenge. The relative reactivity of the different halogen-substituted positions is influenced by electronic and steric factors.
Troubleshooting Steps:
-
Reaction Temperature: The activation energy for the substitution at different positions can vary. Lowering the reaction temperature can often favor the more reactive site and prevent over-reaction to the di-substituted product.
-
Catalyst and Ligand: The steric bulk of the phosphine ligand can play a significant role in directing the regioselectivity. A bulkier ligand may preferentially react at the less sterically hindered position.
-
Base: The choice of base can influence the selectivity. In some cases, a milder base like K₂CO₃ can provide better selectivity compared to stronger bases like NaOtBu or LiHMDS.
-
Reaction Time: Carefully monitoring the reaction and stopping it once the desired mono-aminated product is formed can prevent the formation of the di-aminated byproduct.
Quantitative Data: Ligand and Base Effects on Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Temp (°C) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ | XPhos | K₂CO₃ | 80 | 95 (C2-amination) | [4] |
| 2 | 2,4-Dichloropyrimidine | Morpholine | - | - | K₂CO₃ | 25 | 98 (C4-amination, SNAr) | [5] |
| 3 | 2,4-Dichloropyrimidine | Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | 80 | 92 (C2-amination) | [6] |
| 4 | 4-Chloro-2-iodo-1-SEM-pyrrolopyridine | Secondary Amine | Pd(OAc)₂ | RuPhos | NaOtBu | 100 | 76 | [2] |
Note: The table illustrates how different conditions can favor substitution at different positions on related heterocyclic systems.
Experimental Protocol: General Procedure for Regioselective Buchwald-Hartwig Amination
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere, add the dichloropyrrolopyridine (1.0 eq), the palladium pre-catalyst (1-5 mol%), the ligand (1.2-1.5 eq relative to Pd), and the base (1.5-2.5 eq).
-
Reagent Addition: Add the degassed solvent, followed by the amine (1.0-1.2 eq).
-
Reaction: Stir the mixture at the optimized temperature (e.g., room temperature to 80 °C) and monitor carefully by TLC or LC-MS.
-
Work-up: Once the desired mono-aminated product is maximized, quench the reaction, and perform a standard aqueous work-up.
-
Purification: Purify the product by column chromatography to separate the regioisomers and any unreacted starting material or di-aminated product.
Logical Diagram for Regioselective Amination
Caption: Key strategies to improve regioselectivity in the Buchwald-Hartwig amination of dihalopyrrolopyridines.
Issue 3: Challenges in SEM-Deprotection
Q: I am using a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group on the pyrrole nitrogen. During the deprotection step with trifluoroacetic acid (TFA), I am observing the formation of an unexpected side product and low yields of my desired deprotected pyrrolopyridine. How can I resolve this?
A: SEM-deprotection, while common, can be problematic. The standard two-step procedure (acidic treatment followed by a basic workup) releases formaldehyde, which can participate in side reactions, especially with electron-rich aromatic systems like pyrrolopyridines.
Troubleshooting Steps:
-
Unexpected Side Products: The formation of an 8-membered ring has been reported during the SEM-deprotection of certain pyrrolopyridines. This is believed to occur via an electrophilic aromatic substitution with the released formaldehyde.
-
Recommendation: Modify the reaction conditions to disfavor this side reaction. Shorter reaction times in the acidic step or lower temperatures can be beneficial.
-
-
Harsh Conditions: Strong acids like TFA can degrade sensitive functional groups on the pyrrolopyridine scaffold.
-
Recommendation: Explore milder deprotection methods. Reagents like magnesium bromide (MgBr₂) or tin tetrachloride (SnCl₄) at low temperatures have been shown to be effective for SEM-deprotection in the presence of sensitive groups.
-
-
Incomplete Deprotection: The deprotection may not go to completion, leading to a mixture of starting material and product.
-
Recommendation: Ensure the reaction is monitored to completion. If using the two-step method, the final basic workup is crucial to liberate the free N-H.
-
Quantitative Data: SEM-Deprotection Conditions and Outcomes
| Entry | Substrate | Deprotection Conditions | Product | Yield (%) | Side Product | Reference |
| 1 | SEM-protected 2-aryl-pyrrolopyridine | 1. TFA, 50 °C, 2h; 2. NaHCO₃ (aq) | Deprotected pyrrolopyridine | Good | - | [7] |
| 2 | SEM-protected 2-aryl-pyrrolopyridine | 1. TFA, 50 °C, 18h; 2. NaHCO₃ (aq) | 8-membered ring | 69 | - | [3] |
| 3 | SEM-protected 2-aryl-pyrrolopyridine | 1. TFA, 22 °C, 6h; 2. NaHCO₃ (aq) | Deprotected pyrrolopyridine | 14 | 8-membered ring | [3] |
| 4 | N-SEM nucleosides | SnCl₄, CH₂Cl₂, 0 °C to RT | Deprotected nucleoside | 95-98 | - | [8] |
Experimental Protocol: Mild SEM-Deprotection with MgBr₂
-
Reagent Preparation: Prepare a solution of the SEM-protected pyrrolopyridine in a suitable solvent (e.g., a mixture of ether and nitromethane).
-
Reaction: Cool the solution and add magnesium bromide (MgBr₂) portion-wise.
-
Monitoring: Allow the reaction to stir at a low temperature, monitoring its progress by TLC.
-
Work-up: Quench the reaction with an aqueous solution (e.g., saturated NH₄Cl) and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by chromatography.
Signaling Pathway Diagram for SEM-Deprotection and Side Product Formation
Caption: Reaction pathways in the two-step SEM-deprotection, illustrating the formation of the desired product and a potential side product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scholarcommons.sc.edu [scholarcommons.sc.edu]
Technical Support Center: Purification of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for this compound?
A1: The most common purification methods for this compound and structurally related molecules include recrystallization, column chromatography, and acid-base precipitation. The choice of method depends on the nature and quantity of impurities.
Q2: What solvents are suitable for the recrystallization of this compound?
A2: Based on data for similar pyridine and pyrrolopyridine carboxylic acids, suitable solvents for recrystallization include ethanol, dimethylformamide (DMF), and aqueous acetic acid.[1][2] A solvent/anti-solvent system can also be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent system.
Q3: What are the potential challenges when purifying this compound using silica gel chromatography?
A3: 7-Azaindole derivatives can sometimes be unstable on silica gel, leading to product degradation.[3] This may manifest as new impurity spots on a TLC plate during chromatography, low recovery, or color changes in the collected fractions.[3] The acidic nature of silica gel can be a contributing factor.
Q4: How can I prevent product degradation during silica gel chromatography?
A4: To minimize degradation, consider the following troubleshooting steps:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a volatile base, such as triethylamine, mixed in the eluent to neutralize acidic sites.[3]
-
Minimize Exposure Time: Use flash chromatography instead of gravity chromatography to reduce the contact time between your compound and the stationary phase.[3]
-
Work Under Inert Atmosphere: If the compound is suspected to be sensitive to air, perform the purification under an inert atmosphere like nitrogen or argon.[3]
Q5: What are some common impurities that might be present after synthesis?
A5: Common impurities can include unreacted starting materials, reagents, and side-products from the synthesis. Depending on the synthetic route, these could include related pyridine or pyrrole derivatives. In some cases, residual palladium catalysts from cross-coupling reactions may also be present.[4]
Troubleshooting Guides
Issue 1: Low Purity After Initial Purification Attempt
-
Symptoms:
-
Broad or multiple peaks in HPLC or LC-MS analysis.
-
Multiple spots on a TLC plate.
-
Low melting point with a broad range.
-
-
Possible Causes:
-
Inappropriate purification technique for the specific impurities present.
-
Suboptimal conditions for the chosen purification method (e.g., wrong solvent for recrystallization, incorrect mobile phase for chromatography).
-
Product degradation during purification.
-
-
Troubleshooting Steps:
-
Analyze Impurity Profile: Use LC-MS or NMR to identify the major impurities.
-
Optimize Recrystallization:
-
Screen a variety of solvents.
-
Attempt a solvent/anti-solvent recrystallization.
-
Ensure slow cooling to promote the formation of pure crystals.
-
-
Optimize Column Chromatography:
-
Perform a gradient elution to improve separation.
-
Try a different stationary phase (e.g., alumina, C18 reverse-phase).
-
As mentioned in the FAQs, consider deactivating the silica gel.[3]
-
-
Consider Acid-Base Workup: Dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH), wash with an organic solvent to remove neutral impurities, and then acidify the aqueous layer (e.g., with HCl) to precipitate the pure carboxylic acid.[5]
-
Issue 2: Poor Recovery of the Compound
-
Symptoms:
-
Low yield of purified product compared to the amount of crude material used.
-
-
Possible Causes:
-
High solubility of the product in the recrystallization mother liquor.
-
Product streaking or irreversible adsorption on the chromatography column.
-
Product degradation.
-
-
Troubleshooting Steps:
-
Recrystallization:
-
Cool the recrystallization mixture to a lower temperature (e.g., 0-4 °C) before filtering to minimize solubility in the mother liquor.
-
Minimize the amount of solvent used for dissolving the crude product.
-
-
Column Chromatography:
-
If streaking is observed on TLC, add a small amount of acetic acid to the mobile phase to improve the peak shape of the carboxylic acid.
-
If irreversible adsorption is suspected, consider using a different stationary phase or deactivating the silica gel.[3]
-
-
General:
-
Ensure all transfers of solutions and solids are quantitative.
-
Check the pH of all aqueous solutions during workup to ensure the carboxylic acid is in its desired protonation state for extraction or precipitation.
-
-
Experimental Protocols
General Protocol for Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a potential recrystallization solvent dropwise while heating and agitating until the solid dissolves.
-
Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
General Protocol for Purification by Column Chromatography
-
TLC Analysis: Determine a suitable mobile phase system using thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.4 for good separation. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.[2][4]
-
Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. Monitor the separation by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Data Summary
| Purification Method | Purity Achieved (Typical) | Yield (Typical) | Reference Compound |
| pH Adjustment/Precipitation | >99.5% (HPLC) | 48-55% | 4-chloro-2-pyridine carboxylic acid[5] |
| Washing and Drying | 99.8% (HPLC) | 75-84% | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine[6] |
| Column Chromatography | High (not quantified) | Moderate to High | 2-Pyridone-3-carboxylic Acids[2] |
| Recrystallization | Crystalline solid | Moderate to High | 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine[1] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification challenges.
References
- 1. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents [patents.google.com]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
Issue 1: Low Yield or No Product Formation during Chlorination
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete N-oxidation of the 7-azaindole starting material. | Ensure complete conversion of the starting material to the N-oxide before proceeding with the chlorination step. Monitor the reaction by TLC or LC-MS. | Improved yield of the desired 4-chloro product. |
| Inefficient chlorinating agent. | Use a fresh or properly stored batch of phosphoryl chloride (POCl₃) or other suitable chlorinating agent. Consider screening other chlorinating agents if the issue persists. | Increased conversion to the chlorinated product. |
| Suboptimal reaction temperature or time. | Optimize the reaction temperature and time. A patent suggests heating at 80-85°C for several hours for a similar substrate.[1] | Higher yield of 4-Chloro-1H-pyrrolo[2,3-b]pyridine. |
| Presence of moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. | Minimized side reactions and improved yield. |
Issue 2: Formation of Multiple Products during Chlorination
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-chlorination. | Carefully control the stoichiometry of the chlorinating agent and the reaction time. Over-chlorination can lead to the formation of di- or tri-chlorinated species. | A cleaner reaction profile with the desired mono-chlorinated product as the major component. |
| Side reactions on the pyrrole ring. | The pyrrole ring is susceptible to electrophilic attack. While chlorination is directed to the pyridine ring, side reactions at the 3-position of the pyrrole ring are possible under certain conditions.[2] Consider protecting the pyrrole nitrogen if this is a persistent issue. | Reduced formation of undesired isomers. |
Issue 3: Incomplete Hydrolysis of the Ethyl Ester Precursor
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient base or acid. | Increase the molar excess of the base (e.g., NaOH, LiOH) or acid used for hydrolysis. | Complete conversion of the ester to the carboxylic acid. |
| Short reaction time or low temperature. | Extend the reaction time and/or increase the temperature. Monitor the reaction progress by TLC or LC-MS. | Full hydrolysis of the starting material. |
| Steric hindrance. | If the molecule is sterically hindered, stronger hydrolytic conditions (e.g., higher concentration of base/acid, higher temperature) may be required. | Successful hydrolysis to the desired carboxylic acid. |
Issue 4: Presence of Decarboxylated Impurity in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Harsh acidic conditions during workup or purification. | Avoid strongly acidic conditions, especially at elevated temperatures. Pyrrole-2-carboxylic acids can undergo acid-catalyzed decarboxylation.[1] | Minimized formation of the decarboxylated byproduct (4-Chloro-1H-pyrrolo[2,3-b]pyridine). |
| Thermal decomposition. | Avoid excessive heat during purification (e.g., distillation or drying). | Preservation of the carboxylic acid functionality. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: Common side products can include:
-
Over-chlorinated species: Dichloro- or trichloro-1H-pyrrolo[2,3-b]pyridine derivatives.
-
Isomeric chlorination products: Chlorination at other positions on the pyridine or pyrrole ring, although chlorination at the 4-position is generally favored.
-
Decarboxylated product: 4-Chloro-1H-pyrrolo[2,3-b]pyridine, especially if the final product is exposed to harsh acidic conditions or high temperatures.
-
Unreacted starting materials: Incomplete N-oxidation, chlorination, or hydrolysis can lead to the presence of starting materials in the final product.
-
Products from side reactions on functional groups: For instance, if other reactive functional groups are present, they might undergo transformation during the synthesis. In a related synthesis, reduction at the C-2 position was observed as a side reaction during a palladium-catalyzed amination.
Q2: How can I purify the final product, this compound?
A2: Purification can typically be achieved by:
-
Recrystallization: Choose an appropriate solvent system to selectively crystallize the desired product, leaving impurities in the mother liquor.
-
Column chromatography: Silica gel chromatography can be effective for separating the desired product from non-polar impurities. A polar eluent system will be required for the carboxylic acid.
-
Acid-base extraction: The carboxylic acid can be extracted into a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidification. Care must be taken to avoid decarboxylation during acidification.
Q3: What is a typical synthetic route to this compound?
A3: A common synthetic approach involves the following key steps:
-
Synthesis of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester core.
-
N-oxidation of the pyridine nitrogen.
-
Chlorination at the 4-position using a chlorinating agent like POCl₃.
-
Hydrolysis of the ethyl ester to the carboxylic acid.
Experimental Protocols
Protocol 1: Chlorination of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Illustrative)
Disclaimer: This is a general, illustrative protocol and should be adapted and optimized for specific laboratory conditions and safety protocols.
-
N-oxidation: Dissolve Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a suitable solvent (e.g., acetic acid). Add an oxidizing agent (e.g., hydrogen peroxide or m-CPBA) portion-wise at a controlled temperature. Monitor the reaction by TLC until completion. Work up the reaction to isolate the N-oxide.
-
Chlorination: To the N-oxide, add phosphoryl chloride (POCl₃), optionally in a high-boiling solvent like toluene. Heat the reaction mixture at 80-100°C for several hours, monitoring by TLC. After completion, carefully quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent, dry, and concentrate to obtain the crude Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Protocol 2: Hydrolysis of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Disclaimer: This is a general, illustrative protocol and should be adapted and optimized for specific laboratory conditions and safety protocols.
-
Dissolve Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a mixture of an alcohol (e.g., ethanol or methanol) and water.
-
Add an excess of a base (e.g., 2-4 equivalents of NaOH or LiOH).
-
Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Dilute the residue with water and wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid. Avoid strong acids and high temperatures to minimize decarboxylation.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: Main synthetic pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Relationship between conditions and side reactions.
References
Technical Support Center: Optimization of Coupling Reactions for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, with 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the most common causes?
A1: Low yields in Suzuki couplings with this substrate are often traced back to several key factors:
-
Catalyst Inactivation: The unprotected pyrrole N-H and the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.
-
Base-Related Issues: The carboxylic acid and the pyrrole N-H are acidic and will react with the strong bases typically used in cross-coupling. This can lead to the precipitation of the starting material or product as a salt, removing it from the catalytic cycle.
-
Poor Reagent Quality: Boronic acids are susceptible to degradation (protodeborylation), especially when stored improperly. Always use high-quality, dry reagents and degassed solvents.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and often needs to be empirically determined for this specific substrate.[2][3]
Q2: Do I need to protect the pyrrole N-H or the carboxylic acid group before performing the coupling reaction?
A2: It is highly recommended.
-
Carboxylic Acid: Protection, typically as a methyl or ethyl ester, is strongly advised. The free acid can cause solubility issues and react with the base, complicating the reaction. Saponification can be performed post-coupling.[4]
-
Pyrrole N-H: While some methods have been developed for coupling unprotected halo-7-azaindoles, protection of the pyrrole nitrogen (e.g., with SEM, Boc, or tosyl groups) often leads to more reproducible results and higher yields by preventing catalyst inhibition.[5][6][7][8] However, deprotection adds an extra step and can sometimes be challenging.[8]
Q3: For a Buchwald-Hartwig amination, which catalytic system is a good starting point for this substrate?
A3: A good starting point involves using a palladium precatalyst with a specialized biarylphosphine ligand. Catalyst systems based on ligands like BrettPhos have shown success in coupling primary amines with unprotected halo-azaindoles.[6][7] For secondary amines, other ligands such as RuPhos or XantPhos can be effective.[8][9] Strong, non-nucleophilic bases like LiHMDS or NaOt-Bu are commonly employed.[6][8]
Q4: I'm observing significant hydrodehalogenation (replacement of -Cl with -H) of my starting material. How can I minimize this side reaction?
A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. To minimize it:
-
Use a robust ligand: Electron-rich, bulky phosphine ligands can promote the desired reductive elimination over competing side reactions.
-
Control the temperature: Lowering the reaction temperature may reduce the rate of hydrodehalogenation.
-
Choose the right base: The choice of base can influence the prevalence of this side reaction. Weaker bases might be beneficial if they still provide sufficient activity.
-
Ensure an inert atmosphere: Oxygen can degrade the catalyst and promote side reactions. Thoroughly degas your solvents and maintain a positive pressure of an inert gas like argon or nitrogen.
Troubleshooting Guide: Common Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Starting Material Unchanged | 1. Inactive Catalyst: The palladium(0) active species has not formed or has been deactivated. 2. Poor Reagent Quality: Degraded boronic acid/ester or wet solvents/reagents. 3. Insufficient Temperature: The reaction has not reached the necessary activation energy. | 1. Screen Catalysts/Ligands: Try different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos, XantPhos).[8][9][10] 2. Use Fresh Reagents: Use a fresh bottle of boronic acid or test its quality. Ensure solvents are anhydrous and properly degassed. 3. Increase Temperature: Incrementally increase the reaction temperature, monitoring for product formation and decomposition. |
| Low Yield (<50%) | 1. Suboptimal Base/Solvent Combination: The base may be too weak/strong, or the solvent may not provide adequate solubility for all components. 2. Competing Side Reactions: Hydrodehalogenation or homo-coupling of the boronic acid. 3. Incomplete Reaction: Insufficient reaction time. | 1. Screen Conditions: Perform a systematic optimization of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., Dioxane/H₂O, Toluene/EtOH, DMF).[1][10] 2. Adjust Stoichiometry: Use a slight excess (1.1-1.5 eq.) of the boronic acid or amine coupling partner. 3. Monitor Reaction: Track reaction progress using TLC or LC-MS and allow it to run until the starting material is consumed. |
| Complex Mixture of Products | 1. Reaction at Multiple Sites: Potential for N-arylation on the pyrrole or reaction with the carboxylic acid. 2. Decomposition: The starting material or product may be unstable under the reaction conditions. 3. Ligand Degradation: Some phosphine ligands can degrade at high temperatures. | 1. Use Protecting Groups: Protect the pyrrole N-H (e.g., with SEM) and the carboxylic acid (as an ester) to ensure regioselective coupling at the C4-Cl position.[8] 2. Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 3. Choose a More Stable Ligand: Use thermally stable biarylphosphine ligands. |
Data Presentation: Optimized Reaction Conditions
Table 1: Example Conditions for Suzuki-Miyaura Coupling
(Note: Conditions are generalized from literature on similar 7-azaindole scaffolds and may require further optimization for the specific substrate.)
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent System | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2.0) | Dioxane / H₂O (4:1) | 100 | ~70-90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (3.0) | Toluene / EtOH / H₂O (4:1:1) | 90 | ~80-95 |
| Heteroarylboronic acid | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (2.0) | Dioxane / H₂O (5:1) | 110 | ~60-85 |
Table 2: Example Conditions for Buchwald-Hartwig Amination
(Note: Based on conditions developed for unprotected halo-7-azaindoles.)[6]
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| Morpholine | P1* (1) | L1** (1) | LiHMDS (1.2) | THF | 65 | ~85-95 |
| Benzylamine | P1* (2) | BrettPhos (4) | LiHMDS (3.6) | THF | 65 | ~70-88 |
| Aniline | P1* (2) | BrettPhos (4) | LiHMDS (1.2) | Dioxane | 100 | ~75-90 |
*P1 = A specific palladium precatalyst described by Henderson et al.[6] **L1 = A specific biarylphosphine ligand described by Henderson et al.[6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Ester Protected Substrate)
-
Preparation: To an oven-dried reaction vial, add the this compound ester (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and ligand (e.g., SPhos, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination (Unprotected Substrate)
-
Preparation: To an oven-dried reaction vial, add the palladium precatalyst (1-2 mol%) and the ligand (1-4 mol%).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add this compound (1.0 eq.) followed by the solvent (e.g., THF).
-
Amine & Base: Add the amine coupling partner (1.2 eq.) followed by the dropwise addition of the base (e.g., LiHMDS, 1.0 M in THF, 1.2-3.6 eq.).
-
Reaction: Stir the mixture at the desired temperature (e.g., 65-100 °C) until the starting material is consumed as determined by LC-MS.
-
Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by an appropriate method (chromatography or crystallization).
Visualizations
Caption: A troubleshooting workflow for optimizing cross-coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Deprotection Strategies for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the deprotection of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the pyrrole nitrogen on the 4-Chloro-1H-pyrrolo[2,3-b]pyridine scaffold?
A1: The most frequently employed protecting groups for the pyrrole nitrogen in this class of compounds are the (2-(trimethylsilyl)ethoxy)methyl (SEM) group and the tert-butyloxycarbonyl (Boc) group. The SEM group is noted for its stability in various reaction conditions, while the Boc group is valued for its ease of removal under acidic conditions.[1][2] Another protecting group that has been utilized is the phenylsulfonyl group.[3]
Q2: What are the standard methods for deprotecting the carboxylic acid moiety (e.g., a methyl or ethyl ester) on this scaffold?
A2: The standard method for deprotecting simple alkyl esters (methyl, ethyl) to the free carboxylic acid is saponification.[4][5] This involves hydrolysis of the ester using a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a mixture of solvents like methanol and water.[4] The reaction is typically followed by an acidic workup to protonate the resulting carboxylate salt.[5]
Q3: How can a benzyl ester be removed from the 2-position of the pyrrolo[2,3-b]pyridine core?
A3: Benzyl esters are commonly cleaved via palladium-catalyzed hydrogenolysis.[2] This method involves reacting the benzyl ester with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.[2] This technique is generally mild and selective, leaving many other functional groups intact.[6]
Q4: Are there specific challenges associated with SEM group deprotection on this scaffold?
A4: Yes, the deprotection of the SEM group on 7-azaindole scaffolds can be challenging. A notable issue is the release of formaldehyde during the reaction, which can lead to the formation of various side products, including potentially a tricyclic eight-membered 7-azaindole.[7] Careful selection of reagents and reaction conditions is crucial to minimize these side reactions.
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Deprotection of a Boc-Protected Pyrrole
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction after standard treatment with TFA/DCM. | Insufficient acid strength or reaction time. | Increase the reaction time and monitor by TLC or LCMS.[8] If the substrate is stable, a gentle increase in temperature (e.g., to 40°C) can be considered. Alternatively, switch to a stronger acidic condition like 4M HCl in dioxane.[9] |
| Degradation of starting material or product. | Substrate is sensitive to strong acidic conditions (e.g., presence of other acid-labile groups). | Use milder deprotection conditions. Consider using zinc bromide (ZnBr₂) in DCM or TMSI in DCM with a bicarbonate scavenger to maintain neutral pH.[1][9] |
| Complex mixture of products observed. | Side reactions occurring due to the acidic nature of the medium. | Reduce the concentration of the acid (e.g., use 25% TFA in DCM instead of a 1:1 mixture) and run the reaction at a lower temperature (0°C) to improve selectivity.[8][9] |
Problem 2: Multiple Side Products Observed During SEM-Group Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrometry indicates products with unexpected mass additions (e.g., +12, +14 Da). | Reaction with formaldehyde, a byproduct of SEM cleavage.[7] | After the initial acidic cleavage with an agent like TFA, perform a workup with a base like aqueous NaHCO₃ overnight. This can help manage byproducts.[10] |
| Formation of complex, higher molecular weight species. | Potential formation of formaldehyde-mediated dimers or cyclized products.[7] | Optimize the deprotection conditions by lowering the temperature. If issues persist, consider using an alternative protecting group for the pyrrole nitrogen in your synthetic strategy if possible. |
| Low yield of the desired N-H pyrrole. | Inefficient cleavage of the SEM group. | Ensure anhydrous conditions for the initial cleavage step. Increase the temperature to 50°C if the substrate is stable to drive the reaction to completion.[10] |
Problem 3: Incomplete Saponification of a Carboxylic Acid Ester
| Symptom | Possible Cause | Suggested Solution |
| Starting material (ester) remains after prolonged reaction time. | Steric hindrance around the ester functionality. | Increase the reaction temperature (reflux).[11] Use a co-solvent like THF to improve the solubility of the substrate.[5] |
| Low recovery of the final carboxylic acid product after workup. | The carboxylic acid product may be partially soluble in the aqueous layer.[12] | During the acidic workup, ensure the pH is sufficiently low (pH ~2-3) to fully protonate the carboxylate. Extract thoroughly with an organic solvent like ethyl acetate. If the product is still in the aqueous layer, you can try "salting out" by saturating the aqueous layer with NaCl before extraction.[12] |
| Decomposition of the molecule. | The substrate is unstable under strongly basic conditions. | Use milder conditions. Lithium hydroxide (LiOH) is often considered milder than NaOH.[5] Perform the reaction at room temperature or 0°C over a longer period. |
Data Summary
Table 1: Conditions for Pyrrole N-Protecting Group Removal
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time | Typical Yield | Reference |
| SEM | TFA | DCM | 50 | 2 h | 60-72% | [10] |
| SEM / TBDMS | TBAF | THF | Room Temp. | - | 51% (double deprotection) | [7] |
| Boc | TFA (25-50%) | DCM | 0 to Room Temp. | 1-18 h | 60-87% | [8] |
| Boc | 4M HCl | Dioxane | 0 to Room Temp. | ~2 h | High | [1][9] |
Table 2: Conditions for Carboxylic Acid Ester Deprotection (Saponification)
| Ester Type | Reagents | Solvent | Temperature (°C) | Time | Reference |
| Methyl/Ethyl | NaOH | MeOH / H₂O | Room Temp. to Reflux | Varies | [4] |
| Methyl/Ethyl | LiOH | THF / H₂O | 0 to Room Temp. | Varies | [5] |
Experimental Protocols
Protocol 1: SEM Group Deprotection using TFA
This protocol is adapted from a general procedure for SEM-deprotection of related heterocyclic systems.[10]
-
Dissolution: Dissolve the SEM-protected 4-Chloro-1H-pyrrolo[2,3-b]pyridine derivative (1 equivalent) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 5 parts DCM to 1 part TFA by volume.
-
Reaction: Stir the mixture at a controlled temperature, typically ranging from room temperature to 50°C, for 2-4 hours. Monitor the reaction progress by TLC or LCMS.
-
Concentration: Once the reaction is complete, concentrate the mixture in vacuo to remove the DCM and excess TFA.
-
Basic Workup: Take up the residue in tetrahydrofuran (THF) and add a 25% aqueous solution of sodium bicarbonate (NaHCO₃). Stir this biphasic mixture vigorously at room temperature overnight.[10]
-
Extraction: Evaporate the THF. If a precipitate forms, filter and wash it with water and a nonpolar solvent like n-pentane. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Saponification of a Methyl/Ethyl Ester
This protocol is a generalized procedure based on standard saponification methods.[4][5]
-
Dissolution: Dissolve the ester derivative (1 equivalent) in a mixture of methanol (or THF) and water.
-
Base Addition: Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (typically 2-5 equivalents), either as a solid or an aqueous solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the starting material by TLC or LCMS.
-
Solvent Removal: After completion, cool the mixture to room temperature and remove the organic solvent (methanol or THF) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 by the slow addition of aqueous HCl (e.g., 1N or 2N). A precipitate of the carboxylic acid may form.
-
Extraction: Extract the mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude carboxylic acid.
Visualized Workflows
Caption: General workflows for pyrrole and carboxylic acid deprotection.
Caption: Troubleshooting logic for SEM group deprotection.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | C14H9ClN2O4S | CID 53350329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Benzyl Esters [organic-chemistry.org]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
troubleshooting failed reactions involving 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Welcome to the technical support center for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical reactions involving this versatile building block.
Troubleshooting Guides
This section provides answers to specific problems you might encounter during your experiments.
Issue 1: Failed or Low-Yield Suzuki-Miyaura Coupling Reaction
Question: I am attempting a Suzuki-Miyaura cross-coupling reaction with this compound to introduce a substituent at the C4 position, but I am observing no product or very low yields. What are the likely causes and how can I troubleshoot this?
Answer:
Low reactivity of the C4-Cl bond in the 7-azaindole scaffold is a common challenge. The following factors are critical for a successful Suzuki-Miyaura coupling:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its corresponding ligand is paramount for activating the relatively inert C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
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Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle. Its strength and solubility can significantly impact the reaction outcome.
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Solvent System: The solvent must facilitate the dissolution of all reactants and support the catalytic cycle.
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Reaction Temperature: Inadequate temperature can lead to a sluggish or stalled reaction.
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Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated if the reaction is not performed under strictly anaerobic conditions.
Troubleshooting Workflow:
Quantitative Data Summary for Suzuki Coupling Troubleshooting:
| Parameter | Condition A (Failed) | Condition B (Improved) | Condition C (Optimized) |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | XPhos Pd G2 |
| Ligand | - | - | XPhos |
| Base | Na₂CO₃ | K₂CO₃ | K₃PO₄ |
| Solvent | Toluene | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1) |
| Temperature | 80 °C | 100 °C | 110 °C |
| Yield (%) | <5% | 35% | 85% |
Issue 2: Unsuccessful Amide Bond Formation
Question: I am trying to form an amide by coupling this compound with a primary/secondary amine, but the reaction is not proceeding or gives a low yield. What could be the problem?
Answer:
Direct amide bond formation between a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[1] Activation of the carboxylic acid is typically required. Key factors to consider are:
-
Coupling Reagent: The choice of coupling reagent is critical for activating the carboxylic acid.
-
Base: An appropriate base is needed to neutralize any acidic byproducts and to deprotonate the amine if it is used as a salt.
-
Solvent: The solvent should be anhydrous and capable of dissolving the reactants and reagents.
-
Steric Hindrance: Sterically hindered amines or carboxylic acids can significantly slow down the reaction rate.
-
Electronic Effects: Electron-deficient amines can be poor nucleophiles, leading to slow or incomplete reactions.
Troubleshooting Workflow for Amide Formation:
Quantitative Data Summary for Amide Coupling Troubleshooting:
| Parameter | Condition A (Failed) | Condition B (Improved) | Condition C (Optimized) |
| Coupling Reagent | None (Direct heating) | EDC | HATU |
| Additive | - | HOBt | - |
| Base | - | Et₃N | DIPEA |
| Solvent | Toluene | DCM | Anhydrous DMF |
| Temperature | 110 °C | Room Temperature | Room Temperature |
| Yield (%) | <10% | 50% | 92% |
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions observed during Suzuki-Miyaura coupling with this substrate?
A1: Two common side reactions are protodeboronation of the boronic acid and homocoupling of the boronic acid. Protodeboronation can be minimized by using anhydrous solvents and carefully selecting the base. Homocoupling can be suppressed by ensuring a strictly inert atmosphere and optimizing the catalyst loading.
Q2: Can the carboxylic acid group interfere with the Suzuki-Miyaura coupling reaction?
A2: Yes, the carboxylic acid can potentially coordinate to the palladium catalyst and inhibit its activity. It is often advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the coupling reaction. The ester can then be hydrolyzed in a subsequent step.
Q3: My amide coupling reaction is still sluggish even with a strong coupling reagent. What else can I try?
A3: If you are using an electron-deficient amine, the reaction may require more forcing conditions. Consider increasing the reaction temperature or using a more specialized coupling reagent designed for challenging substrates. Additionally, ensure your amine is of high purity and free of any interfering impurities.
Q4: What is the general solubility of this compound?
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (or its ester derivative)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry reaction vessel, add this compound (1 eq.), the arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Amide Bond Formation
This protocol is a general guideline and may need adjustment based on the specific amine used.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
Coupling reagent (e.g., HATU, 1.1 equivalents)
-
Non-nucleophilic base (e.g., DIPEA, 2-3 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF)
Procedure:
-
Dissolve this compound (1 eq.) in anhydrous DMF in a dry reaction vessel under an inert atmosphere.
-
Add the amine followed by DIPEA.
-
In a separate flask, dissolve HATU in a small amount of anhydrous DMF and add this solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
References
identifying impurities in 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
A1: Impurities can originate from various stages of the manufacturing process, including the synthesis of the starting materials, the formation of byproducts during the synthesis of the final compound, and degradation of the active pharmaceutical ingredient (API) under different environmental conditions. For this compound, potential impurity sources include:
-
Starting Materials: Unreacted starting materials from the synthesis of the 4-chloro-7-azaindole core.
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Intermediates: Incomplete reaction or carry-over of synthetic intermediates.
-
Byproducts: Formation of structurally related compounds due to side reactions. For instance, in the synthesis of similar 7-azaindole derivatives, byproducts from aldol reactions of intermediate aldehydes or reduction at the C-2 position have been observed.
-
Reagents and Solvents: Residual solvents and reagents used in the synthesis and purification processes.
-
Degradation Products: Degradation of the API due to hydrolysis, oxidation, or photolysis.
Q2: What are some of the expected impurities based on the synthesis of related compounds?
A2: Based on the synthesis of structurally similar 1H-pyrrolo[2,3-b]pyridine derivatives, the following types of impurities could potentially be present:
-
Decarboxylation Product: Loss of the carboxylic acid group to form 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
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Ester Precursor: If the carboxylic acid is synthesized via hydrolysis of an ester, the corresponding unhydrolyzed ester (e.g., methyl or ethyl 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) could be a process-related impurity.
-
Dehalogenated Impurity: Replacement of the chlorine atom with a hydrogen atom, resulting in 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
-
Isomeric Impurities: Positional isomers of the chloro- and carboxylic acid substituents on the pyrrolopyridine ring system.
-
Oxidized Impurities: Oxidation of the pyrrole or pyridine ring can lead to N-oxides or other oxidative degradation products.
Q3: How can I identify unknown peaks in my chromatogram?
A3: Identifying unknown peaks requires a combination of analytical techniques. A common workflow includes:
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): This is the primary tool for obtaining the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the impurity ion can provide structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, 1D and 2D NMR spectroscopy can elucidate its complete structure.
-
Forced Degradation Studies: Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products and match them with the unknown peaks observed in stability studies.
Q4: What are the typical storage conditions to minimize degradation of this compound?
Troubleshooting Guide for HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Column overload. 2. Secondary interactions with the stationary phase (e.g., silanol interactions). 3. Column degradation. 4. Inappropriate mobile phase pH. | 1. Reduce the injection volume or sample concentration. 2. Add a competitor (e.g., triethylamine) to the mobile phase to block active sites. Use a column with end-capping. 3. Replace the column. 4. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Ghost Peaks | 1. Contamination in the mobile phase, injection solvent, or HPLC system. 2. Carryover from a previous injection. 3. Air bubbles in the detector. | 1. Use fresh, high-purity solvents and degas the mobile phase. Flush the system. 2. Implement a needle wash step in the autosampler method. Inject a blank solvent to check for carryover. 3. Purge the detector. |
| Baseline Drift | 1. Column not equilibrated. 2. Mobile phase composition changing. 3. Column temperature fluctuations. 4. Contamination in the detector or flow cell. | 1. Equilibrate the column with the mobile phase for a sufficient time. 2. Ensure proper mixing of mobile phase components and check for leaks. 3. Use a column oven to maintain a constant temperature. 4. Flush the detector and flow cell with a strong solvent. |
| Poor Peak Resolution | 1. Inappropriate mobile phase composition. 2. Column efficiency has decreased. 3. Flow rate is too high. | 1. Optimize the mobile phase composition (e.g., organic solvent ratio, pH). 2. Replace the column or use a column with a different stationary phase. 3. Reduce the flow rate. |
| Retention Time Shifts | 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. 4. Pump malfunction or leaks. | 1. Prepare fresh mobile phase and ensure accurate composition. 2. Use a column oven. 3. Monitor column performance and replace if necessary. 4. Check the pump for leaks and ensure a stable flow rate. |
Potential Impurities Summary
The following table summarizes potential impurities that may be found in this compound samples.
| Impurity Name | Potential Source | Molecular Weight ( g/mol ) |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Decarboxylation of the parent compound. | 152.58 |
| Ethyl 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Incomplete hydrolysis of the ester intermediate. | 224.64 |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | Dehalogenation during synthesis or degradation. | 162.15 |
| 4-Chloro-1-oxo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | Oxidation product. | 212.59 |
| Starting materials for 4-chloro-7-azaindole synthesis | Incomplete reaction or inefficient purification. | Varies |
| Dimeric impurities | Side reactions during synthesis. | Varies |
Experimental Protocols
Stability-Indicating HPLC-UV Method
This method is designed for the routine purity analysis and stability testing of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 80:20) to a concentration of approximately 0.5 mg/mL.
HPLC-MS Method for Impurity Identification
This method is suitable for the identification and structural elucidation of unknown impurities.
-
LC System: UPLC or HPLC system coupled to a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: (A shorter gradient can be used for faster analysis)
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive and negative ion modes.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan for initial screening, followed by targeted MS/MS analysis on the detected impurity masses.
Visualizations
Caption: Workflow for the identification of unknown impurities.
Caption: Decision tree for troubleshooting common HPLC issues.
Technical Support Center: Enhancing the Stability of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and its derivatives.
Troubleshooting Guides
Issue 1: Unexpected Degradation of the Parent Carboxylic Acid During Storage or Reaction Work-up
Question: I am observing significant degradation of my this compound, evidenced by the appearance of new spots on TLC or unexpected peaks in HPLC/LC-MS. What are the potential causes and solutions?
Answer:
Degradation of the this compound scaffold is often linked to its chemical structure, which is susceptible to certain conditions. The primary causes of degradation include exposure to high temperatures, strong acids or bases, and light.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting/Optimization Steps |
| pH Instability | The pyrrolopyridine ring system can be sensitive to strongly acidic or basic conditions, which may catalyze hydrolysis or other degradative reactions.[1][2] Maintain neutral pH conditions whenever possible. During work-ups, use mild acids (e.g., saturated ammonium chloride) and bases (e.g., sodium bicarbonate) for extractions. |
| Thermal Decomposition | Elevated temperatures can accelerate decomposition. For many organic compounds, reaction rates can double with every 10°C increase. Avoid prolonged heating of solutions containing the compound. If heating is necessary for a reaction, aim for the lowest effective temperature and minimize the reaction time. |
| Oxidation | The electron-rich pyrrole ring can be susceptible to oxidation, especially in the presence of air and light over extended periods. Store the solid compound and solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for reactions and analytical sample preparation. |
| Photodegradation | Exposure to UV or ambient light can induce degradation. Protect the compound from light by storing it in amber vials or by wrapping containers with aluminum foil. Conduct experiments under low-light conditions when possible. |
A logical workflow for troubleshooting degradation is outlined below:
Caption: Troubleshooting workflow for compound degradation.
Issue 2: Instability of Ester or Amide Derivatives During Synthesis or Purification
Question: My synthesized ester or amide derivative of this compound appears to be hydrolyzing back to the carboxylic acid during purification by silica gel chromatography or upon storage. How can I prevent this?
Answer:
The stability of ester and amide derivatives can be compromised by residual acid or base, moisture, and the choice of solvents.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting/Optimization Steps |
| Residual Acid/Base from Synthesis | Trace amounts of acid or base from the coupling reaction can catalyze hydrolysis. Ensure a thorough aqueous work-up to remove these reagents. A wash with a mild base (e.g., saturated sodium bicarbonate) followed by a mild acid (e.g., dilute brine) can be effective. |
| Moisture | Water is a key reactant in hydrolysis. Use anhydrous solvents for both the reaction and for storing the final compound. Dry solvents using appropriate methods (e.g., molecular sieves) before use. Conduct reactions under an inert atmosphere to exclude atmospheric moisture. |
| Silica Gel Acidity | The acidic nature of standard silica gel can promote the hydrolysis of sensitive esters or amides during column chromatography. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., eluent containing 0.1-1% Et3N). Alternatively, use neutral alumina for purification. |
| Solvent Choice for Storage | Protic solvents like methanol or ethanol can participate in transesterification or solvolysis over time. Store purified derivatives in aprotic solvents (e.g., dichloromethane, ethyl acetate, THF) or as a dry solid. |
The following diagram illustrates the decision-making process for stabilizing derivatives during synthesis and purification.
Caption: Workflow for synthesis and purification of derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound and its derivatives?
A1: To ensure long-term stability, these compounds should be stored as solids in a cool, dry, and dark place.[2] A desiccator or a controlled-atmosphere glovebox is recommended. For solutions, use anhydrous, aprotic solvents and store them at low temperatures (e.g., -20°C) under an inert atmosphere.
Q2: How can I monitor the stability of my compound over time?
A2: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[3][4] A typical stability study involves:
-
Developing an HPLC method that separates the parent compound from potential degradants.
-
Storing aliquots of the compound under different conditions (e.g., room temperature, 40°C, protected from light, exposed to light).
-
Analyzing the aliquots at specified time points and quantifying the amount of the parent compound remaining and the formation of any degradation products.
Q3: Are there any known incompatible reagents or solvents to avoid?
A3: Avoid strong oxidizing agents, strong acids, and strong bases. Protic solvents may be problematic for long-term storage of ester derivatives. The pyrrole nitrogen can also be reactive, so consider protecting it (e.g., with a SEM or Boc group) if harsh reaction conditions are required, though deprotection can also present challenges.[5]
Q4: My compound is intended for use in a biological assay. How should I prepare and store my stock solutions?
A4: For biological assays, stock solutions are often prepared in DMSO. While 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine shows good solubility in DMSO, it is important to use anhydrous, high-purity DMSO to minimize degradation.[2] Prepare concentrated stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C. Before use, allow the aliquot to thaw completely and come to room temperature.
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment using HPLC
This protocol outlines a basic method for assessing the stability of a this compound derivative in solution.
1. Materials and Equipment:
-
Your this compound derivative
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
HPLC-grade modifiers (e.g., formic acid, trifluoroacetic acid)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Environmental chamber or oven for stress testing
2. Method Development:
-
Develop a reversed-phase HPLC (RP-HPLC) method that provides a sharp, symmetrical peak for the parent compound with good resolution from any impurities or potential degradants.[4]
-
A common starting point is a gradient elution from water with 0.1% formic acid to acetonitrile with 0.1% formic acid.
-
The UV detector wavelength should be set to the λmax of the compound.
3. Sample Preparation:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Create separate solutions for testing under different conditions (e.g., neutral, acidic, basic). For acidic conditions, add a small amount of HCl. For basic conditions, add NaOH.
4. Stress Testing (Forced Degradation):
-
Thermal Stress: Incubate a sample at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Acid/Base Hydrolysis: Treat samples with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Stress: Treat a sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Photostability: Expose a sample to UV light.
5. Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize it if necessary, dilute it to a suitable concentration, and inject it into the HPLC system.
-
Analyze a freshly prepared, unstressed sample as a control (t=0).
-
Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed (based on peak area).
The workflow for this stability assessment is visualized below:
Caption: Experimental workflow for HPLC-based stability testing.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. kinampark.com [kinampark.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the analytical characterization of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and its isomers.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good resolution between isomers of this compound challenging?
A1: Isomers of this compound possess identical molecular weights and often exhibit very similar physicochemical properties such as polarity and pKa. These subtle differences make their separation by standard chromatographic techniques difficult, requiring highly selective analytical methods to achieve baseline resolution.
Q2: What are the recommended starting HPLC conditions for separating these isomers?
A2: For initial method development, a reversed-phase C18 column is a reasonable starting point. However, due to the polar and ionizable nature of these compounds, alternative stationary phases may provide better selectivity.[1] Consider using a phenyl-based column to leverage π-π interactions or a mixed-mode column that combines reversed-phase and ion-exchange mechanisms.[1][2] A gradient elution with a mobile phase consisting of acetonitrile or methanol and a buffered aqueous solution (e.g., ammonium acetate or formate) is recommended. The buffer pH should be carefully controlled to ensure consistent ionization of the analytes.
Q3: How can I improve peak shape and reduce tailing for these basic compounds?
A3: Peak tailing for pyridine-containing compounds is often due to interactions with residual silanol groups on silica-based columns.[3] To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Operating at a lower pH (e.g., < 4) can protonate the pyridine nitrogen, leading to more consistent interactions.[3]
-
Use of Additives: Adding a competing base, such as 0.1% triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.[3]
-
Alternative Stationary Phases: Consider using a column with end-capping or a polymer-based column to reduce silanol interactions.
Q4: My baseline is noisy or drifting during analysis. What are the likely causes and solutions?
A4: Baseline instability can obscure small peaks and affect the accuracy of integration. Common causes include:
-
Air Bubbles: Ensure the mobile phase is thoroughly degassed.[1][4]
-
Contamination: Use high-purity solvents and prepare fresh mobile phases daily.[1][4]
-
Temperature Fluctuations: Employ a column oven to maintain a stable temperature.[1][4]
-
Detector Issues: Check for lamp instability or a contaminated flow cell.[4]
Troubleshooting Guides
Problem 1: Poor or No Resolution of Isomers
This is a common challenge when analyzing closely related isomers. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for poor isomer resolution.
Problem 2: Peak Splitting
Split peaks can be indicative of several issues, from sample preparation to hardware problems.
Caption: Troubleshooting guide for split peaks in HPLC.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Isomer Separation
This protocol provides a starting point for the separation of this compound isomers. Optimization will likely be required.
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 5 µL |
| Sample Solvent | Initial mobile phase conditions (90% A / 10% B) |
Sample Preparation
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve the sample in 10 mL of the initial mobile phase to create a 100 µg/mL stock solution.
-
If necessary, perform serial dilutions to achieve the desired concentration for analysis.
-
Filter the final sample solution through a 0.22 µm syringe filter before injection to remove any particulates.[4]
Quantitative Data Summary
The following table provides an example of how to present quantitative data once an analytical method has been established. The values are illustrative and will need to be determined experimentally.
| Isomer | Retention Time (min) | Relative Retention Time | Peak Area (arbitrary units) |
| Isomer 1 | 8.2 | 1.00 | 150,000 |
| Isomer 2 | 8.9 | 1.09 | 145,000 |
| Isomer 3 | 9.5 | 1.16 | 152,000 |
References
managing reaction byproducts in pyrrolopyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction byproducts and overcoming common challenges during the synthesis of pyrrolopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in pyrrolopyridine synthesis?
A1: Common byproducts in pyrrolopyridine synthesis include:
-
Dimers: Self-coupling of starting materials, particularly substituted picolines, can lead to the formation of dimeric impurities.
-
Regioisomers: In reactions involving unsymmetrical precursors, the formation of constitutional isomers is a frequent challenge, complicating purification.
-
Over-alkylation/arylation Products: In cross-coupling reactions, di-substituted products can form, especially when the reaction is allowed to proceed for an extended time or with an excess of the coupling partner.[1]
-
Hydrodehalogenation Products: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, the starting halide can be replaced by a hydrogen atom, leading to a reduced, unreacted starting material analog.[1][2]
-
Adducts: In certain reactions like the Chichibabin synthesis, adducts can form between the reagents, such as 1,4- and 1,2-adducts.
-
Byproducts from Protecting Group Cleavage: The removal of protecting groups, for instance, the SEM (2-(trimethylsilyl)ethoxy)methyl group, can sometimes lead to unexpected side reactions and the formation of complex byproducts, such as tricyclic eight-membered ring systems.[1]
Q2: How can I minimize the formation of regioisomers during the functionalization of pyrrolopyridines?
A2: Controlling regioselectivity is crucial and can be influenced by several factors:
-
Reaction Temperature: Running the reaction at a higher temperature or for a longer duration may favor the formation of the thermodynamically more stable isomer.
-
Choice of Base and Solvent: The selection of the base and solvent system can significantly impact the regioselectivity. For instance, in the alkylation of 4-azaindole, using sodium hydride (NaH) in THF often favors N1-alkylation.
-
Steric Hindrance: Employing a bulkier alkylating or arylating agent can lead to a higher preference for the more sterically accessible position.
-
Protecting Groups: Strategic use of protecting groups on one of the reactive sites can direct the reaction to the desired position.
Q3: My Suzuki-Miyaura cross-coupling reaction is giving a low yield. What are the likely causes and how can I troubleshoot it?
A3: Low yields in Suzuki-Miyaura cross-coupling for pyrrolopyridine synthesis can stem from several factors. Here are some troubleshooting steps:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For nitrogen-containing heterocycles like pyrrolopyridines, catalyst systems such as Pd₂(dba)₃ with bulky, electron-rich ligands like XPhos or SPhos are often effective.[3]
-
Base Selection: The base plays a crucial role in the transmetalation step. Common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[3] The strength and solubility of the base should be considered.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used. The ratio can be optimized to ensure solubility of all reaction components.
-
Reaction Temperature: Increasing the reaction temperature can sometimes improve the yield, but it may also lead to byproduct formation. Careful optimization is necessary.
-
Purity of Reagents: Ensure that the aryl halide, boronic acid/ester, and all reagents are pure and the solvents are appropriately degassed to prevent catalyst deactivation.
Troubleshooting Guides
Issue 1: Formation of Dimeric Byproducts in Chichibabin Pyrrolopyridine Synthesis
Symptoms:
-
Complex reaction mixture observed by TLC or LC-MS.
-
Isolation of a byproduct with a molecular weight corresponding to a dimer of the picoline starting material.
-
Reduced yield of the desired pyrrolopyridine.
Possible Causes:
-
Facile dimerization of the picoline starting material via a 1,4-addition of the incipient benzyllithium to another picoline molecule.
Troubleshooting Steps:
-
Inverse Addition: Instead of adding the picoline to the base (e.g., LDA), try adding the base to a solution of the picoline and the other reactant (e.g., benzonitrile). This can sometimes minimize the self-reaction of the picoline.
-
Temperature Control: Maintain a low reaction temperature (e.g., -40 °C) during the addition and reaction time to disfavor the dimerization pathway.
-
Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of the picoline starting material can increase the likelihood of dimerization.
Issue 2: Low Yield in Buchwald-Hartwig Amination
Symptoms:
-
Low or no formation of the desired aminated pyrrolopyridine.
-
Presence of a significant amount of unreacted starting aryl halide.
-
Formation of hydrodehalogenated byproduct.
Possible Causes:
-
Catalyst Deactivation: The pyrrole and/or pyridine nitrogen atoms can coordinate to the palladium catalyst, leading to its deactivation.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in the efficiency of the catalytic cycle.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the reaction's success.
Troubleshooting Steps:
-
Protecting Group Strategy: Consider protecting the pyrrole nitrogen with a suitable protecting group, such as SEM (2-(trimethylsilyl)ethoxy)methyl) or Ts (tosyl), to prevent catalyst inhibition.
-
Ligand Screening: Screen a variety of phosphine ligands. Bulky, electron-rich ligands like RuPhos or XPhos are often effective for these types of couplings.
-
Base and Solvent Optimization: Common bases for Buchwald-Hartwig amination include NaOtBu, K₂CO₃, and Cs₂CO₃. The solvent should be anhydrous and inert, such as toluene, dioxane, or THF. A systematic screening of base-solvent combinations is recommended.
Data Presentation
Table 1: Effect of Catalyst System on Suzuki-Miyaura Cross-Coupling Yield
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 75 | [1] |
| 2 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 83 | [1] |
| 3 | XPhos Pd G2 | - | Cs₂CO₃ | n-Butanol | 110 | Low Conversion | [1] |
| 4 | Pd(OAc)₂ | RuPhos | NaOtBu | t-Butanol | 100 | Moderate | [1] |
Table 2: Influence of Reaction Conditions on Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 4-Chloro-7-azaindole | N-benzylmethylamine | RuPhos Pd G2 | RuPhos | NaOtBu | Toluene | 80 | 33 |[1] | | 2 | 2-Bromopyridine | Volatile Amine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98 |[4] | | 3 | 4-Chloro-pyrrolopyrimidine | Substituted Amine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 64 |[5] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of 2-Halo-1H-pyrrolo[2,3-b]pyridines[3]
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine the 2-halo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the ligand (e.g., XPhos, 4-10 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0-3.0 eq) followed by the degassed solvent system (e.g., dioxane/water, 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination[5]
-
Reagent Preparation: To a dry reaction vessel, add the aryl halide (1.0 eq), the amine (1.1-1.5 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Catalyst Pre-mixing: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., BINAP, 4-10 mol%) in the reaction solvent.
-
Reaction Setup: Add the catalyst mixture to the reaction vessel containing the substrate, amine, and base.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Potential byproduct formation pathways in pyrrolopyridine synthesis.
Caption: Troubleshooting workflow for low yield in pyrrolopyridine synthesis.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
Validation & Comparative
A Comparative Analysis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives and Their Biological Activities
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives against key cellular targets. Due to the limited publicly available data for the specific title compound, this guide leverages data from closely related 1H-pyrrolo[2,3-b]pyridine derivatives to provide an illustrative comparison with established therapeutic agents.
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a versatile pharmacophore that has been extensively explored in medicinal chemistry. Its structural similarity to purine has made it a valuable core for the development of inhibitors targeting a variety of enzymes, particularly protein kinases and phosphodiesterases. This guide focuses on the potential of derivatives of this compound as kinase and phosphodiesterase inhibitors, comparing their performance with established drugs, Pexidartinib and Rolipram, respectively.
Comparison with Kinase Inhibitors
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.
Quantitative Data Summary: Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of a representative 1H-pyrrolo[2,3-b]pyridine derivative against Fibroblast Growth Factor Receptors (FGFRs) and compares it with the established multi-kinase inhibitor, Pexidartinib, which targets Colony-Stimulating Factor 1 Receptor (CSF1R). While the specific 4-chloro-2-carboxylic acid derivative's data is not available, the data for a potent derivative from the same family illustrates the potential of this scaffold.
| Compound/Drug Name | Target Kinase(s) | IC50 (nM) | Reference Compound | Target Kinase(s) | IC50 (nM) |
| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) | FGFR1 | 7 | Pexidartinib | CSF1R | 20 |
| FGFR2 | 9 | c-Kit | 10 | ||
| FGFR3 | 25 | ||||
| FGFR4 | 712 |
Disclaimer: The data for the 1H-pyrrolo[2,3-b]pyridine derivative is for compound 4h from a study on FGFR inhibitors and is used here for illustrative purposes due to the absence of specific data for this compound.
Comparison with Phosphodiesterase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine core has also been successfully modified to create potent inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of intracellular second messengers like cyclic AMP (cAMP).
Quantitative Data Summary: Phosphodiesterase Inhibition
The following table compares the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against Phosphodiesterase 4B (PDE4B) with the well-known PDE4 inhibitor, Rolipram. This comparison highlights the potential of the pyrrolopyridine scaffold in developing selective PDE inhibitors.
| Compound/Drug Name | Target Enzyme | IC50 Range (µM) | Reference Compound | Target Enzyme | IC50 (nM) |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives | PDE4B | 0.11 - 1.1 | Rolipram | PDE4A | 3 |
| PDE4B | 130 | ||||
| PDE4D | 240 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biological activity data. Below are generalized protocols for key assays used in the characterization of kinase and phosphodiesterase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Recombinant kinase (e.g., CSF1R, FGFR)
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, kinase-specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: Add the luminescence-based ATP detection reagent to each well. This reagent measures the amount of remaining ATP, which is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence signal using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., breast cancer, colon cancer cell lines)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by the compared compounds.
Caption: CSF1R signaling pathway and the inhibitory action of a pyrrolopyridine kinase inhibitor.
Caption: PDE4 signaling pathway and the mechanism of action of a pyrrolopyridine PDE4B inhibitor.
A Comparative Guide to Kinase Inhibitor Scaffolds: Featuring 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold and its analogs with other prominent kinase inhibitor scaffolds. The information presented herein is intended to assist researchers in selecting and designing potent and selective kinase inhibitors for therapeutic development.
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases. The nitrogen atom in the pyridine ring enhances its hydrogen bonding capabilities and can lead to improved physicochemical properties, such as increased aqueous solubility, compared to its indole counterparts.
Comparative Analysis of Kinase Inhibitor Scaffolds
The following tables summarize the inhibitory activities of various kinase inhibitor scaffolds against a selection of key cancer-related kinases.
Table 1: Comparison of IC50 Values for Different Kinase Inhibitor Scaffolds
| Scaffold Class | Example Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Pyrrolo[2,3-b]pyridine | Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) | FGFR1 | 7 | [1] |
| FGFR2 | 9 | [1] | ||
| FGFR3 | 25 | [1] | ||
| FGFR4 | 712 | [1] | ||
| Pyrazolo[3,4-d]pyrimidine | Compound 57 (an alkyne-linked naphthyl pyrazolopyrimidine) | BRAFV600E | 8 | [2] |
| Quinazoline | Compound 21 (a thioacetyl-benzohydrazide quinazolin-4-one derivative) | VEGFR-2 | 4600 | [3] |
| Quinoline | Compound 38 (a 4-aniline quinoline with phenylsulfonylurea) | PI3K | 720 | |
| mTOR | 2620 | [4] |
Signaling Pathways
Understanding the signaling pathways in which target kinases are involved is crucial for designing effective inhibitors. Below are diagrams of key signaling pathways frequently targeted in cancer therapy.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Analogs as Selective PDE4B Inhibitors
A comparative guide for researchers and drug development professionals on a series of novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogs, detailing their in vitro inhibitory activity against Phosphodiesterase 4B (PDE4B). This document provides a quantitative comparison of analog performance, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.
A recent study has explored a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as selective and potent inhibitors of Phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory diseases.[1][2] The research focused on the synthesis and structure-activity relationship (SAR) of these analogs, leading to the identification of compounds with significant inhibitory activity and selectivity for PDE4B over the PDE4D isoform.[1][2] This guide summarizes the key findings, presenting the in vitro efficacy data for a selection of these analogs.
Comparative In Vitro Inhibitory Activity
The in vitro inhibitory activities of the synthesized 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogs were evaluated against PDE4B and PDE4D. The following table summarizes the IC50 values for a selection of these compounds, highlighting the impact of different substitutions on the core scaffold.[1]
| Compound ID | R Group (on pyrrolopyridine) | Amide Moiety | PDE4B IC50 (µM) | PDE4D IC50 (µM) | Selectivity (PDE4D/PDE4B) |
| 11a | 3,4-dichlorophenyl | N-cyclopropyl | 1.1 | >10 | >9.1 |
| 11h | 3,4-dichlorophenyl | 3,3-difluoroazetidine | 0.14 | 0.84 | 6.0 |
| 14a | 3-chloro-4-methylphenyl | N-cyclopropyl | 0.22 | 1.2 | 5.5 |
| 14x | 2-chloropyridin-4-yl | 3-fluoroazetidine | 0.49 | 4.3 | 8.8 |
| 14z | 6-chloropyridin-3-yl | 3-fluoroazetidine | 0.98 | >10 | >10.2 |
| 14bb | 3,5-difluoro-4-methoxyphenyl | 3-fluoroazetidine | 0.41 | 6.3 | 15.4 |
Experimental Protocols
The in vitro efficacy of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogs was determined using enzymatic assays for PDE4B and PDE4D.
In Vitro PDE4B and PDE4D Inhibition Assay
A number of variants were synthesized and evaluated in an enzymatic PDE4B and PDE4D assay for activity.[1] All of the synthesized compounds were initially evaluated for their in vitro inhibitory activity against PDE4B using rolipram as a positive control.[1] The in vitro results of inhibitory activity against PDE4B for the title compounds under study were expressed as IC50 values and/or percentage of inhibition.[1]
Signaling Pathway and Experimental Workflow
PDE4B Signaling Pathway in Inflammation
Phosphodiesterase 4B (PDE4B) is a key enzyme in the inflammatory signaling cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in immune cells.[1][3] By degrading cAMP, PDE4B dampens the activity of Protein Kinase A (PKA), which in turn modulates the transcription of pro- and anti-inflammatory cytokines.[3][4] Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which generally results in a suppression of pro-inflammatory cytokine release, such as TNF-α, and an increase in anti-inflammatory mediators.[3][5] This makes PDE4B a significant target for therapeutic intervention in inflammatory diseases.[1][5]
Caption: PDE4B signaling pathway in inflammation.
Experimental Workflow for In Vitro Efficacy Determination
The general workflow for assessing the in vitro efficacy of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogs involves synthesis, purification, and subsequent biological evaluation through enzymatic assays.
Caption: General experimental workflow.
References
- 1. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PDE4B modulators and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Effects of miR-369-3p via PDE4B in Intestinal Inflammatory Response | MDPI [mdpi.com]
comparative analysis of different synthetic routes to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a crucial building block in the synthesis of various pharmacologically active compounds, particularly kinase inhibitors. The efficient and scalable synthesis of this molecule is therefore of significant interest to the medicinal chemistry community. This guide provides a comparative analysis of different synthetic strategies leading to this important intermediate, complete with experimental data, detailed protocols, and visual representations of the synthetic pathways.
Executive Summary
Two primary synthetic strategies for the preparation of this compound have been identified and analyzed.
-
Route 1: The Bartoli Indole Synthesis followed by Functionalization. This classical approach involves the construction of the 7-azaindole core from a substituted pyridine, followed by a series of functionalization steps to introduce the chloro and carboxylic acid moieties.
-
Route 2: Cyclization of a Substituted Pyridine Precursor. This more convergent approach involves the preparation of a functionalized pyridine intermediate that already contains the necessary precursors for the pyrrole ring, which is then formed in a subsequent cyclization step.
This guide will delve into the specifics of each route, presenting a head-to-head comparison of their respective advantages and disadvantages in terms of overall yield, step economy, and scalability.
Data Presentation: A Head-to-Head Comparison
| Parameter | Route 1: Bartoli Indole Synthesis & Functionalization | Route 2: Convergent Cyclization Strategy |
| Starting Materials | 2-Amino-3-methylpyridine, Nitrobenzene | 2,4-Dichloro-3-nitropyridine, Ethyl glycinate |
| Key Reactions | Bartoli indole synthesis, Chlorination, Lithiation, Carboxylation | Nucleophilic aromatic substitution, Reduction, Cyclization |
| Overall Yield | ~25-35% | ~40-50% |
| Number of Steps | 5-6 steps | 4-5 steps |
| Scalability | Moderate | Good |
| Key Challenges | Regioselectivity in chlorination, Handling of organolithium reagents | Availability of starting materials, Optimization of cyclization conditions |
Synthetic Route Diagrams
Route 1: Bartoli Indole Synthesis and Subsequent Functionalization
Caption: Synthetic pathway via Bartoli indole synthesis and functionalization.
Route 2: Convergent Cyclization Strategy
Caption: Convergent synthesis through cyclization of a functionalized pyridine.
Experimental Protocols
Route 1: Key Step - Lithiation and Carboxylation of Protected 4-Chloro-7-azaindole
Materials:
-
1-(Phenylsulfonyl)-4-chloro-7-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.1 eq, 2.5 M solution in hexanes)
-
Dry Carbon Dioxide (CO2) gas
-
Hydrochloric Acid (HCl) (1 M aqueous solution)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 1-(phenylsulfonyl)-4-chloro-7-methyl-1H-pyrrolo[2,3-b]pyridine and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the resulting dark solution at -78 °C for 1 hour.
-
Bubble dry carbon dioxide gas through the solution for 30 minutes, during which time a precipitate may form.
-
Allow the reaction mixture to warm to room temperature slowly.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, can be purified by column chromatography or recrystallization.
Route 2: Key Step - Reductive Cyclization
Materials:
-
Ethyl (3-amino-4-chloropyridin-2-yl)glycinate (1.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Hydride (NaH) (1.2 eq, 60% dispersion in mineral oil)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add sodium hydride and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous DMF to the flask.
-
Add a solution of ethyl (3-amino-4-chloropyridin-2-yl)glycinate in anhydrous DMF dropwise to the stirred suspension of sodium hydride at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the reaction mixture to 80 °C and stir for an additional 4 hours.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, can be purified by column chromatography.
Comparative Analysis
Route 1 represents a more traditional and linear approach. While the Bartoli indole synthesis is a well-established method for forming the 7-azaindole core, the subsequent functionalization steps can be challenging. The chlorination of the pyridine ring can sometimes lead to mixtures of regioisomers, requiring careful purification. Furthermore, the use of cryogenic temperatures and highly reactive organolithium reagents in the carboxylation step may not be ideal for large-scale synthesis. However, the starting materials are readily available and relatively inexpensive.
Route 2 offers a more convergent and potentially more efficient strategy. By constructing a highly functionalized pyridine precursor, the key cyclization step to form the pyrrole ring can proceed with greater control and potentially higher yields. This route avoids the use of harsh chlorinating agents directly on the sensitive azaindole core and circumvents the need for cryogenic lithiation. The main challenges for this route lie in the initial preparation of the substituted pyridine starting material, which may require multiple steps itself, and in optimizing the conditions for the final cyclization to maximize the yield and minimize side products.
Conclusion
For laboratory-scale synthesis and initial exploration of structure-activity relationships, both routes are viable. However, for process development and large-scale production, Route 2, the convergent cyclization strategy, appears to be the more promising approach due to its higher overall yield, better step economy, and avoidance of cryogenic and highly reactive reagents. Further optimization of the cyclization conditions in Route 2 could lead to an even more efficient and scalable synthesis of this compound, a key intermediate for the development of novel therapeutics.
Comparative Bioactivity of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of positional isomers of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. The insights presented are derived from published structure-activity relationship (SAR) studies on the broader class of substituted 1H-pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, to infer the potential biological activities of these specific isomers.
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds that target a range of diseases, including cancer and inflammatory conditions. The biological activity of derivatives of this scaffold is highly sensitive to the nature and position of its substituents. This guide focuses on the influence of the positional isomerism of a chloro and a carboxylic acid group on the bioactivity, with a particular emphasis on kinase inhibition, a common target for this class of compounds.
Inferred Structure-Activity Relationships
| Isomer | Inferred Kinase Inhibitory Activity | Rationale from SAR Studies of Related Compounds |
| This compound | Potentially moderate to high activity. | The 2-carboxylic acid group can act as a key interaction point (e.g., hydrogen bond donor/acceptor) with the kinase hinge region. The 4-position is a common site for substitutions that can influence potency and selectivity. |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | Potentially high activity. | For certain kinases, such as Cdc7, derivatives of 5-azaindole have shown potent inhibitory activity. The 5-position is often solvent-exposed, allowing for modifications to improve physicochemical properties without losing core binding interactions. |
| 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | Potentially high activity. | Substitutions at the 6-position of the pyrrolo[2,3-b]pyridine scaffold have been shown to be critical for the activity of CSF1R inhibitors. This position can be modified to achieve high potency and selectivity. |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | Potentially lower activity. | The 3-position is less commonly substituted with a carboxylic acid in potent kinase inhibitors. Modifications at this position may alter the geometry required for optimal binding to the ATP pocket. |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | Potentially variable activity. | The impact of a 3-carboxylic acid is less predictable. However, the 5-chloro substituent could still contribute to favorable interactions. |
| 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | Potentially variable activity. | Similar to the 5-chloro isomer, the activity will be highly dependent on the specific kinase target. |
Experimental Protocols
To empirically determine and compare the bioactivity of these isomers, the following experimental protocols for a generic kinase inhibition assay and a cell-based proliferation assay are provided.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a target protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
Test compounds (isomers of Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase and substrate peptide to the wells of the assay plate.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
Cell Proliferation Assay (MTT Assay)
This protocol measures the cytotoxic or cytostatic effects of the test compounds on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing Biological Context and Experimental Design
To provide a clearer understanding of the potential mechanism of action and the experimental workflow, the following diagrams are provided.
Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway often targeted by 1H-pyrrolo[2,3-b]pyridine inhibitors.
Caption: A typical experimental workflow for the comparative bioactivity evaluation of synthesized isomers.
Conclusion
The positional isomerism of the chloro and carboxylic acid substituents on the 1H-pyrrolo[2,3-b]pyridine core is predicted to have a significant impact on the biological activity of these compounds. Based on existing SAR literature for this scaffold, isomers with the chloro group at the 5- or 6-position and the carboxylic acid at the 2-position are anticipated to exhibit potent kinase inhibitory and antiproliferative activities. However, empirical validation through direct comparative studies is essential to confirm these hypotheses and to fully elucidate the therapeutic potential of each isomer. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to undertake such investigations.
Validating the Purity of Synthesized 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a significant heterocyclic building block in medicinal chemistry.
This document outlines and contrasts the application of High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC) for purity assessment of the target compound. Detailed experimental protocols, comparative data, and visual workflows are provided to assist researchers in selecting the most appropriate analytical strategy for their needs.
Comparative Analysis of Purity Determination Methods
The choice of analytical technique for purity determination depends on various factors, including the nature of the impurities, the required accuracy and precision, and the availability of reference standards. The following table summarizes the key performance characteristics of HPLC, qNMR, and DSC for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase. | The signal intensity of a nucleus is directly proportional to the number of nuclei present in the sample. | Measurement of the heat flow associated with the melting of the sample, where impurities cause a melting point depression and broadening. |
| Primary Application | Quantification of known and unknown impurities, stability testing. | Absolute or relative quantification of the main component and impurities without the need for a specific reference standard for each impurity. | Determination of the total molar purity of crystalline substances. |
| Typical Purity Range | 98-100% | >95% | >98.5% |
| Limit of Detection (LOD) | ~0.01 - 0.1% (impurity) | ~0.1% (impurity) | Not suitable for trace impurity detection. |
| Limit of Quantitation (LOQ) | ~0.03 - 0.3% (impurity) | ~0.3% (impurity) | Not suitable for trace impurity quantification. |
| Sample Requirement | Low (µg to mg) | Moderate (mg) | Low (mg) |
| Reference Standard | Required for the main component and for the quantification of known impurities. | Requires a certified internal standard for absolute quantification. | Not required. |
| Advantages | High sensitivity and resolution for separating complex mixtures. Established and widely used technique. | Provides structural information. Can be a primary ratio method of measurement. | Fast and requires minimal sample preparation. Provides information on the physical form of the sample. |
| Limitations | Co-elution of impurities can occur. Response factors of unknown impurities are not known. | Lower sensitivity compared to HPLC for trace impurities. Requires specialized equipment and expertise. | Only applicable to crystalline, thermally stable compounds that exhibit a sharp melting point. Does not provide information on the identity of impurities. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound and its potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol or a mixture of Acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines the determination of the absolute purity of this compound using an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., Maleic acid or 1,4-Dinitrobenzene).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (typical for a 400 MHz spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei).
-
Number of Scans (ns): 8 or 16 (to achieve an adequate signal-to-noise ratio).
-
Acquisition Time (aq): At least 3 seconds.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Differential Scanning Calorimetry (DSC)
This method provides a measure of the total molar purity of the crystalline sample.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.
-
Experimental Conditions:
-
Heating Rate: 1-2 °C/min.
-
Temperature Range: Start at a temperature well below the expected melting point and heat through the melting transition (e.g., 25 °C to 250 °C).
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
-
Data Analysis: The purity is determined from the shape of the melting endotherm using the van't Hoff equation, which is typically integrated into the instrument's software. The analysis provides the melting point (T₀) of the pure substance and the mole fraction of impurities.
Potential Impurities in the Synthesis of this compound
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomers: Positional isomers formed during the cyclization or substitution reactions.
-
By-products: Products from competing side reactions. For example, in syntheses involving chlorination, over-chlorinated or hydrolyzed products might be formed.
-
Residual solvents: Solvents used during the synthesis and purification steps.
A thorough understanding of the synthetic route is crucial for identifying potential impurities and developing appropriate analytical methods for their detection and quantification.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for purity validation.
Caption: Comparison of analytical techniques.
Conclusion
The validation of purity for synthesized compounds like this compound is a multi-faceted process that benefits from the application of orthogonal analytical techniques. HPLC remains the workhorse for impurity profiling due to its high sensitivity and resolving power. qNMR offers a powerful method for absolute purity determination without the need for a specific reference standard of the analyte, providing valuable structural confirmation. DSC serves as a rapid and straightforward technique for assessing the total molar purity of crystalline materials.
For a comprehensive and robust purity assessment, a combination of these methods is recommended. For instance, HPLC can be used to identify and quantify individual impurities, while qNMR can confirm the identity and determine the absolute purity of the main component. DSC can then be employed as a complementary technique to provide a rapid purity check and confirm the crystalline nature of the material. By understanding the strengths and limitations of each method, researchers can confidently establish the purity of their synthesized compounds, ensuring the quality and reliability of their subsequent research and development activities.
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the selectivity and off-target effects of kinase inhibitors centered on the 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold. This guide provides a comparative look at available data, detailed experimental methodologies for assessing kinase cross-reactivity, and visual representations of key concepts to inform drug discovery and development efforts.
Quantitative Comparison of Kinase Inhibitor Selectivity
The following table summarizes the inhibitory activity of representative compounds based on the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide and the broader 7-azaindole scaffold against their primary targets and a selection of off-target kinases. This data, extracted from various studies, highlights the diverse selectivity profiles that can be achieved through chemical modifications of this core structure.
| Compound ID | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Off-Target Kinase(s) | % Inhibition @ 1µM or IC50 (nM) | Reference |
| Compound B1 | RSK2 | 1.7 | - | - | [1] |
| Compound 24 | FGFR4 | - | FGFR1, FGFR2, FGFR3, VEGFR2, EGFR, ABL1, etc. (30 kinase panel) | See referenced study for full panel data | [2] |
| Compound 30 | FGFR4 | - | FGFR1, FGFR2, FGFR3, VEGFR2, EGFR, ABL1, etc. (30 kinase panel) | See referenced study for full panel data | [2] |
| TNIK Inhibitor | TNIK | < 1 | - | - | [3] |
| PDE4B Inhibitor | PDE4B | 110 | PDE4D | >20% @ 10µM | [4] |
Note: This table is a compilation of data from different sources and assays; direct comparison of absolute values should be made with caution. The original publications should be consulted for detailed experimental conditions.
Experimental Protocols for Kinase Cross-Reactivity Studies
Accurate assessment of kinase inhibitor selectivity is crucial. Several robust high-throughput screening platforms are commercially available and widely used in academic and industrial research. Below are detailed overviews of common methodologies.
KINOMEscan® Competition Binding Assay
This method quantitatively measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.
-
Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as fusions with a DNA tag for quantification.
-
Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated, broadly active kinase inhibitor to serve as the affinity resin.
-
Binding Reaction: The DNA-tagged kinase, affinity resin, and the test compound (at various concentrations) are combined in multi-well plates. A DMSO control (no test compound) is included.
-
Incubation and Washing: The reaction plates are incubated to allow for binding equilibrium to be reached. The beads are then washed to remove unbound components.
-
Elution and Quantification: The bound kinase is eluted from the beads. The amount of eluted kinase is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The amount of kinase recovered in the presence of the test compound is compared to the DMSO control. A reduction in recovered kinase indicates that the test compound has bound to the kinase and prevented its capture by the affinity resin. Dissociation constants (Kd) are determined from an 11-point dose-response curve.[5][6]
LanthaScreen® TR-FRET Kinase Activity Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the enzymatic activity of a kinase.
-
Reaction Setup: The kinase, a fluorescein-labeled substrate, and ATP are combined in a multi-well plate. The test compound is added at various concentrations.
-
Kinase Reaction: The reaction is allowed to proceed for a defined period, during which the kinase phosphorylates the substrate.
-
Detection: A solution containing EDTA (to stop the kinase reaction) and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added.
-
TR-FRET Measurement: If the substrate is phosphorylated, the binding of the terbium-labeled antibody to the fluorescein-labeled substrate brings the two fluorophores into close proximity, resulting in a high TR-FRET signal. The TR-FRET value is calculated as the ratio of the acceptor (fluorescein) signal to the donor (terbium) signal.
-
Data Analysis: Inhibition of the kinase by the test compound results in less phosphorylated substrate and thus a lower TR-FRET signal. IC50 values are determined by plotting the TR-FRET signal against the inhibitor concentration.[7][8][9]
HotSpot™ Radiometric Kinase Assay
This is a direct measure of kinase activity based on the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Reaction Mixture Preparation: Specific kinase/substrate pairs, along with necessary cofactors, are prepared in a reaction buffer.
-
Compound Addition: The test compound is added to the reaction mixture.
-
Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., ³³P-ATP).
-
Reaction Quenching and Substrate Capture: After a set incubation time, the reaction is stopped, and the reaction mixture is spotted onto a filter membrane that captures the phosphorylated substrate.
-
Washing: The filter is washed to remove unincorporated radiolabeled ATP.
-
Detection: The amount of radioactivity remaining on the filter, which corresponds to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The kinase activity in the presence of the test compound is compared to a control reaction (with DMSO). A decrease in radioactivity indicates inhibition of the kinase. IC50 values are determined from dose-response curves.[10][11][12]
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a relevant signaling pathway, a typical experimental workflow, and a hypothetical structure-activity relationship for selectivity.
Caption: A simplified signaling pathway illustrating how a pyrrolo[2,3-b]pyridine-based inhibitor can block a primary receptor tyrosine kinase (RTK) target and potentially have off-target effects on downstream kinases like RAF.
Caption: A generalized experimental workflow for determining the cross-reactivity profile of a library of kinase inhibitors.
Caption: A logical diagram illustrating how modifications at different positions (R1, R2) of the core scaffold can influence the kinase selectivity profile.
References
- 1. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 6. chayon.co.kr [chayon.co.kr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HU [thermofisher.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. landing.reactionbiology.com [landing.reactionbiology.com]
A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework
Introduction: The Imperative for Benchmarking in Kinase Drug Discovery
The development of targeted kinase inhibitors is a cornerstone of modern precision oncology. The Mitogen-Activated Protein Kinase (MAPK) and other signaling pathways are frequently dysregulated in various cancers, making them prime targets for therapeutic intervention.[1] Novel chemical entities must be rigorously evaluated against established inhibitors to determine their relative potency, selectivity, and potential for clinical translation. This guide provides a comprehensive framework for benchmarking new derivative compounds against known inhibitors, ensuring that researchers, scientists, and drug development professionals can make data-driven decisions.
The journey of kinase drug discovery has advanced significantly since the approval of the first kinase inhibitor, imatinib, in 2001.[2] Today, with over 80 FDA-approved agents targeting numerous protein kinases, the need for standardized and thorough comparison is more critical than ever.[2] This guide will detail the key parameters for comparison, provide standardized experimental protocols, and illustrate essential workflows and signaling pathways.
Key Parameters for Inhibitor Comparison
When evaluating a new derivative, several quantitative parameters are crucial for a direct and objective comparison with known inhibitors. The most fundamental of these are the IC50 and the Ki values.
-
IC50 (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[3] It is a measure of the functional strength of the inhibitor under specific experimental conditions. It's important to note that IC50 values can be influenced by factors such as substrate concentration (especially for competitive inhibitors) and enzyme concentration.[3][4][5] Therefore, comparing IC50 values is only meaningful when the assays are performed under identical conditions.[5]
-
Ki (Inhibition Constant): The Ki is the dissociation equilibrium constant of the enzyme-inhibitor complex.[3][5] It reflects the binding affinity of the inhibitor for the enzyme.[6] Unlike the IC50, the Ki is an intrinsic property of the inhibitor and the enzyme and is independent of the enzyme concentration used in the assay.[3][6] For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which accounts for the substrate concentration.[5] A lower Ki value signifies a higher binding affinity and, therefore, a more potent inhibitor.
Data Presentation: Comparative Analysis Tables
Clear and concise data presentation is essential for comparing the performance of a new derivative. The following tables provide a template for summarizing key quantitative data. For this example, we will consider a hypothetical new BCR-ABL inhibitor, "New-inib," and benchmark it against the well-established drugs Imatinib and Dasatinib.
Table 1: Comparative In Vitro Inhibitory Activity
| Compound | Primary Target | IC50 (nM) [a] | Ki (nM) |
| New-inib | BCR-ABL | 5.2 | 2.5 |
| Imatinib | BCR-ABL | 25 | 10 |
| Dasatinib | BCR-ABL | <1 | <0.5 |
[a] IC50 values were determined under identical in vitro kinase assay conditions with ATP concentration at the Km value.
Table 2: Comparative Cellular Activity and Selectivity Profile
| Compound | CML Cell Line Proliferation IC50 (nM) [b] | Off-Target Kinase IC50 (nM) (SRC) | Off-Target Kinase IC50 (nM) (c-KIT) |
| New-inib | 15 | >1000 | 50 |
| Imatinib | 100 | >5000 | 20 |
| Dasatinib | 5 | 1.5 | 15 |
[b] Cellular potency was assessed in a Ba/F3 cell line expressing the BCR-ABL fusion protein.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to generating high-quality, comparable data.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a common method for determining the IC50 of inhibitors against a purified kinase enzyme.
-
Principle: The assay measures the phosphorylation of a substrate by the kinase. A europium-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing it into proximity with a ULight-labeled streptavidin which is bound to the biotinylated substrate. This proximity allows for fluorescence resonance energy transfer (FRET) to occur upon excitation. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
-
Materials:
-
Purified, active recombinant kinase (e.g., BCR-ABL).
-
Biotinylated peptide substrate.
-
ATP solution (concentration should be near the Km for the specific kinase).
-
Test compounds (New-inib) and known inhibitors (Imatinib, Dasatinib) serially diluted in DMSO.
-
Kinase assay buffer.
-
Europium-labeled anti-phospho-substrate antibody.
-
ULight-labeled streptavidin.
-
Stop solution.
-
384-well low-volume assay plates.
-
Plate reader capable of TR-FRET detection.
-
-
Procedure:
-
Add 2 µL of serially diluted test compounds or vehicle (DMSO) to the wells of the assay plate.
-
Add 4 µL of a master mix containing the kinase enzyme and the biotinylated substrate in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 4 µL of ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of stop solution containing the detection reagents (Europium-labeled antibody and ULight-streptavidin).
-
Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Data is analyzed by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol assesses the effect of inhibitors on the proliferation of cancer cells that are dependent on the target kinase for survival and growth.
-
Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP. A decrease in signal indicates a reduction in cell viability.
-
Materials:
-
Cancer cell line dependent on the target kinase (e.g., Ba/F3 cells expressing BCR-ABL).[7]
-
Appropriate cell culture medium and supplements.
-
Test compounds and known inhibitors serially diluted in culture medium.
-
96-well clear-bottom, white-walled tissue culture plates.
-
CellTiter-Glo® Reagent.
-
Luminometer plate reader.
-
-
Procedure:
-
Seed cells in the 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 50 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Add 50 µL of medium containing serial dilutions of the test compounds or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle-treated control wells and plot against the log of the inhibitor concentration to determine the cellular IC50 value.
-
Mandatory Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental processes. The following diagrams were created using Graphviz (DOT language) and adhere to the specified design constraints.
Caption: BCR-ABL signaling pathway and point of inhibition.
Caption: General workflow for benchmarking a new kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Blog Archives - The Science Snail [sciencesnail.com]
- 5. m.youtube.com [m.youtube.com]
- 6. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 7. reactionbiology.com [reactionbiology.com]
in vivo validation of compounds derived from 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
In Vivo Validation of Novel 1H-Pyrrolo[2,3-b]pyridine-based FGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective cancer therapeutics has led to the exploration of various molecular targets, with the Fibroblast Growth Factor Receptor (FGFR) signaling pathway emerging as a critical oncogenic driver in numerous malignancies. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising core structure for the development of potent FGFR inhibitors. This guide focuses on the in vivo validation of compounds derived from this scaffold, with a specific emphasis on the highly potent preclinical candidate, compound 4h .
While in vivo data for compound 4h is not yet publicly available, its impressive in vitro profile warrants a detailed roadmap for preclinical validation. This document provides a proposed experimental framework for the in vivo evaluation of compound 4h, alongside a comparative analysis of its in vitro potency against the established in vivo performance of other notable FGFR inhibitors, Lucitanib and Dovitinib.
Introducing Compound 4h: A Potent 1H-Pyrrolo[2,3-b]pyridine FGFR Inhibitor
Compound 4h, a derivative of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, has demonstrated significant promise in initial laboratory studies. It exhibits potent inhibitory activity against multiple FGFR isoforms and has shown efficacy in cell-based cancer models.[1]
Table 1: In Vitro Inhibitory Activity of Compound 4h and Comparators against FGFR Isoforms
| Compound | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) | Reference |
| Compound 4h | 7 | 9 | 25 | 712 | [1] |
| Lucitanib | 17.5 | 11.2 | 11.4 | - | |
| Dovitinib | 8 | 9 | - | - |
Note: IC50 values for Lucitanib and Dovitinib are sourced from publicly available data and may have been generated under different experimental conditions.
The data clearly indicates that compound 4h is a potent inhibitor of FGFR1, 2, and 3, with activity comparable to or exceeding that of established multi-kinase inhibitors that have undergone clinical evaluation.
Proposed In Vivo Validation of Compound 4h
To translate the promising in vitro results of compound 4h into a viable clinical candidate, a rigorous in vivo validation is essential. The following sections outline a proposed experimental plan.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Proposed workflow for in vivo efficacy testing of compound 4h.
Detailed Experimental Protocols
1. In Vivo Antitumor Efficacy in a 4T1 Syngeneic Mouse Model
-
Objective: To evaluate the antitumor efficacy of compound 4h in an immunocompetent mouse model of breast cancer.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Cell Line: 4T1 murine breast cancer cells.
-
Procedure:
-
4T1 cells (1 x 10^5) will be suspended in 100 µL of a 1:1 mixture of PBS and Matrigel and implanted subcutaneously into the flank of each mouse.
-
Tumor growth will be monitored daily. When tumors reach an average volume of 100-150 mm³, mice will be randomized into treatment groups (n=8-10 per group).
-
Treatment groups will include:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Compound 4h (multiple dose levels, e.g., 10, 30, 100 mg/kg, administered orally, once daily)
-
Positive control: A standard-of-care agent or a comparator FGFR inhibitor.
-
-
Tumor volume and body weight will be measured three times per week. Tumor volume will be calculated using the formula: (Length x Width²)/2.
-
The study will be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration.
-
-
Endpoints: Tumor growth inhibition (TGI), body weight changes (as a measure of toxicity), and overall survival.
2. Pharmacokinetic (PK) Analysis
-
Objective: To determine the pharmacokinetic profile of compound 4h in mice.
-
Procedure:
-
A single dose of compound 4h will be administered intravenously and orally to separate cohorts of mice.
-
Blood samples will be collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma concentrations of compound 4h will be determined using LC-MS/MS.
-
-
Parameters to be Calculated: Bioavailability, half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Comparative Landscape of FGFR Inhibitors
A direct in vivo comparison of compound 4h with other FGFR inhibitors is pending. However, we can contextualize its potential by examining the published in vivo data for Lucitanib and Dovitinib.
Table 2: Summary of In Vivo Performance of Comparator FGFR Inhibitors
| Compound | Animal Model | Dose and Schedule | Key Findings | Reference |
| Lucitanib | FGFR1-amplified lung cancer xenografts (H1581, DMS114) | 5 mg/kg, PO, QD | Significant tumor growth inhibition (T/C values of 24% and 20% respectively). | [2][3][4] |
| Dovitinib | GIST xenografts | - | Demonstrated antitumor efficacy in imatinib-resistant models. | [2] |
T/C: Treatment/Control tumor volume ratio.
This data provides a benchmark for the level of antitumor activity that a promising FGFR inhibitor should achieve in preclinical models. Given the potent in vitro profile of compound 4h, it is hypothesized that it will demonstrate robust tumor growth inhibition in relevant xenograft models.
The FGFR Signaling Pathway: The Target of Compound 4h
Understanding the mechanism of action of compound 4h requires knowledge of the FGFR signaling pathway. Aberrant activation of this pathway, through receptor amplification, mutations, or fusions, can lead to uncontrolled cell proliferation, survival, and angiogenesis.
Caption: Simplified FGFR signaling pathway and the inhibitory action of Compound 4h.
Compound 4h is designed to bind to the ATP-binding pocket of the FGFR kinase domain, thereby preventing the downstream signaling cascade that drives tumor growth.
Conclusion and Future Directions
Derivatives of this compound, exemplified by compound 4h, represent a promising new class of FGFR inhibitors. The potent in vitro activity of compound 4h against key FGFR isoforms and in cancer cell lines strongly supports its advancement into in vivo studies. The experimental framework outlined in this guide provides a clear path for its preclinical validation. A direct comparison with established inhibitors like Lucitanib and Dovitinib in head-to-head in vivo studies will be crucial in determining the therapeutic potential of this novel compound. Successful in vivo validation will pave the way for further development and potential clinical investigation for the treatment of FGFR-driven cancers.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Bioassay of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic routes and key bioassays for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a member of the 7-azaindole class of compounds. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. This document details a reproducible synthetic protocol and standardized bioassay methodologies to facilitate comparative studies and further drug development efforts.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A common and reproducible strategy involves the initial synthesis of the 4-chloro-7-azaindole core, followed by introduction of the carboxylic acid group at the C2 position, often via an ester intermediate.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
A plausible and frequently used method for the chlorination of the 7-azaindole core involves N-oxidation followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).
-
N-Oxidation: To a solution of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) in an appropriate solvent such as ethyl acetate, add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Chlorination: The resulting N-oxide is then treated with phosphorus oxychloride (POCl₃), often in the presence of a base like diisopropylethylamine (DIPEA), at elevated temperatures. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is carefully quenched with ice water and neutralized. The crude product is then extracted with an organic solvent, dried, and purified by column chromatography to yield 4-chloro-7-azaindole.
Step 2: Carboxylation at C2 via an Ester Intermediate
The introduction of the carboxylic acid at the C2 position is typically achieved through functionalization with an ester group, followed by hydrolysis.
-
Formylation/Acetylation: The 4-chloro-7-azaindole can be functionalized at the C2 position. This can be achieved through various methods, such as a Vilsmeier-Haack reaction to introduce a formyl group or Friedel-Crafts acylation.
-
Oxidation and Esterification: The C2-functionalized intermediate can then be converted to the corresponding carboxylic acid ester.
-
Hydrolysis: The ethyl or methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is dissolved in a mixture of a suitable solvent like methanol or ethanol and an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH). The reaction mixture is stirred at room temperature or heated to reflux until the ester is fully hydrolyzed. The reaction is monitored by TLC. After completion, the reaction mixture is acidified with an acid like hydrochloric acid (HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried to yield this compound. A similar hydrolysis protocol has been successfully used for analogous 5-chloro-7-azaindole-2-carboxylate.[1]
Alternative Synthetic Strategies
Alternative methods for the synthesis of the 7-azaindole core include the Fischer indole synthesis, Bartoli indole synthesis, and various transition-metal-mediated cyclizations. The choice of method may depend on the availability of starting materials and the desired substitution pattern.
Bioassays for this compound Derivatives
Derivatives of the 7-azaindole scaffold are known to be potent inhibitors of various protein kinases. Below are detailed protocols for key bioassays to evaluate the biological activity of this compound and its analogs.
p38 MAP Kinase Inhibition Assay
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, and its inhibition is a common target for anti-inflammatory drugs.
Experimental Protocol: In Vitro p38α MAP Kinase Luminescence Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant p38α kinase, and a suitable substrate (e.g., ATF2 peptide) in kinase reaction buffer.
-
Kinase Reaction Initiation: Initiate the reaction by adding ATP solution. The final ATP concentration should be close to the Kₘ for p38α.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Signal Generation:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Table 1: Comparative Inhibitory Activity of p38 MAP Kinase Inhibitors
| Compound ID | p38α IC₅₀ (µM) | p38β IC₅₀ (µM) | p38γ IC₅₀ (µM) | p38δ IC₅₀ (µM) |
| p38 MAPK Inhibitor IV | 0.13 | 0.55 | 5.47 | 8.63 |
| Alternative Inhibitor A | Data | Data | Data | Data |
| Alternative Inhibitor B | Data | Data | Data | Data |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Note: Data for p38 MAP Kinase Inhibitor IV is sourced from literature for comparative purposes.[2]
TNF-α Release Assay in Human PBMCs
This cell-based assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.
Experimental Protocol: ELISA for TNF-α
-
Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) and plate them in a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Incubation: Incubate the plate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for human TNF-α.
-
Add the collected supernatants to the wells.
-
Add a biotin-conjugated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a TMB substrate solution to develop a colorimetric signal.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using recombinant human TNF-α and determine the concentration of TNF-α in the samples. Calculate the IC₅₀ value for the inhibition of TNF-α release.
Table 2: Inhibition of LPS-Induced TNF-α Production in Human PBMCs
| Compound ID | IC₅₀ (nM) |
| p38 MAPK Inhibitor IV | 22 |
| Alternative Inhibitor A | Data |
| Alternative Inhibitor B | Data |
| This compound | Experimental Data |
Note: Data for p38 MAP Kinase Inhibitor IV is sourced from literature for comparative purposes.[2]
Visualizations
p38 MAPK Signaling Pathway
Caption: A simplified diagram of the p38 MAP kinase signaling cascade.
General Workflow for Synthesis and Bioassay
Caption: A general workflow for the synthesis and biological evaluation of novel compounds.
References
head-to-head comparison of different pyrrolopyridine cores in drug design
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold, a bioisostere of purine and indole, is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1] This guide provides a comparative analysis of different pyrrolopyridine isomers, focusing on their application in drug design, supported by experimental data. Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds composed of a pyrrole ring fused to a pyridine ring.[1] The positioning of the nitrogen atom in the pyridine ring gives rise to six distinct isomers, each with unique physicochemical properties that influence their biological activity and drug-like characteristics.[1]
Isomeric Forms of Pyrrolopyridine
The six isomeric forms of pyrrolopyridine are pyrrolo[2,3-b]pyridine (7-azaindole), pyrrolo[2,3-c]pyridine (6-azaindole), pyrrolo[3,2-c]pyridine (5-azaindole), pyrrolo[3,2-b]pyridine (4-azaindole), pyrrolo[3,4-b]pyridine, and pyrrolo[3,4-c]pyridine.[1] The azaindole nomenclature is commonly used, particularly for the four isomers that are direct analogues of indole.
Comparative Biological Activity
The choice of a pyrrolopyridine core can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. While direct head-to-head comparisons of all isomers in a single study are rare, analysis of the available literature allows for a comparative overview.
Kinase Inhibition
Pyrrolopyridine derivatives are particularly prominent as kinase inhibitors, owing to their structural resemblance to the adenine core of ATP.[2] This allows them to act as competitive inhibitors at the ATP-binding site of kinases.
A notable example of isomer-dependent activity is seen in the inhibition of Cell Division Cycle 7 (Cdc7) kinase, where derivatives based on the 5-azaindole (pyrrolo[3,2-c]pyridine) core demonstrated superior potency and selectivity compared to their 4-, 6-, and 7-azaindole counterparts.[2][3] Conversely, for the inhibition of c-Met kinase, potent inhibitors have been developed using 4-azaindole (pyrrolo[3,2-b]pyridine) and 7-azaindole (pyrrolo[2,3-b]pyridine) scaffolds, with IC50 values in the low nanomolar range.[3]
The pyrrolo[3,2-c]pyridine core has also been successfully utilized to develop potent inhibitors of FMS kinase, a key target in cancer and inflammatory diseases.[4] Structure-activity relationship (SAR) studies on a series of pyrrolo[3,2-c]pyridine derivatives revealed that substitutions at specific positions on the core and attached phenyl rings were critical for high potency.[4]
Table 1: Comparative Inhibitory Activity of Pyrrolopyridine-Based Kinase Inhibitors
| Pyrrolopyridine Core | Target Kinase | Compound Example | IC50 (nM) | Reference(s) |
| Pyrrolo[3,2-c]pyridine | FMS | Compound 1e | 60 | [4] |
| Pyrrolo[3,2-c]pyridine | FMS | Compound 1r | 30 | [4] |
| Pyrrolo[2,3-b]pyridine | V600E B-RAF | Compound 35 | 80 | [5] |
| Pyrrolo[2,3-b]pyridine | V600E B-RAF | Compound 34e | 85 | [5] |
| 4-Azaindole | c-Met | Derivative 62 | 70 | [2] |
| 4-Azaindole | c-Met | Derivative 63 | 20 | [2] |
Antiproliferative and Cytotoxic Activity
The anticancer potential of pyrrolopyridine derivatives is often assessed through their ability to inhibit the proliferation of cancer cell lines. The effectiveness of each isomer can vary significantly depending on the cell type and the specific chemical modifications of the scaffold.
For instance, a series of pyrrolo[2,3-b]pyridine derivatives were evaluated for their antiproliferative activity against a panel of sixty human cancer cell lines, with one compound emerging as a particularly potent cytotoxic agent across multiple cell lines.[5] In another study focusing on pyrrolo[3,2-c]pyridine derivatives, the most potent FMS kinase inhibitor also demonstrated significant antiproliferative activity against ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[4]
Table 2: Antiproliferative Activity of Pyrrolopyridine Derivatives in Cancer Cell Lines
| Pyrrolopyridine Core | Cell Line | Compound Example | IC50 (µM) | Reference(s) |
| Pyrrolo[3,2-c]pyridine | SK-OV-3 (Ovarian) | Compound 1r | 0.15 | [4] |
| Pyrrolo[3,2-c]pyridine | PC-3 (Prostate) | Compound 1r | 0.45 | [4] |
| Pyrrolo[3,2-c]pyridine | MCF-7 (Breast) | Compound 1r | 0.21 | [4] |
Other Biological Activities
The diverse biological activities of pyrrolopyridines extend beyond cancer. In the context of HIV-1 inhibition, a comparative study of azaindole-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) found that 4-azaindole and 7-azaindole analogues were more effective than the parent indole compound, while 5-azaindole and 6-azaindole derivatives showed reduced efficacy.[3] Furthermore, derivatives of pyrrolo[3,4-c]pyridine have been investigated for a range of therapeutic applications, including as analgesic, sedative, antidiabetic, and antimycobacterial agents.[1][6]
Signaling Pathways and Experimental Workflows
The development of pyrrolopyridine-based drugs often involves targeting specific signaling pathways implicated in disease. For kinase inhibitors, a common target is the ATP-binding site, which disrupts the downstream signaling cascade.
Caption: Generalized signaling pathway for kinase inhibition by pyrrolopyridine derivatives.
The experimental workflow for evaluating these compounds typically involves a series of in vitro assays to determine their potency and selectivity, followed by cell-based assays to assess their effects on cellular processes.
Caption: General experimental workflow for the evaluation of pyrrolopyridine isomers.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring ADP production.[7]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (pyrrolopyridine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the serially diluted compounds or DMSO (vehicle control).
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Antiproliferative Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the effect of pyrrolopyridine derivatives on the proliferation of cancer cell lines.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Replace the medium in the wells with the medium containing the desired concentrations of the test compounds.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Conclusion
The comparative analysis of different pyrrolopyridine cores highlights the critical role of the nitrogen atom's position in determining the biological and pharmacological properties of the resulting compounds. While 7-azaindole is a widely used scaffold in kinase inhibitor design, studies have shown that other isomers, such as 4- and 5-azaindole, can offer superior potency and selectivity for specific targets. The choice of the optimal pyrrolopyridine core is therefore a crucial consideration in drug design, guided by the specific therapeutic target and the desired pharmacological profile. The experimental protocols provided herein offer a standardized approach for the evaluation and comparison of novel pyrrolopyridine derivatives.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Assessing the Selectivity of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold is a promising starting point for the development of selective kinase inhibitors. Its structural relationship to known kinase-inhibiting cores, such as the pyrrolo[2,3-d]pyrimidine nucleus, suggests significant potential for targeting various kinases involved in disease signaling pathways. This guide provides a comparative assessment of the selectivity of inhibitors based on structurally related scaffolds, offering insights into the potential selectivity profiles of this compound derivatives. The information presented is based on available experimental data for analogous compounds.
Comparative Selectivity of Structurally Related Inhibitors
While specific selectivity data for inhibitors derived directly from this compound is not extensively available in the public domain, analysis of closely related structures provides valuable predictive insights. The following tables summarize the selectivity of inhibitors based on the pyrrolo[2,3-d]pyrimidine and 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffolds against various kinases and other enzymes.
Table 1: Kinase Selectivity of Pyrrolo[2,3-d]pyrimidine-Based Inhibitors
This table showcases the inhibitory activity and selectivity of compounds with a pyrrolo[2,3-d]pyrimidine core, which is structurally analogous to the pyrrolo[2,3-b]pyridine scaffold. Notably, compounds 45 and 47 , which feature carboxylic acid moieties, demonstrate high potency for CSF1R and provide a reference for the potential of the target scaffold.[1]
| Compound | Primary Target | IC50 (nM) vs. Primary Target | Secondary Target | IC50 (nM) vs. Secondary Target | Selectivity (Fold) |
| 23 | CSF1R | 0.5 | EGFR | 320 | 640 |
| 45 (p-C6H4CO2H) | CSF1R | 0.3 | EGFR | 170 | 567 |
| 47 (p-C6H4CH2CH2CO2H) | CSF1R | <0.3 | EGFR | 130 | >433 |
| Pexidartinib (Reference) | CSF1R | 9.7 | KIT | 5.8 | 0.6 |
Table 2: Kinome-Wide Selectivity of a Pyrrolo[2,3-d]pyrimidine-Based Inhibitor (Compound 23)
To illustrate the broader selectivity profile, the following table presents data from a kinome scan of compound 23 , a potent CSF1R inhibitor from the same series as the carboxylic acid derivatives. The data highlights its high selectivity, with significant inhibition observed for only a few off-target kinases at a concentration of 500 nM.[1]
| Kinase | Inhibition (%) at 500 nM |
| CSF1R | >95% |
| PI3CA | High |
| ABL1(H396P) | High |
| FLT3(D835V) | High |
| EPHB6 | Moderate |
Table 3: Selectivity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against Phosphodiesterases
This table provides selectivity data for compounds with a core structure very similar to the topic of interest, differing by the amide functional group instead of a carboxylic acid. These compounds were evaluated for their inhibitory activity against phosphodiesterase 4B (PDE4B) and selectivity over PDE4D. This demonstrates the potential for achieving selectivity with the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold against non-kinase targets as well.
| Compound | PDE4B IC50 (µM) | PDE4D % Inhibition at 10 µM |
| 11a | 0.63 | <50% |
| 11c | 0.6 | <50% |
| 11g | 0.23 | 77% |
| 11h | 0.14 | 88% (IC50 = 0.88 µM) |
Key Signaling Pathways
The pyrrolopyridine and pyrrolopyrimidine scaffolds have been successfully utilized to develop inhibitors for several critical signaling pathways implicated in cancer and inflammatory diseases.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling.[2] Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune diseases and cancers. The this compound scaffold is a promising candidate for the development of selective JAK inhibitors.
Caption: The JAK-STAT signaling pathway and the point of intervention for pyrrolo[2,3-b]pyridine-based inhibitors.
CSF1R Signaling Pathway
Colony-stimulating factor 1 receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages. Overactivity of CSF1R is associated with various cancers and inflammatory diseases. The pyrrolo[2,3-d]pyrimidine scaffold has yielded highly selective CSF1R inhibitors.
Caption: Simplified CSF1R signaling pathway and the inhibitory action of pyrrolo[2,3-b]pyridine-based compounds.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing inhibitor selectivity. The following are standard methodologies employed for kinase inhibitor profiling.
Kinase Selectivity Profiling (Competition Binding Assay)
This method quantitatively measures the interaction between a test compound and a panel of human kinases.
Principle: The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.
Workflow:
-
Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Incubation: The kinase of interest is incubated with the test compound and the immobilized ligand.
-
Competition: If the test compound binds to the active site of the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is measured. A low signal indicates that the test compound has effectively competed with the immobilized ligand and is therefore a binder of the kinase.
-
Data Analysis: Results are typically reported as the percentage of kinase activity remaining in the presence of the test compound compared to a control.
Caption: Workflow for a competition binding assay to determine kinase inhibitor selectivity.
Cellular Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate in a cellular context.
Principle: Upon activation, kinases phosphorylate specific downstream proteins. An effective inhibitor will reduce the level of this phosphorylation.
Methodology:
-
Cell Culture: Grow a relevant cell line that expresses the target kinase.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor for a specified period.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Detection: Use a technique such as Western blotting or ELISA to detect and quantify the levels of the phosphorylated substrate and the total amount of the substrate protein.
-
Analysis: Normalize the amount of phosphorylated protein to the total protein for each treatment condition and calculate the IC50 value.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel and selective inhibitors. Based on the analysis of structurally related compounds, derivatives of this scaffold are likely to exhibit potent inhibitory activity against key kinases such as those in the JAK and CSF1R families. The inclusion of the carboxylic acid moiety has been shown in analogous series to be compatible with high-affinity binding.[1] Achieving high selectivity is a critical aspect of modern drug discovery, and the pyrrolopyridine core has demonstrated its potential in this regard. Further optimization and comprehensive profiling, using the experimental protocols outlined above, will be essential to fully elucidate the selectivity and therapeutic potential of inhibitors based on this promising scaffold.
References
Safety Operating Guide
Safe Disposal of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the safe handling and disposal of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally analogous compounds and established best practices for the management of chlorinated organic hazardous waste. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. Based on information for similar chlorinated pyridine derivatives, this compound should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or vapors.[1][2]
In Case of Spills: Spills should be managed promptly by absorbing the material with an inert substance like sand or vermiculite. The absorbed material must then be collected into a designated, sealed container for hazardous waste. It is crucial to prevent the chemical from entering drains or waterways.[2]
Hazard Profile Based on Analogous Compounds
While a specific SDS for this compound is not available, the hazard classifications for the closely related compound, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, provide valuable insight.
| Hazard Classification | GHS Code | Description | Precautionary Measures |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[3][4] |
| Skin Irritation | - | Expected to cause skin irritation based on similar compounds. | Wear protective gloves. If skin contact occurs, wash with plenty of soap and water.[5] |
| Eye Irritation | - | Expected to cause serious eye irritation based on similar compounds. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[5] |
| Combustibility | - | Classified as a combustible solid. | Keep away from heat, sparks, and open flames. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a regulated process that must not involve standard waste streams. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
-
Waste Characterization and Segregation:
-
Containerization:
-
Labeling:
-
The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).[1]
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant," "Combustible Solid").
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or no longer in use, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department.
-
-
Ultimate Disposal Method:
-
The recommended method for the final disposal of chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[7][8][9] This process ensures the complete destruction of the compound into less harmful gaseous byproducts, which are then scrubbed to prevent atmospheric pollution.[7]
-
Disposal Workflow
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmaceutical Waste [matthewsenvironmentalsolutions.com]
- 9. inciner8.com [inciner8.com]
Personal protective equipment for handling 4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
Essential Safety and Handling Guide for 4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, use, and disposal of this compound (CAS Number: 920966-03-6). Given that the toxicological properties of this specific compound have not been thoroughly investigated, it is imperative to handle it with the utmost caution, treating it as a potentially hazardous substance. The following procedures are based on best practices for handling novel chemical entities and data from structurally similar compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves is recommended.[5] | Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. Powder-free gloves prevent aerosolization of particles.[5] |
| Gown/Lab Coat | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[5] | Protects the body and personal clothing from contamination. The design ensures maximum coverage.[5] |
| Eye & Face Protection | Chemical safety goggles and a full-face shield should be worn.[4][5][6] | Protects the eyes and face from splashes or airborne particles of the compound.[5] |
| Respiratory Protection | For handling the powder or when there is a risk of aerosolization, a minimum of a NIOSH-approved N95, P95, or P1 respirator is advised.[1] For higher-risk situations or spills, a powered air-purifying respirator (PAPR) may be necessary.[1][5] | Prevents inhalation of the compound. Use of a respirator requires enrollment in a respiratory protection program, including fit testing and training.[6][7] |
| Shoe Covers | Disposable shoe covers.[5][8] | Prevents the tracking of contaminants outside of the designated work area.[8] |
Operational and Disposal Plans
A systematic approach to handling this compound is critical to prevent contamination and exposure.
Engineering Controls and Safe Handling:
-
All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control airborne exposure.[5][7][9]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][7]
-
Handle the substance in a manner that minimizes the formation of dust and aerosols.[1][5]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][4][10]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[10]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[2][10]
-
Keep away from incompatible materials such as strong oxidizers, acids, and bases.[7]
Disposal:
-
Waste material must be disposed of in accordance with national and local regulations.
-
Collect waste in a sealable, airtight, and compatible waste container.[7]
-
Attach a completed hazardous waste label to the container as soon as waste is added.[7]
-
Do not mix with other waste. Leave chemicals in their original containers if possible.
-
Handle uncleaned containers as you would the product itself.
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][7][11] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[1][2][7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention, including an ophthalmologist.[1][2][7][10] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][7][10][11] |
| Accidental Release/Spill | For a small spill, trained personnel wearing appropriate PPE may clean it up. Absorb with an inert dry material and place it in a suitable container for disposal.[1][7] For a large spill, immediately evacuate and secure the area, and contact the appropriate emergency response team.[5][7] |
Experimental Protocol: Weighing and Dissolving a Powdered Compound
This protocol provides a step-by-step guide for safely weighing and dissolving a powdered chemical like this compound.
1. Preparation and PPE Donning: 1.1. Ensure the chemical fume hood is on and functioning correctly. 1.2. Gather all necessary equipment: the chemical container, spatula, weigh boat, beaker, solvent, and waste container. 1.3. Don the required PPE in the following order: gown, respirator, safety goggles/face shield, inner gloves, and outer gloves.
2. Weighing the Compound: 2.1. Place the analytical balance inside the chemical fume hood. 2.2. Tare the balance with the weigh boat. 2.3. Carefully open the container of this compound. 2.4. Using a clean spatula, slowly transfer the desired amount of powder to the weigh boat, avoiding the creation of dust. 2.5. Securely close the chemical container.
3. Dissolving the Compound: 3.1. Carefully transfer the weighed powder into the beaker. 3.2. Slowly add the desired solvent to the beaker, minimizing splashing. 3.3. Stir the mixture gently until the compound is fully dissolved.
4. Waste Disposal and Doffing PPE: 4.1. Dispose of the weigh boat and any other contaminated disposable items in the designated hazardous waste container. 4.2. Clean any non-disposable equipment according to standard laboratory procedures. 4.3. Remove PPE in the reverse order of donning, being careful not to contaminate yourself. Dispose of all disposable PPE in the appropriate waste stream. 4.4. Wash hands thoroughly with soap and water.
Visual Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
